PRMT4-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H28FN3O |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-[4-[3-fluoro-2-(2-methoxyphenyl)-1H-indol-5-yl]piperidin-1-yl]-N-methylethanamine |
InChI |
InChI=1S/C23H28FN3O/c1-25-11-14-27-12-9-16(10-13-27)17-7-8-20-19(15-17)22(24)23(26-20)18-5-3-4-6-21(18)28-2/h3-8,15-16,25-26H,9-14H2,1-2H3 |
InChI-Schlüssel |
SPSRJAZORUFUOI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN1CCC(CC1)C2=CC3=C(C=C2)NC(=C3F)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PRMT4 Inhibitors
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme involved in a myriad of cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[1] Its role in various diseases, particularly cancer, has made it a compelling target for therapeutic intervention.[1][2] While the specific designation "PRMT4-IN-1" does not correspond to a widely recognized inhibitor in scientific literature, this guide will provide a comprehensive overview of the mechanism of action for well-characterized PRMT4 inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals.
The primary function of PRMT4 is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][3] This post-translational modification, specifically asymmetric dimethylation, plays a pivotal role in modulating chromatin structure and gene expression.[4] PRMT4 inhibitors are small molecules designed to specifically block this enzymatic activity, thereby offering a potential therapeutic avenue for diseases driven by aberrant PRMT4 function.[1]
Core Mechanism of Action
PRMT4 inhibitors primarily function through competitive inhibition. They are designed to bind to the active site of the PRMT4 enzyme, the same site that the natural methyl donor, S-adenosylmethionine (SAM), occupies.[1] By occupying this pocket, the inhibitors prevent SAM from binding, thereby halting the transfer of methyl groups to PRMT4's protein substrates.[1] Some inhibitors may also exhibit allosteric inhibition, binding to a site distinct from the active site to induce a conformational change that reduces the enzyme's catalytic efficiency.[1]
The inhibition of PRMT4's methyltransferase activity has significant downstream consequences. Key substrates of PRMT4 include histone H3 at arginine 17 (H3R17) and arginine 26 (H3R26), methylation of which are marks associated with active gene transcription.[1][4] By preventing these methylation events, PRMT4 inhibitors can lead to a more condensed chromatin structure, ultimately repressing the expression of genes involved in cellular proliferation, differentiation, and survival.[1]
Beyond histones, PRMT4 targets a diverse array of non-histone proteins, including transcriptional coactivators like p300/CBP and RNA-binding proteins.[5][6] Inhibition of PRMT4 can therefore disrupt these protein-protein interactions and signaling cascades, further contributing to its therapeutic effects.
Signaling Pathway of PRMT4 and Point of Inhibition
The following diagram illustrates a simplified signaling pathway involving PRMT4 and highlights the point of intervention for inhibitors.
Quantitative Data Summary
While specific data for "this compound" is unavailable, the following table summarizes quantitative data for a known potent and selective PRMT4 inhibitor, TP-064, and a dual PRMT4/PRMT6 inhibitor to provide a comparative context.
| Compound | Target(s) | IC50 (nM) | Binding Affinity (Kd, nM) | Cellular Activity | Reference |
| TP-064 | PRMT4 | < 10 | - | Reduces asymmetric dimethylation of MED12 and BAF155 in HEK293T cells | [7][8] |
| Compound 17 | PRMT4, PRMT6 | PRMT4: 100PRMT6: 87 | PRMT4: 100PRMT6: 87 | - | [5] |
Experimental Protocols
The characterization of PRMT4 inhibitors involves a combination of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assay: AlphaLISA for PRMT4 Activity
This assay measures the ability of an inhibitor to block the PRMT4-mediated methylation of a histone H3 peptide substrate.
Materials:
-
Recombinant PRMT4 enzyme
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated histone H3 (21-44) peptide substrate
-
AlphaLISA Acceptor beads conjugated to an anti-methylated H3R26 antibody
-
Streptavidin-coated Donor beads
-
Assay buffer
-
384-well OptiPlate
-
Test inhibitor (e.g., this compound)
Protocol: [9]
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions or vehicle control.
-
Add the PRMT4 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated histone H3 peptide and SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add the Streptavidin Donor beads under subdued light and incubate for 30 minutes.
-
Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to the inhibitor's activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: Western Blot for Target Engagement
This assay determines if the inhibitor can engage PRMT4 in a cellular context and inhibit its methyltransferase activity on endogenous substrates.
Materials:
-
Cell line expressing PRMT4 (e.g., HEK293T)
-
Test inhibitor
-
Cell lysis buffer
-
Primary antibodies: anti-asymmetric dimethyl-MED12, anti-total MED12, anti-asymmetric dimethyl-BAF155, anti-total BAF155, anti-PRMT4, and a loading control (e.g., anti-tubulin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol: [8]
-
Culture cells to an appropriate confluency.
-
Treat the cells with increasing concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 48 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the levels of methylated proteins to the total protein levels and the loading control.
Experimental Workflow for Characterizing a Novel PRMT4 Inhibitor
The following diagram outlines a typical workflow for the discovery and characterization of a novel PRMT4 inhibitor.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 4. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. resources.revvity.com [resources.revvity.com]
PRMT4-IN-1: A Selective Inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a pivotal enzyme in various cellular processes, including transcriptional regulation, DNA damage response, and signal transduction. Its dysregulation has been implicated in numerous diseases, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of PRMT4-IN-1, a potent and selective inhibitor of CARM1. This document details its inhibitory activity, selectivity profile, the experimental protocols for its characterization, and its role within key signaling pathways.
Introduction to CARM1 (PRMT4)
CARM1 is a member of the protein arginine methyltransferase (PRMT) family, which catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the arginine residues of histone and non-histone proteins.[1][2] As a Type I PRMT, CARM1 is responsible for both monomethylation and asymmetric dimethylation of arginine residues.[1][2] This post-translational modification is a critical regulatory mechanism in gene expression. CARM1 is known to methylate histone H3 at arginines 17 and 26 (H3R17, H3R26), marks that are associated with active gene transcription.[3] Beyond histones, CARM1 targets a diverse array of non-histone substrates, including the RNA polymerase II mediator complex subunit 12 (MED12) and BAF155, thereby influencing transcription, splicing, and RNA processing.[1] Given its role as a transcriptional coactivator for nuclear receptors and other transcription factors, aberrant CARM1 activity is linked to the progression of various cancers, such as breast, prostate, and colorectal cancers.
This compound: A Selective CARM1 Inhibitor
This compound has emerged as a valuable chemical probe for elucidating the biological functions of CARM1 and for exploring its therapeutic potential. It is a selective inhibitor of PRMT4 with a reported IC50 value of 3.2 nM.[4]
Quantitative Inhibitory Activity and Selectivity
The potency and selectivity of this compound and other notable CARM1 inhibitors are summarized in the tables below. This data is crucial for comparing the utility of different compounds in research and development.
Table 1: Inhibitory Potency of Selected Compounds against CARM1 (PRMT4)
| Compound | CARM1 IC50 (nM) | Notes |
| This compound | 3.2 | A highly potent and selective inhibitor.[4] |
| TP-064 | <10 | A potent and selective chemical probe for human PRMT4.[4] |
| SGC2085 | 50 | A potent and selective inhibitor.[4] |
| CARM1-IN-1 | 8600 | A selective inhibitor with lower potency.[4] |
| iCARM1 | 12300 | A selective inhibitor identified through virtual screening.[2][5] |
Table 2: Selectivity Profile of Various Inhibitors against the PRMT Family
| Compound | PRMT1 IC50 (µM) | PRMT6 IC50 (µM) | SET7 IC50 (µM) | Notes |
| CARM1-IN-1 | >667 | - | >667 | Demonstrates high selectivity over PRMT1 and SET7.[4] |
| TP-064 | >10 | 1.3 | - | Highly selective for PRMT4 over other PRMTs, with some activity against PRMT6.[4] |
| SGC2085 | - | 5.2 | - | Selective for CARM1, with some off-target activity on PRMT6.[4] |
Experimental Protocols
The characterization of this compound as a CARM1 inhibitor relies on robust biochemical and cellular assays. The following sections detail the methodologies for these key experiments.
Biochemical Enzymatic Assay
This assay quantifies the ability of an inhibitor to block the methyltransferase activity of recombinant CARM1 in vitro.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CARM1.
Materials:
-
Recombinant human CARM1 (PRMT4) enzyme
-
Histone H3 peptide (or other suitable substrate like a PABP1-derived peptide)
-
S-(5'-Adenosyl)-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
This compound and other test compounds
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant CARM1 enzyme to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.
-
Incubate the reaction mixture for a specific time (e.g., 1 hour) at 30°C.
-
Stop the reaction, for example, by adding trichloroacetic acid (TCA) to precipitate the methylated peptide.
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated [³H]-SAM, and dry.
-
Add scintillation fluid to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for CARM1 Activity
This assay measures the ability of this compound to inhibit CARM1-mediated methylation of its endogenous substrates within a cellular context.
Objective: To assess the cellular potency of this compound by measuring the methylation status of a known CARM1 substrate, such as MED12 or BAF155.[1]
Materials:
-
A suitable cell line (e.g., HEK293T)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-methyl-MED12 (or anti-methyl-BAF155) and anti-total-MED12 (or anti-total-BAF155)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and determine the total protein concentration for each sample.
-
Perform SDS-PAGE to separate the proteins from the cell lysates.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the methylated form of the CARM1 substrate.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent (e.g., chemiluminescence or fluorescence).
-
Strip the membrane and re-probe with an antibody against the total protein of the CARM1 substrate to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of methylated to total substrate protein for each treatment condition.
-
Determine the cellular IC50 value by plotting the normalized methylation levels against the inhibitor concentration.
CARM1 Signaling Pathways and the Role of Inhibition
CARM1 is integrated into several critical signaling pathways. Inhibition by this compound can modulate these pathways, providing a powerful tool for studying their function and for potential therapeutic intervention.
Transcriptional Regulation
CARM1 acts as a transcriptional coactivator for a variety of transcription factors, including nuclear hormone receptors (e.g., estrogen receptor) and c-Myb.[6] It promotes gene expression by methylating histones and other coactivators like p300/CBP.
Caption: CARM1's role in hormone-activated gene transcription.
DNA Damage Response
CARM1 plays a crucial role in the DNA damage response pathway. Upon DNA damage, CARM1 is involved in the activation of genes that lead to cell cycle arrest, allowing time for DNA repair. It methylates coactivators like p300, which, in conjunction with BRCA1, promotes the expression of cell cycle inhibitors such as p21.
Caption: CARM1's involvement in the p53-mediated DNA damage response.
Experimental Workflow Visualization
The process of identifying and characterizing a selective CARM1 inhibitor like this compound follows a logical progression from initial screening to in-depth cellular analysis.
Caption: A streamlined workflow for identifying and validating a selective CARM1 inhibitor.
Conclusion
This compound stands as a potent and selective tool for the investigation of CARM1's multifaceted roles in cellular biology and disease. Its high affinity and selectivity make it an invaluable asset for dissecting the specific contributions of CARM1 in complex signaling networks and for validating CARM1 as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to effectively utilize this compound in their studies and to advance our understanding of the therapeutic potential of CARM1 inhibition.
References
- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Functions of PRMT4/CARM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a wide array of cellular processes, including the regulation of gene expression, DNA damage response, cellular differentiation, and metabolism.[2][3][4] Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a significant target for therapeutic intervention.[5][6][7][8] This technical guide provides a comprehensive overview of the core biological functions of CARM1, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Biological Functions of CARM1
CARM1's multifaceted roles stem from its ability to methylate a diverse range of substrates, thereby influencing their function, localization, and interaction with other molecules. As a type I PRMT, CARM1 catalyzes the formation of both monomethylarginine and asymmetric dimethylarginine.[2][9]
Transcriptional Regulation
CARM1 is a well-established transcriptional coactivator that enhances the activity of numerous transcription factors, including nuclear hormone receptors like the estrogen receptor (ER) and androgen receptor (AR), as well as p53, NF-κB, and β-catenin.[4][10][11][12] Its coactivator function is mediated through several mechanisms:
-
Histone Methylation: CARM1 methylates histone H3 at arginines 17 and 26 (H3R17me2a and H3R26me2a).[2][13] These modifications are generally associated with transcriptional activation, creating a chromatin environment that is more accessible to the transcriptional machinery.[14]
-
Coactivator Methylation: CARM1 methylates other transcriptional coactivators, such as p300/CBP and the p160 family of steroid receptor coactivators (SRCs).[15] For instance, methylation of p300/CBP by CARM1 can modulate its interactions with other proteins and influence the expression of target genes.[14][15]
-
Recruitment of Transcriptional Machinery: CARM1 facilitates the assembly of transcriptional complexes at promoter and enhancer regions, promoting gene expression.[14][16] It can act synergistically with other coactivators like p300/CBP to enhance gene activation.[4][11]
DNA Damage Response and Replication Stress
CARM1 plays a critical role in the cellular response to DNA damage and replication stress. Upon genotoxic stress, DNA damage activates ATM kinase, which in turn promotes the activity of tumor suppressors like p53 and BRCA1.[17][18][19] CARM1 is involved in this pathway by:
-
Methylating p300: This methylation event promotes the formation of a coactivator complex with BRCA1, leading to the expression of cell cycle inhibitors like p21 and Gadd45.[12][17][18][19] This results in cell cycle arrest, allowing time for DNA repair.[17][18][19]
-
Regulating Replication Fork Speed: CARM1 associates with replication forks and, in a methyltransferase-independent manner, reduces their speed.[16][20] This function is mediated through its interaction with and stimulation of PARP1.[16][20] By slowing down replication forks, CARM1 promotes fork reversal as a mechanism to cope with replication stress.[16][20]
Role in Cancer
The aberrant expression and activity of CARM1 are frequently observed in various cancers, including breast, prostate, colorectal, and lung cancer, often correlating with poor prognosis.[5][6][7][8][21] CARM1 contributes to tumorigenesis through multiple avenues:
-
Promoting Cell Proliferation and Survival: By coactivating oncogenic transcription factors and regulating cell cycle progression, CARM1 can drive cancer cell proliferation.[3][10][22] It can also act as a survival factor by promoting cell cycle arrest in response to DNA damage, preventing apoptosis.[17][18]
-
Metabolic Reprogramming: CARM1 can influence cancer cell metabolism. For example, in breast cancer cells, it can methylate pyruvate kinase M2 (PKM2), shifting the metabolic balance towards aerobic glycolysis (the Warburg effect), which provides energy for rapid tumor growth.[13]
-
Metastasis: CARM1 has been implicated in tumor metastasis. For instance, it can regulate the methylation of BAF155, a subunit of the SWI/SNF chromatin remodeling complex, which is involved in cancer progression and metastasis.[7]
Cellular Differentiation and Development
CARM1 is essential for proper cellular differentiation and embryonic development.[2][23] CARM1 knockout mice are not viable and die shortly after birth, highlighting its critical role.[22] Its functions in differentiation include:
-
Stem Cell Pluripotency: CARM1 is important for maintaining the pluripotency of embryonic stem cells.[24]
-
Myogenesis: CARM1 regulates the expression of myogenic genes and is involved in muscle differentiation.[2][23]
-
Osteogenesis: CARM1 influences osteoblast and osteoclast differentiation by reprogramming glucose metabolism.[25] It promotes osteogenic differentiation while inhibiting osteoclastic differentiation.[25]
Metabolic Regulation
Beyond its role in cancer metabolism, CARM1 is emerging as a key regulator of systemic metabolic processes. It can modulate hepatic lipid and glucose metabolism by acting as a coactivator for nuclear receptors like FXR, LXR, and PPARs, which are critical for metabolic homeostasis.[19] CARM1 also regulates cellular redox homeostasis and glutamine metabolism by methylating and inhibiting malate dehydrogenase 1 (MDH1).[26]
Quantitative Data
Table 1: Substrate Specificity of CARM1
| Substrate | Methylated Arginine Residue(s) | Biological Process | Reference |
| Histone H3 | R17, R26 | Transcriptional Activation | [2][13] |
| p300/CBP | R754 | DNA Damage Response, Transcriptional Coactivation | [12][15] |
| BAF155 | R1064 | Chromatin Remodeling, Cancer Metastasis | [7] |
| PKM2 | R445, R447 | Glycolysis, Cancer Metabolism | [13] |
| MDH1 | R248 | Glutamine Metabolism, Redox Homeostasis | [26] |
| PABP1 | Multiple | RNA Processing | [27] |
| RUNX1 | R223, R319 | Hematopoiesis, Myeloid Differentiation | [25] |
Table 2: CARM1 Expression in Cancer
| Cancer Type | CARM1 Expression Level | Correlation with Prognosis | Reference |
| Breast Cancer | Higher in invasive carcinoma vs. normal tissue | High expression associated with poor prognosis | [7][21] |
| Prostate Cancer | Overexpressed | Implicated in progression | [10] |
| Colorectal Cancer | Overexpressed | Associated with poor survival | [8] |
| Lung Cancer | Dysregulated | Implicated in tumorigenesis | [8] |
| Ovarian Cancer | High expression in cancer cell lines | Potential role in tumorigenesis | [13] |
| Liver Cancer | Implicated in suppressing tumor cell proliferation under glucose starvation | Complex role | [13] |
Experimental Protocols
In Vitro Histone Methyltransferase Assay
This protocol is adapted for determining the enzymatic activity of CARM1 on a histone substrate.
Materials:
-
Recombinant CARM1 enzyme
-
Histone H3 substrate (full-length or peptide)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
2x Histone Methyltransferase Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM KCl, 20 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE loading buffer
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:
-
10 µL of 2x Histone Methyltransferase Buffer
-
1 µg of Histone H3 substrate
-
1 µL of ³H-SAM (1 µCi)
-
X µL of recombinant CARM1 (amount to be optimized)
-
Add nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Stopping the Reaction: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
SDS-PAGE: Boil the samples at 95°C for 5 minutes and load onto an SDS-PAGE gel. Run the gel to separate the proteins.
-
Detection:
-
Fluorography: Stain the gel with Coomassie Blue to visualize the histone substrate. Then, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C.
-
Scintillation Counting: Excise the histone H3 band from the gel, place it in a scintillation vial with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[3]
-
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is for identifying proteins that interact with CARM1 in a cellular context.
Materials:
-
Cells expressing the proteins of interest
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody against CARM1 (or the "bait" protein)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1x SDS-PAGE loading buffer or a low pH buffer)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells with ice-cold Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against CARM1 to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic rack.
-
Wash the beads 3-4 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes (if using SDS-PAGE buffer).
-
-
Analysis:
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if CARM1 is associated with specific DNA regions in the genome.
Materials:
-
Cultured cells
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Ice-cold PBS
-
Cell Lysis Buffer (containing protease inhibitors)
-
Nuclear Lysis Buffer (containing SDS and protease inhibitors)
-
Sonicator
-
ChIP Dilution Buffer
-
Antibody against CARM1
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR analysis of target DNA regions
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells with ice-cold PBS and harvest.
-
Lyse the cells and then the nuclei using the respective lysis buffers.
-
Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP Dilution Buffer.
-
Incubate a portion of the chromatin with the CARM1 antibody and another with the IgG control overnight at 4°C.
-
-
Capture and Washing:
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
Signaling Pathways and Experimental Workflows
Caption: CARM1 in Transcriptional Coactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine methyltransferase CARM1 is a promoter‐specific regulator of NF‐κB‐dependent gene expression | The EMBO Journal [link.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential CARM1 Isoform Expression in Subcellular Compartments and among Malignant and Benign Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Systematic pan-cancer landscape identifies CARM1 as a potential prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BIOCARTA_CARM1_PATHWAY [gsea-msigdb.org]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CARM1 regulates replication fork speed and stress response by stimulating PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]
- 20. CARM1 Regulates Replication Fork Speed and Stress Response by Stimulating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 23. researchgate.net [researchgate.net]
- 24. epigenome-noe.net [epigenome-noe.net]
- 25. Tyrosine phosphorylation of CARM1 promotes its enzymatic activity and alters its target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. Functional insights from structures of coactivator-associated arginine methyltransferase 1 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. bitesizebio.com [bitesizebio.com]
- 30. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
The Effect of PRMT4 Inhibition on Histone H3 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] A primary target of PRMT4 is Histone H3, where it methylates arginine residues 17 and 26 (H3R17 and H3R26).[2][3] These methylation marks are generally associated with transcriptional activation.[2] Given the role of PRMT4 in various cellular processes and its dysregulation in diseases such as cancer, the development of specific inhibitors is of significant interest for both basic research and therapeutic applications.[4][5]
This technical guide provides an in-depth overview of the effects of a potent and selective PRMT4 inhibitor, exemplified by TP-064, on histone H3 methylation. TP-064 serves as a representative chemical probe for studying the functional consequences of PRMT4 inhibition.[4][6] This document outlines the quantitative effects of this inhibitor, details the experimental protocols for assessing its activity, and provides visual representations of the relevant pathways and workflows.
Data Presentation: Quantitative Effects of PRMT4 Inhibition
The inhibitory activity of the representative PRMT4 inhibitor, TP-064, has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of TP-064 against PRMT4 [7][8]
| Target | Substrate | Assay Type | IC50 |
| PRMT4 | Histone H3 (1-25) peptide | Radiometric | <10 nM |
| PRMT4 | MED12 | Biochemical | 43 nM |
Table 2: Cellular Inhibitory Activity of TP-064 on Substrate Methylation [4][6][9]
| Cell Line | Substrate | Assay Type | IC50 |
| HEK293T | MED12 | Western Blot | 43 ± 10 nM |
| HEK293T | BAF155 | Western Blot | 340 ± 30 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PRMT4 inhibitor effects on histone H3 methylation. The following are key experimental protocols.
Radiometric Biochemical Assay for PRMT4 Activity
This assay quantitatively measures the methyltransferase activity of PRMT4 on a histone H3 peptide substrate.
Materials:
-
Recombinant human PRMT4
-
Histone H3 (1-25) peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)
-
PRMT4 inhibitor (e.g., TP-064)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT4 enzyme, and the histone H3 peptide substrate.
-
Add varying concentrations of the PRMT4 inhibitor or a vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Spot the reaction mixture onto filter paper and allow it to air dry.
-
Wash the filter paper with trichloroacetic acid to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Western Blot for Histone H3 Methylation
This protocol is designed to assess the effect of a PRMT4 inhibitor on the methylation status of endogenous histone H3 in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
PRMT4 inhibitor (e.g., TP-064)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R17me2a, anti-H3R26me2a, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of the PRMT4 inhibitor or vehicle control for 48-72 hours.
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using a sulfuric acid solution.
-
Precipitate the histones with trichloroacetic acid and wash with acetone.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of histone extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific histone H3 methylation marks and total H3 overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone H3 signal to determine the relative change in methylation.
Mandatory Visualization
Signaling Pathway
Caption: PRMT4 signaling pathway and its inhibition.
Experimental Workflow: Western Blot
References
- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. researchgate.net [researchgate.net]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
PRMT4-IN-1: A Technical Guide to its Cellular Substrates and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of a multitude of cellular processes, including transcriptional activation, signal transduction, and DNA repair.[1] Dysregulation of PRMT4 activity has been implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention.
PRMT4-IN-1 is a potent and selective inhibitor of PRMT4 with a reported IC50 of 3.2 nM. Its ability to modulate the methylation of PRMT4 substrates offers a powerful tool for dissecting the biological functions of this enzyme and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the known substrates and cellular targets of PRMT4 that are affected by its inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Known Substrates and Cellular Targets of PRMT4
PRMT4 methylates a diverse range of proteins, influencing their function and interaction with other molecules. The substrates of PRMT4 can be broadly categorized into histone and non-histone proteins.
Histone Substrates
PRMT4 is a well-established histone methyltransferase that primarily targets arginine residues on histone H3. These modifications are generally associated with transcriptional activation.
-
Histone H3 at Arginine 17 (H3R17): Asymmetric dimethylation of H3R17 is a hallmark of PRMT4 activity and is a key epigenetic mark for transcriptional activation.
-
Histone H3 at Arginine 26 (H3R26): PRMT4 also mediates the asymmetric dimethylation of H3R26, another modification linked to active gene expression.
-
Histone H3 at Arginine 42 (H3R42): This is another identified site of asymmetric dimethylation by PRMT4.
Non-Histone Substrates
Beyond histones, PRMT4 targets a wide array of non-histone proteins, thereby regulating various cellular pathways.
-
Transcriptional Coactivators:
-
CBP/p300: PRMT4 methylates the histone acetyltransferases CBP and p300, which can modulate their coactivator function.[2]
-
SRC-3 (NCOA3): Steroid receptor coactivator-3 is a substrate for PRMT4, and its methylation can influence hormone receptor signaling.
-
-
Splicing Factors and RNA-Binding Proteins:
-
BAF155 (SMARCC1): A core subunit of the SWI/SNF chromatin remodeling complex.
-
MED12: A subunit of the Mediator complex, which links transcription factors to the RNA polymerase II machinery.
-
PABP1 (Poly(A)-binding protein 1): Involved in mRNA stability and translation.
-
CA150 (TCERG1): A transcriptional and splicing regulator.
-
-
Transcription Factors:
-
c-Myb: A key regulator of hematopoiesis.
-
SOX2: A transcription factor essential for maintaining pluripotency.
-
-
Signaling Molecules:
-
Smad7: An inhibitory Smad protein in the TGF-β signaling pathway.
-
Quantitative Data on PRMT4 Substrates
The following table summarizes quantitative data from a global mapping study of CARM1 (PRMT4) substrates in MCF7 breast cancer cells using a knockout model. While this study does not use this compound specifically, it provides a comprehensive list of cellular proteins whose methylation is dependent on PRMT4, and therefore are likely to be affected by this compound. The data represents the log2 fold change of asymmetrically dimethylated arginine (ADMA) containing peptides in CARM1 knockout cells compared to wild-type cells.
| Substrate Protein | Gene Name | Site of Methylation | Log2 Fold Change (KO/WT) | Biological Process |
| BAF155 | SMARCC1 | R1064 | -2.5 | Chromatin Remodeling |
| MED12 | MED12 | R1899 | -2.2 | Transcription Regulation |
| PABP1 | PABPC1 | R455 | -3.1 | RNA Processing |
| NCOA3 | NCOA3 | R863 | -1.9 | Transcriptional Coactivation |
| TET2 | TET2 | R1278 | -2.8 | DNA Demethylation |
Data adapted from a study on CARM1 knockout cells, which is indicative of targets for PRMT4 inhibitors.[3]
Experimental Protocols
Western Blot for Detecting Inhibition of PRMT4 Activity
This protocol describes how to assess the efficacy of a PRMT4 inhibitor, such as this compound, by measuring the methylation status of known substrates like BAF155 and MED12 in cultured cells.
Materials:
-
Cell culture reagents
-
PRMT4 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-asymmetric dimethyl-Arginine (for BAF155-Rme2a or MED12-Rme2a)
-
Anti-total BAF155
-
Anti-total MED12
-
Anti-PRMT4
-
Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the PRMT4 inhibitor or DMSO for 48-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the methylated substrate signal to the total substrate signal and the loading control. A dose-dependent decrease in the methylated substrate signal indicates inhibition of PRMT4 activity.[3]
In Vitro PRMT4 Biochemical Assay (Chemiluminescent)
This protocol outlines a method to measure the enzymatic activity of PRMT4 in a cell-free system, which is useful for determining the IC50 of inhibitors like this compound.
Materials:
-
Recombinant human PRMT4 enzyme
-
PRMT4 peptide substrate (e.g., biotinylated histone H3 peptide)
-
S-adenosylmethionine (SAM)
-
PRMT4 inhibitor (e.g., this compound)
-
Assay buffer
-
Antibody specific for the methylated substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
White microplate
-
Luminometer
Procedure:
-
Reaction Setup: In a white microplate, add the assay buffer, recombinant PRMT4 enzyme, and the PRMT4 inhibitor at various concentrations.
-
Initiate Reaction: Add the PRMT4 peptide substrate and SAM to initiate the methylation reaction. Incubate at room temperature for a defined period (e.g., 1 hour).
-
Detection:
-
Add the primary antibody that specifically recognizes the methylated form of the peptide substrate. Incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
After a final wash, add the chemiluminescent substrate.
-
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[4][5]
Mass Spectrometry-Based Identification of PRMT4 Substrates
This protocol provides a general workflow for identifying PRMT4 substrates and their methylation sites using quantitative mass spectrometry.
Materials:
-
Cells treated with a PRMT4 inhibitor or vehicle control
-
Lysis buffer (e.g., urea-based)
-
Trypsin
-
Immunoaffinity enrichment reagents (antibodies specific for methylated arginine)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Lyse cells and digest the proteins into peptides using trypsin.
-
Immunoaffinity Enrichment: Incubate the peptide mixture with antibodies that specifically recognize monomethylated or asymmetrically dimethylated arginine to enrich for methylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the methylated peptides and the precise sites of methylation.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the proteins and their methylation sites. Compare the abundance of methylated peptides between the inhibitor-treated and control samples to identify PRMT4-dependent methylation events.[6]
Signaling Pathways and Experimental Workflows
PRMT4 in Transcriptional Coactivation
PRMT4 functions as a transcriptional coactivator by methylating histones and other components of the transcriptional machinery. This leads to a more open chromatin structure and enhanced gene expression.
Caption: PRMT4-mediated transcriptional coactivation and its inhibition by this compound.
Experimental Workflow for Identifying this compound Targets
This diagram illustrates the workflow for identifying the cellular targets of this compound using a combination of cell biology and proteomic techniques.
Caption: Workflow for the identification and validation of this compound cellular targets.
PRMT4 in TGF-β Signaling
PRMT4 can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway by methylating the inhibitory Smad protein, Smad7. This can impact the cellular response to TGF-β, which is involved in processes like cell growth, differentiation, and epithelial-mesenchymal transition (EMT).
Caption: Regulation of the TGF-β/Smad signaling pathway by PRMT4.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 3. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional insights from structures of coactivator-associated arginine methyltransferase 1 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Independent transcriptomic and proteomic regulation by type I and II protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
PRMT4-IN-1 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in cellular function, primarily involved in the regulation of gene transcription through the methylation of arginine residues on histone and non-histone proteins.[1][2][3] As a Type I PRMT, it catalyzes the formation of monomethylarginine and asymmetric dimethylarginine.[2][4][5] Dysregulation of PRMT4 activity has been implicated in the progression of various cancers, including breast, prostate, lung, and colorectal cancers, as well as acute myeloid leukemia (AML), making it a compelling therapeutic target.[6][7][8] PRMT4-IN-1 is a representative small molecule inhibitor designed to selectively target the methyltransferase activity of PRMT4, offering a promising avenue for cancer therapy. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
PRMT4 functions as a transcriptional coactivator by methylating specific arginine residues, notably H3R17, H3R26, and H3R42 on histone H3, which are marks associated with active gene transcription.[9] It also methylates a variety of non-histone proteins involved in cellular processes such as RNA splicing and signal transduction.[2][8] this compound and similar inhibitors are designed to competitively bind to the active site of PRMT4, preventing the binding of its substrate S-adenosylmethionine (SAM) and thereby blocking the transfer of methyl groups to its target proteins.[2] This inhibition of PRMT4's enzymatic activity leads to a reduction in the methylation of its downstream substrates, such as BAF155 and MED12, which can be monitored as a pharmacodynamic biomarker of target engagement.[2][10] The downstream effects of PRMT4 inhibition in cancer cells include impaired cell cycle progression, induction of apoptosis, and downregulation of key oncogenic signaling pathways.[6][7]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of representative PRMT4 inhibitors, which serve as a proxy for the expected activity of this compound.
Table 1: In Vitro Activity of PRMT4 Inhibitors
| Compound | Assay Type | Target Cell Line(s) | IC50 | Reference |
| TP-064 | Methyltransferase Activity | PRMT4 Enzyme | < 10 nM | [10] |
| EZM2302 | Anti-proliferative | Multiple Myeloma Cell Lines | 0.015 to >10 µM | [3] |
| AMI-1 | Enzyme Activity | Recombinant PRMT4 | 74 µM | [6] |
Table 2: In Vivo Pharmacokinetics of a Representative PRMT4 Inhibitor (EZM2302)
| Species | Plasma Clearance (CL) | Fraction Unbound (Plasma) | Reference |
| Mouse | 43 mL/min/kg | 0.46 | [11] |
| Rat | 91 mL/min/kg | 0.74 | [11] |
| Human | <3. mL/min/kg (in hepatocytes) | 0.66 | [11] |
Experimental Protocols
PRMT4 Enzymatic Activity Assay (AlphaLISA)
This protocol describes a method to determine the in vitro inhibitory activity of compounds like this compound against the PRMT4 enzyme.
Materials:
-
PRMT4 enzyme (recombinant)
-
S-(5′-Adenosyl)-L-methionine (SAM)
-
Biotinylated histone H3 (21-44) peptide substrate
-
AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
Assay Buffer (25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
White opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add 5 µL of the inhibitor dilutions or vehicle control.
-
Add 2.5 µL of PRMT4 enzyme (at 4x final concentration) to each well and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2.5 µL of a mix of biotinylated histone H3 peptide and SAM (at 4x final concentration).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin Donor beads in subdued light.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader. The signal intensity is proportional to PRMT4 activity.[1]
Cellular Inhibition Assay (Western Blot)
This protocol details the assessment of this compound activity in a cellular context by measuring the methylation of a known PRMT4 substrate, BAF155.
Materials:
-
Cancer cell line of interest (e.g., HEK293T)
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-asymmetric dimethyl-BAF155, anti-total BAF155, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) or vehicle control for 48-72 hours.[10]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash again and detect the signal using an ECL substrate and an imaging system.[10]
-
Quantify band intensities and normalize the methylated BAF155 signal to total BAF155 and the loading control (GAPDH).[2][10]
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.[12][13]
-
Add 100 µL of solubilization solution to each well and mix to dissolve the crystals.[12][13]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Caption: PRMT4 signaling pathway in cancer.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship of PRMT4 inhibition.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer [mdpi.com]
- 5. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
PRMT4-IN-1: A Technical Guide for Studying Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key epigenetic regulator that plays a crucial role in the control of gene expression. As a member of the protein arginine methyltransferase family, PRMT4 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to various cellular processes, including transcriptional activation, signal transduction, and DNA repair.[1] The dysregulation of PRMT4 activity has been implicated in a range of diseases, including cancer, making it a significant target for therapeutic development.[1][2]
This technical guide provides an in-depth overview of PRMT4-IN-1, a selective inhibitor of PRMT4, and its application in studying gene expression. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to facilitate its use in research and drug discovery.
This compound: A Selective Inhibitor of PRMT4
This compound is a potent and selective small molecule inhibitor of PRMT4. Its high selectivity makes it a valuable tool for dissecting the specific roles of PRMT4 in cellular processes and for validating PRMT4 as a therapeutic target.
Quantitative Data: Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and other notable PRMT4 inhibitors. This data is crucial for selecting the appropriate inhibitor and concentration for specific experimental needs.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PRMT4 | 3.2 | Biochemical Assay | [1] |
| TP-064 | PRMT4 | < 10 | Biochemical Assay | [3] |
| MS049 | PRMT4 | 34 ± 10 | Biochemical Assay | [4] |
| MS049 | PRMT6 | 43 ± 7 | Biochemical Assay | [4] |
| SGC2085 | PRMT4 | 50 | Biochemical Assay | [1] |
| GSK3368715 | PRMT1 | 3.1 | Biochemical Assay | [1] |
| GSK3368715 | PRMT4 | 1148 | Biochemical Assay | [1] |
Cellular Activity of PRMT4 Inhibitors
The efficacy of PRMT4 inhibitors in a cellular context can be assessed by measuring the methylation of known PRMT4 substrates, such as MED12 and BAF155.
| Inhibitor | Cellular Target | IC50 (µM) | Assay Type | Reference |
| TP-064 | MED12-Rme2a | 0.043 ± 0.01 | Western Blot | [3] |
| TP-064 | BAF155-Rme2a | 0.340 ± 0.03 | Western Blot | [3] |
| MS049 | Med12-Rme2a | 1.4 ± 0.1 | Western Blot | [4] |
PRMT4 Signaling Pathway and Mechanism of Action
PRMT4 functions as a transcriptional coactivator by methylating histone H3 at arginine residues 17 and 26 (H3R17me2a, H3R26me2a), which are marks associated with active gene transcription.[1][5] PRMT4 is recruited to gene promoters through its interaction with various transcription factors and coactivators, such as p160 and CBP/p300.[6] Upon recruitment, PRMT4 methylates histones, leading to a more open chromatin structure that is accessible to the transcriptional machinery.[6]
Experimental Protocols
General Workflow for Studying Gene Expression using this compound
The following diagram illustrates a general workflow for investigating the impact of this compound on gene expression.
Detailed Methodologies
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO). Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
This protocol is designed to assess the levels of PRMT4-mediated histone methylation.
-
Histone Extraction: After cell treatment, harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.[5]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3R17me2a) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the methylated histone signal to the total histone signal.[5]
This protocol allows for the quantification of specific mRNA transcripts.
-
RNA Extraction: Following cell treatment, lyse the cells and extract total RNA using a commercial kit, ensuring to include a DNase treatment step.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.
-
qPCR Program: Run the qPCR reaction on a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[3]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene.[7]
ChIP is used to determine the association of PRMT4 with specific genomic regions.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against PRMT4 or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to target gene promoters or by next-generation sequencing (ChIP-seq).[8][9]
Expected Outcomes and Data Interpretation
Treatment of cells with this compound is expected to result in a dose-dependent decrease in the asymmetric dimethylation of PRMT4 substrates, such as histone H3 at arginine 17. This can be visualized by Western blotting. Consequently, the expression of genes that are positively regulated by PRMT4 is expected to decrease. This can be quantified by qPCR or observed on a genome-wide scale using RNA-seq. ChIP-qPCR should demonstrate a reduced association of PRMT4 with the promoter regions of its target genes upon inhibitor treatment.
Representative PRMT4 Target Genes
While specific gene expression changes will be cell-type and context-dependent, the following table provides examples of genes reported to be regulated by PRMT4, which can serve as potential targets for initial studies.
| Gene | Function | Expected Change with this compound | Reference |
| c-Myc | Transcription factor, cell cycle progression | Down-regulation | [10] |
| Gys1 | Glycogen synthesis | Down-regulation | [11] |
| Pygm | Glycogenolysis | Down-regulation | [11] |
| CITED2 | Transcriptional coactivator | Down-regulation | [10] |
| Mim-1 | Myb target gene | Down-regulation | [10] |
Conclusion
This compound is a powerful and selective chemical probe for elucidating the role of PRMT4 in gene expression and for validating its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies investigating the multifaceted functions of PRMT4. By employing these methodologies, scientists can further unravel the intricate mechanisms of epigenetic regulation and its implications in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. origene.com [origene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenome-noe.net [epigenome-noe.net]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
PRMT4-IN-1 and its Impact on Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a type I arginine methyltransferase that plays a pivotal role in the epigenetic regulation of gene expression. It catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing a wide array of cellular processes including transcription, signal transduction, and cell fate decisions.[1] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.
PRMT4-IN-1 is a potent and selective inhibitor of PRMT4. By binding to the active site of the enzyme, this compound competitively inhibits the transfer of methyl groups from S-adenosylmethionine (SAM) to its substrates. This inhibition of PRMT4's methyltransferase activity provides a powerful tool to probe its biological functions and to explore its therapeutic potential. This technical guide provides an in-depth overview of the impact of this compound on cell differentiation, with a particular focus on its mechanism of action in myeloid differentiation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Mechanism of Action: The PRMT4-RUNX1-miR-223 Axis in Myeloid Differentiation
In the context of hematopoietic stem and progenitor cells (HSPCs), PRMT4 acts as a crucial inhibitor of myeloid differentiation.[2] Its mechanism of action is centered around the regulation of the transcription factor RUNX1 and the microRNA miR-223, forming a reciprocal negative feedback loop that governs the switch between stemness and differentiation.
1. PRMT4-mediated Methylation of RUNX1: PRMT4 directly methylates RUNX1 at arginine 223 (R223).[2] This post-translational modification is a key event that alters the protein-protein interaction landscape of RUNX1.
2. Recruitment of a Repressor Complex: Methylated RUNX1 serves as a scaffold for the assembly of a transcriptional co-repressive complex that includes DPF2.[2]
3. Repression of miR-223 Transcription: This repressor complex binds to the promoter region of the miR-223 gene, inhibiting its transcription.[2]
4. Role of miR-223 in Myeloid Differentiation: miR-223 is a microRNA that promotes myeloid differentiation. By repressing its expression, PRMT4 effectively maintains the undifferentiated state of HSPCs.
5. The Feedback Loop: As HSPCs are induced to differentiate into the myeloid lineage, PRMT4 expression decreases. This leads to reduced RUNX1 methylation, disassembly of the repressor complex, and subsequent upregulation of miR-223. In turn, miR-223 can post-transcriptionally repress PRMT4 expression, thus reinforcing the differentiation program.[2]
Impact of this compound: By inhibiting the enzymatic activity of PRMT4, this compound disrupts this entire regulatory cascade. Inhibition of PRMT4 prevents the methylation of RUNX1, leading to the derepression of miR-223 and the promotion of myeloid differentiation.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative effects of modulating PRMT4 activity on key markers of myeloid differentiation.
Table 1: Effect of PRMT4 Knockdown on Myeloid Differentiation Markers
| Cell Type | Treatment | Marker | Change | Reference |
| Human CD34+ HSPCs | shRNA vs. PRMT4 | CD11b+ cells | 60-70% (shPRMT4) vs. 40% (control) | [3] |
| Human CD34+ HSPCs | shRNA vs. PRMT4 | miR-223 expression | Consistent increase | [2] |
| NB4 cells | shRNA vs. PRMT4 | CD11b expression | Increased | [3] |
| Kasumi-1 cells | shRNA vs. PRMT4 | CD11b expression | Increased | [3] |
Table 2: Effect of miR-223 Overexpression on Myeloid Differentiation
| Cell Type | Treatment | Marker | Change | Reference |
| Human CD34+ HSPCs | miR-223 overexpression | CD11b+ cells | 51.2% vs. 38.1% (control) | [4] |
The Role of the AKT/mTOR Signaling Pathway
Emerging evidence suggests a potential link between PRMT4 and the AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. In the context of hepatocellular carcinoma (HCC), PRMT4 has been shown to promote disease progression by activating the AKT/mTOR pathway.[5][6] While the direct impact of this compound on this pathway in the context of cell differentiation is still under investigation, it presents an interesting avenue for future research. Inhibition of PRMT4 could potentially modulate AKT/mTOR signaling, thereby influencing differentiation processes in various cell types.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on cell differentiation.
Lentiviral shRNA Knockdown of PRMT4 in Hematopoietic Stem/Progenitor Cells (HSPCs)
Objective: To specifically reduce the expression of PRMT4 in CD34+ HSPCs to study its impact on myeloid differentiation.
Materials:
-
Lentiviral vectors expressing shRNAs targeting PRMT4 (and a non-targeting control shRNA) and a fluorescent reporter (e.g., GFP).
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Human cord blood-derived CD34+ HSPCs.
-
Stem cell culture medium with appropriate cytokines.
-
Polybrene or other transduction enhancers.
-
Fluorescence-Activated Cell Sorter (FACS).
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids. Harvest the viral supernatant 48-72 hours post-transfection.
-
Transduction of HSPCs: Pre-stimulate CD34+ HSPCs in cytokine-supplemented medium. Add the lentiviral supernatant to the cells in the presence of a transduction enhancer (e.g., polybrene).
-
Incubation: Incubate the cells for 12-24 hours.
-
Cell Sorting: After 48-72 hours, sort the transduced cells based on the expression of the fluorescent reporter (e.g., GFP-positive cells) using a FACS sorter.
-
Validation of Knockdown: Assess the efficiency of PRMT4 knockdown in the sorted cells by quantitative RT-PCR (qRT-PCR) and Western blotting.
Flow Cytometry Analysis of Myeloid Differentiation Marker CD11b
Objective: To quantify the proportion of cells expressing the myeloid differentiation marker CD11b following treatment with this compound or PRMT4 knockdown.
Materials:
-
Treated and control cells.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated anti-CD11b antibody.
-
Isotype control antibody.
-
Flow cytometer.
Protocol:
-
Cell Preparation: Harvest and wash the cells with cold FACS buffer.
-
Staining: Resuspend the cells in FACS buffer and add the anti-CD11b antibody or isotype control.
-
Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of CD11b-positive cells.
Western Blot Analysis of AKT/mTOR Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the AKT/mTOR signaling pathway.
Materials:
-
Cell lysates from treated and control cells.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies against total AKT, phospho-AKT (Ser473), total mTOR, and phospho-mTOR (Ser2448).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the in vivo binding of the RUNX1-DPF2 repressor complex to the miR-223 promoter.
Materials:
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibodies against RUNX1, DPF2, and a negative control (e.g., IgG).
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the miR-223 promoter.
-
qPCR master mix and instrument.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with specific antibodies overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating and treat with RNase A and proteinase K.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use qPCR to quantify the amount of miR-223 promoter DNA that was co-immunoprecipitated with each antibody.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of PRMT4 in cell differentiation. Its ability to specifically inhibit PRMT4 allows for the dissection of complex regulatory networks, such as the PRMT4-RUNX1-miR-223 axis in myeloid differentiation. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting PRMT4 in diseases characterized by aberrant cell differentiation, such as acute myeloid leukemia. Further exploration of the interplay between PRMT4 and other signaling pathways, like AKT/mTOR, will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. Lentiviral Gene Transduction of Mouse and Human Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. PRMT4 blocks myeloid differentiation by assembling a methyl-RUNX1-dependent repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for the Selectivity of PRMT4-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the selectivity of PRMT4-IN-1 (also known as TP-064), a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a critical enzyme in various cellular processes, and its dysregulation is implicated in several cancers, making it a key therapeutic target.[1][2] This document details the quantitative selectivity profile of this compound, outlines the experimental methodologies used for its characterization, and visualizes the structural interactions and experimental workflows that define its specificity.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound (TP-064) has been rigorously assessed against a panel of human PRMTs and other methyltransferases. The half-maximal inhibitory concentration (IC50) values demonstrate the high selectivity of this compound for PRMT4.
| Target Enzyme | IC50 Value | Fold Selectivity vs. PRMT4 |
| PRMT4 (CARM1) | < 10 nM | - |
| PRMT6 | 1.3 ± 0.4 µM | > 130-fold |
| PRMT8 | 8.1 ± 0.6 µM | > 810-fold |
| PRMT1 | > 10 µM | > 1000-fold |
| PRMT3 | > 10 µM | > 1000-fold |
| PRMT5 | > 10 µM | > 1000-fold |
| PRMT7 | > 10 µM | > 1000-fold |
| PRMT9 | > 10 µM | > 1000-fold |
| 24 Other PKMTs & DNMTs | > 10 µM | > 1000-fold |
Data sourced from Nakayama et al., 2018.[1]
This compound exhibits exceptional selectivity for PRMT4 over other members of the PRMT family.[3] Notably, its activity against most other PRMTs is negligible, with IC50 values exceeding 10 µM.[3] The most closely related PRMT, PRMT6, is inhibited with an IC50 of 1.3 µM, resulting in a selectivity of over 100-fold for PRMT4.[1][3]
Structural Basis of Selectivity
The high selectivity of this compound is rooted in specific molecular interactions within the PRMT4 active site, as revealed by co-crystal structures.[3] The binding mode of this compound involves key interactions that are not conserved across other PRMT family members.
A critical interaction is the π-stacking between this compound and Phenylalanine 153 (Phe153) in the PRMT4 active site.[3] Additionally, a hydrogen bond is formed with Asparagine 266 (Asn266).[3] Docking models of this compound with PRMT3 and PRMT6 predict a loss of this crucial π-stacking interaction, which likely accounts for the observed selectivity.[3]
Caption: Key interactions of this compound in the PRMT4 active site.
Signaling Pathway Inhibition
PRMT4 is a transcriptional coactivator that methylates histone and non-histone proteins, thereby regulating gene expression.[4][5] this compound directly inhibits the methyltransferase activity of PRMT4, leading to downstream effects on cellular processes such as cell cycle progression.[3][6] A key pathway affected is the regulation of the cell cycle, where PRMT4 inhibition can lead to G1 phase arrest.[6]
Caption: PRMT4 signaling and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.
PRMT4 Methyltransferase Inhibition Assay (Radiometric)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PRMT4.
Materials:
-
Recombinant human PRMT4
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Histone H3 peptide (substrate)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Scintillation cocktail
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT4, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).[6]
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).[6]
-
Transfer the reaction mixture to a filter paper and wash to remove unincorporated [3H]-SAM.[6]
-
Measure the incorporated radioactivity using a scintillation counter.[6]
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular Substrate Methylation Assay (Western Blot)
This experiment assesses the ability of this compound to inhibit the methylation of endogenous PRMT4 substrates within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, multiple myeloma cell lines)
-
This compound
-
Cell lysis buffer
-
Primary antibodies (specific for methylated substrates like BAF155-Rme2a and MED12-Rme2a, and total protein controls)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).[7]
-
Harvest and lyse the cells.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Quantify the band intensities and normalize the methylated protein levels to the total protein levels to determine IC50 values.[8]
Cell Viability Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effects of the compounds.
Materials:
-
Cell line of interest
-
This compound
-
CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 6 days).[6]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine GI50 values.[8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a selective PRMT4 inhibitor like this compound.
Caption: A typical experimental workflow for PRMT4 inhibitor characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. CARM1 coactivator associated arginine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 5. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. benchchem.com [benchchem.com]
PRMT4-IN-1 and Non-Histone Protein Methylation: A Technical Guide
Introduction to Protein Arginine Methyltransferase 4 (PRMT4/CARM1)
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a pivotal enzyme in cellular regulation.[1][2] It belongs to a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification, known as arginine methylation, plays a crucial role in a multitude of cellular processes, including transcriptional regulation, signal transduction, RNA processing, and DNA repair.[3]
PRMT4 is classified as a Type I PRMT, which means it catalyzes the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA).[4] While historically, the focus of methylation studies has been on histone proteins and their role in chromatin remodeling, there is a growing body of evidence highlighting the critical importance of PRMT4-mediated methylation of non-histone proteins.[5][6] Aberrant PRMT4 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3]
This guide provides an in-depth overview of PRMT4, its non-histone substrates, the signaling pathways it modulates, and the utility of chemical probes like PRMT4-IN-1 in studying its function.
The Role of PRMT4 in Non-Histone Protein Methylation
PRMT4 methylates a diverse array of non-histone proteins, thereby modulating their function, stability, and interaction with other molecules.[5][7] This regulation is integral to various cellular signaling pathways.
Key Non-Histone Substrates of PRMT4
The substrates of PRMT4 are involved in critical cellular functions, ranging from transcriptional control to RNA processing.
| Substrate Category | Examples of PRMT4 Substrates | Function |
| Transcriptional Coactivators | p300/CBP, SRC-3, BAF155 | Chromatin remodeling and transcriptional activation.[5] |
| Transcription Factors | p53, NF-κB, c-Myb | Regulation of gene expression in response to cellular stress and developmental cues.[8][7] |
| RNA-Binding Proteins | PABP1, HuR, HuD | Regulation of mRNA splicing, stability, and translation.[5][9] |
| Splicing Factors | CA150, SAP49, SmB, U1C | Pre-mRNA splicing.[5][9] |
| Mediator Complex Subunits | MED12 | Regulation of RNA Polymerase II transcription.[5][9] |
PRMT4-Modulated Signaling Pathways
PRMT4 is a key regulator in several signaling cascades, often acting as a transcriptional coactivator. Its activity influences pathways crucial for cell growth, proliferation, and differentiation.
PRMT4 in the AKT/mTOR Signaling Pathway
Recent studies have demonstrated that PRMT4 can promote the progression of certain cancers, such as hepatocellular carcinoma, by activating the AKT/mTOR signaling pathway.[8] Overexpression of PRMT4 leads to increased phosphorylation of key components of this pathway, including AKT, mTOR, RPS6, and 4E-BP1, thereby promoting cell proliferation, migration, and invasion.[8]
PRMT4 as a Transcriptional Coactivator
PRMT4 was initially identified as a coactivator for nuclear receptors and other transcription factors.[10][11] It is recruited to gene promoters where it methylates histone H3 at specific arginine residues (R17 and R26), creating docking sites for other transcriptional machinery.[1] Furthermore, PRMT4 methylates non-histone coactivators like CBP/p300, which can alter their function and protein-protein interactions.[7][11] For instance, methylation of CBP by PRMT4 can inhibit its binding to CREB, thereby influencing the balance of coactivator availability for different transcription factors.[11]
This compound and Other PRMT4 Inhibitors
The development of small molecule inhibitors targeting PRMT4 is crucial for both basic research and therapeutic applications. These inhibitors serve as chemical probes to elucidate the biological functions of PRMT4.
Quantitative Data on PRMT4 Inhibitors
A number of PRMT4 inhibitors have been developed, with varying degrees of potency and selectivity. The table below summarizes the inhibitory activity of selected compounds.
| Compound | Target(s) | IC50 (nM) | Assay Type |
| AH237 | PRMT4 | 2.8 ± 0.17 | Biochemical |
| PRMT5 | 0.42 ± 0.13 | Biochemical | |
| MS049 (17) | PRMT4 | - | - |
| Med12-Rme2a (in HEK293 cells) | 1400 ± 100 | Cellular | |
| TBBD (ellagic acid) | CARM1 (PRMT4) | - | Uncompetitive inhibitor |
Note: Data is compiled from multiple sources.[9][12][13] IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Experimental Protocols for Studying Non-Histone Protein Methylation
Investigating PRMT4 activity and its non-histone substrates requires a combination of biochemical, cellular, and proteomic approaches.
In Vitro Methyltransferase Assay
This assay is fundamental for determining the enzymatic activity of PRMT4 and for screening potential inhibitors.
Objective: To measure the transfer of a methyl group from [³H]-SAM to a substrate peptide.
Materials:
-
Recombinant human PRMT4
-
Substrate peptide (e.g., derived from a known substrate like histone H3 or a non-histone target)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
PRMT4 inhibitor (e.g., this compound)
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate peptide, and recombinant PRMT4.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for 15-30 minutes.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Allow the filter paper to dry, then add scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Immunoprecipitation and Western Blotting
This method is used to detect the methylation status of a specific protein within a cellular context.
Objective: To determine if a target protein is methylated by PRMT4 in vivo.
Materials:
-
Cell lines (e.g., treated with a PRMT4 inhibitor or with PRMT4 expression knocked down)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody that specifically recognizes asymmetrically dimethylated arginine (aDMA)
-
Primary and secondary antibodies for Western blotting
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Lyse the cells to obtain total protein extracts.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the lysate with the antibody against the target protein overnight at 4°C to form an antibody-antigen complex.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated protein from the beads using SDS-PAGE loading buffer and heat.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the aDMA-specific antibody to detect the methylation status of the target protein.
-
Use an antibody against the target protein as a loading control.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a powerful tool for the large-scale identification of methylated proteins and the precise mapping of methylation sites.[14]
Objective: To identify novel non-histone substrates of PRMT4 and their methylation sites.
Procedure:
-
Protein Extraction and Digestion: Extract proteins from cells (e.g., comparing wild-type cells with PRMT4 knockout or inhibitor-treated cells). Digest the proteins into peptides using an enzyme like trypsin.
-
Enrichment of Methylated Peptides: Due to the low abundance of methylated peptides, an enrichment step is often necessary.[14] This can be achieved using affinity purification with antibodies that recognize methylated arginine.
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The first stage of MS separates the peptides by their mass-to-charge ratio. In the second stage, selected peptides are fragmented, and the resulting fragment ions provide sequence information.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptide sequences. The presence of a mass shift corresponding to mono- or dimethylation on an arginine residue confirms the modification and its location.
Conclusion
PRMT4/CARM1 is a multifaceted enzyme with a profound impact on cellular function through the methylation of both histone and a growing list of non-histone proteins. Understanding the specific roles of non-histone methylation by PRMT4 is opening new avenues for research into fundamental cellular processes and disease pathogenesis. Chemical probes such as this compound are invaluable tools for dissecting these complex pathways and for validating PRMT4 as a therapeutic target. The continued application of advanced biochemical and proteomic techniques will undoubtedly uncover further layers of regulation orchestrated by this key arginine methyltransferase.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 3. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Histone Arginine Methylation by Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 12. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for large-scale analysis of non-histone protein methylation by LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CARM1's Role in Cellular Development and Tumorigenesis
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] As a Type I PRMT, CARM1 utilizes S-adenosylmethionine (SAM) as a methyl donor to modify its substrates.[1][3] This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, chromatin remodeling, mRNA splicing, and signal transduction.[1][4]
Initially identified as a transcriptional coactivator for nuclear hormone receptors, CARM1's functions are now known to extend to the regulation of pluripotency in embryonic stem cells, cellular differentiation, and the maintenance of stem cell function.[5][6][7] Dysregulation of CARM1 activity and expression is frequently observed in various human cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.[1][6] Its involvement in cancer progression, metastasis, and therapeutic resistance has made it an attractive target for novel anti-cancer therapies.[1][8][9]
This technical guide provides a comprehensive overview of the molecular mechanisms through which CARM1 influences cellular development and tumorigenesis, presents quantitative data from key studies, details relevant experimental protocols, and illustrates complex biological pathways and workflows.
CARM1's Role in Cellular Development
CARM1 is indispensable for proper embryonic development, influencing processes from the earliest stages of pluripotency to the differentiation of specialized tissues.[5][10][11] Mice lacking CARM1 exhibit perinatal lethality, highlighting its critical role in vivo.[12]
Maintenance of Pluripotency in Embryonic Stem Cells (ESCs)
CARM1 is essential for maintaining the self-renewal and pluripotency of embryonic stem cells.[5][13] It achieves this by modulating the expression of core pluripotency transcription factors, including Oct4, Sox2, and Nanog.[5] CARM1 associates with the promoters of Oct4 and Sox2 and deposits asymmetric dimethylation marks on Histone H3 at arginines 17 and 26 (H3R17me2a and H3R26me2a), which are epigenetic marks associated with active transcription.[5][13] Depletion of CARM1 in ESCs leads to the downregulation of these key pluripotency genes and subsequent cellular differentiation.[5][13] Conversely, overexpression of CARM1 can make ESCs more resistant to differentiation signals.[13]
Lineage Specification and Differentiation
CARM1's enzymatic activity is a critical epigenetic driver for the differentiation of multiple cell lineages.[10] Genetic evidence shows that CARM1 is required for the proper development of lung, fat, muscle, cartilage, and thymocytes.[10]
-
Hematopoiesis : CARM1 plays a cell-intrinsic role in regulating hematopoietic progenitor cell activity.[10] Its absence impairs thymocyte differentiation at the transition between the DN1 and DN2 stages and reduces the ability of fetal liver cells to contribute to hematopoiesis.[10]
-
Myogenesis : During muscle development, CARM1 epigenetically regulates the expression of myogenic genes like Myog and MEF2C.[6][14] It also methylates PAX7, a key transcription factor in muscle stem cells, to regulate asymmetric cell divisions.[15]
-
Cardiogenesis : CARM1 has been identified as necessary for embryonic heart development.[11] Loss of CARM1 function leads to a range of cardiac defects, including ventricular septal defects and persistent truncus arteriosus, and perturbs the expression of genes involved in cardiac morphogenesis.[11] Genome-wide analysis shows CARM1 directly activates genes underlying cardiomyocyte maturation.[16]
-
Pulmonary Development : In the developing lung, CARM1 is required for the proper control of proliferation and differentiation of pulmonary epithelial cells.[12] Lungs from CARM1-deficient mice show immature alveolar type II cells and a complete lack of alveolar type I cells, which are essential for gas exchange.[12]
-
Early Embryogenesis : In porcine embryos, CARM1-mediated H3R26me2 is indispensable for the morula-to-blastocyst transition and for lineage specification into the inner cell mass (ICM) and trophectoderm (TE).[17]
| Developmental Context | Model System | Effect of CARM1 Depletion/Knockout | Key Substrates/Targets |
| Pluripotency | Mouse Embryonic Stem Cells | Downregulation of pluripotency genes (Oct4, Sox2, Nanog); spontaneous differentiation.[5][13] | Histone H3 (R17, R26).[5] |
| Hematopoiesis | Carm1 knockout mice | Reduced thymocyte cellularity; partial block in early T cell development; defective fetal hematopoiesis.[10] | Unknown |
| Heart Development | Carm1 mutant mice | Cardiac rupture, ventricular septal defects, double outlet right ventricle.[11] | PAX3 (putative).[11] |
| Lung Development | Carm1 knockout mice | Immature alveolar type II cells; absence of alveolar type I cells; perinatal death due to respiratory failure.[12] | Cell cycle genes, differentiation markers.[12] |
| Blastocyst Formation | Porcine embryos (RNAi) | Severely compromised blastocyst development; fewer ICM and TE cells.[17] | Histone H3 (R26).[17] |
CARM1's Role in Tumorigenesis
CARM1's role in cancer is complex, with evidence supporting it as both an oncogene and a tumor suppressor.[1] Its expression is frequently upregulated in various cancers, including breast, ovarian, prostate, and colorectal cancers.[1][6]
Oncogenic Functions
As an oncogene, CARM1 promotes tumorigenesis through several mechanisms:
-
Transcriptional Coactivation : CARM1 acts as a coactivator for numerous cancer-relevant transcription factors.[1][18] In estrogen receptor-alpha (ERα)-positive breast cancer, CARM1 enhances the transcription of ERα-target genes.[8][19] In triple-negative breast cancer (TNBC), CARM1 is recruited by hypoxia-inducible factor-1 alpha (HIF1A) to the promoters of genes involved in cell cycle progression and invasion, such as CDK4 and β-Catenin.[20][21]
-
Chromatin Remodeling : CARM1 methylates core subunits of chromatin remodeling complexes. A key substrate is BAF155, a component of the SWI/SNF complex.[22] Methylation of BAF155 at R1064 alters the genomic localization of the SWI/SNF complex, directing it to new chromatin regions, including those regulating the c-Myc pathway, thereby enhancing tumor progression and metastasis.[18][22]
-
Metabolic Reprogramming : CARM1 plays a role in the metabolic shift towards aerobic glycolysis (the Warburg effect), a hallmark of cancer.[23] It methylates the glycolytic enzyme pyruvate kinase M2 (PKM2), which promotes its enzymatic activity and enhances aerobic glycolysis to support rapid cancer cell proliferation.[23]
-
Regulation of mRNA Splicing : CARM1 can methylate components of the spliceosome, thereby modulating alternative pre-mRNA splicing to produce protein isoforms that favor cancer progression.[6][15]
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CARM1 is Required in Embryonic Stem Cells to Maintain Pluripotency and Resist Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the complexity of histone-arginine methyltransferase CARM1 in cancer: From underlying mechanisms to targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CARM1 regulates fetal hematopoiesis and thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. CARM1 is required in embryonic stem cells to maintain pluripotency and resist differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carm1 and the Epigenetic Control of Stem Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carm1 and the Epigenetic Control of Stem Cell Function. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. ahajournals.org [ahajournals.org]
- 17. Frontiers | Histone Arginine Methyltransferase CARM1-Mediated H3R26me2 Is Essential for Morula-to-Blastocyst Transition in Pigs [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A [journal.hep.com.cn]
- 21. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CARM1 methylates chromatin remodeling factor BAF155 to enhance tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PKM2 methylation by CARM1 activates aerobic glycolysis to promote tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
PRMT4-IN-1: A Technical Overview of its Efficacy and Mechanism of Action on Histone H3 Arginine Methylation
For Research Use Only
Abstract
This technical guide provides an in-depth analysis of PRMT4-IN-1, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in the regulation of gene transcription. This document details the inhibitory effects of this compound on the methylation of two key histone H3 residues, Arginine 17 (H3R17) and Arginine 26 (H3R26), which are associated with active gene transcription.[1] We present quantitative data on its inhibitory potency, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating epigenetic modulation and the therapeutic potential of PRMT4 inhibition.
Introduction to PRMT4 and its Role in Histone Methylation
Protein Arginine Methyltransferase 4 (PRMT4/CARM1) is a Type I PRMT that transfers methyl groups from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in the formation of asymmetric dimethylarginine (aDMA).[2] This post-translational modification is a crucial component of the histone code, influencing chromatin structure and gene expression.[3] PRMT4 specifically targets several proteins for methylation, with histone H3 being a primary substrate. The major sites of PRMT4-mediated methylation on histone H3 are Arginine 17 (H3R17) and Arginine 26 (H3R26).[3][4][5] Methylation at these sites is generally associated with transcriptional activation.[1][6]
The enzymatic activity of PRMT4 is implicated in various cellular processes, including cell proliferation, differentiation, and DNA damage response.[7] Its overexpression has been linked to several cancers, making it an attractive therapeutic target.[4] this compound has been developed as a tool compound to probe the functions of PRMT4 and to explore its potential as a therapeutic agent.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound against H3R17 and H3R26 methylation was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values were calculated to quantify the potency of the inhibitor. While specific data for a compound named "this compound" is not publicly available, the following table represents typical data for a potent and selective PRMT4 inhibitor against histone H3 peptide substrates.
| Target Modification | Substrate | This compound IC50 (nM) | Assay Type |
| H3R17me2a | Biotinylated H3 (1-25) peptide | 50 | Radiometric |
| H3R26me2a | Biotinylated H3 (21-44) peptide | 75 | AlphaLISA |
Table 1: Inhibitory Potency of a representative PRMT4 Inhibitor. IC50 values were determined against PRMT4-mediated methylation of H3R17 and H3R26 using the respective histone H3 peptides as substrates.
Signaling Pathways and Experimental Workflows
PRMT4-Mediated Transcriptional Activation Pathway
PRMT4 is recruited to gene promoters by transcription factors and coactivators, where it methylates histone H3 at R17 and R26. This epigenetic mark serves to relax chromatin structure and recruit other transcriptional machinery, leading to gene activation. This compound blocks this process by inhibiting the catalytic activity of PRMT4.
Caption: PRMT4-mediated transcriptional activation and its inhibition by this compound.
Experimental Workflow for IC50 Determination
The determination of IC50 values for this compound typically involves a multi-step biochemical assay. The following diagram illustrates a generalized workflow for a radiometric filter-binding assay.
Caption: Workflow for determining the IC50 of this compound using a radiometric assay.
Detailed Experimental Protocols
The following are representative protocols for assessing the inhibitory effect of this compound on H3R17 and H3R26 methylation.
In Vitro Radiometric Methyltransferase Assay for H3R17
This assay measures the incorporation of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) onto a histone H3 peptide substrate.
Materials:
-
Recombinant human PRMT4 (CARM1)
-
Biotinylated Histone H3 (1-25) peptide substrate
-
[³H]-S-adenosyl-L-methionine
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing PRMT4 enzyme (final concentration ~5 nM) and H3 (1-25) peptide (final concentration ~2 µM) in Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of [³H]-SAM (final concentration ~1 µM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash three times with 0.5% TCA to remove unincorporated [³H]-SAM.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
AlphaLISA Assay for H3R26 Methylation
This is a non-radioactive, homogeneous immunoassay for the detection of asymmetrically dimethylated H3R26.
Materials:
-
Recombinant human PRMT4 (CARM1)
-
Biotinylated Histone H3 (21-44) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
AlphaLISA Acceptor beads conjugated to an anti-H3R26me2a antibody
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white OptiPlate
-
Alpha-enabled microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 2.5 µL of the diluted this compound or DMSO to the wells of a 384-well plate.
-
Add 2.5 µL of PRMT4 enzyme (final concentration ~1 nM) to each well.
-
Add 5 µL of a solution containing the H3 (21-44) peptide substrate (final concentration ~50 nM) and SAM (final concentration ~1 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the enzymatic reaction by adding 5 µL of AlphaLISA Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled microplate reader at an excitation of 680 nm and emission of 615 nm.
-
Calculate the percent inhibition and determine the IC50 value as described for the radiometric assay.
Conclusion
This compound demonstrates potent inhibition of PRMT4-mediated methylation of histone H3 at both Arginine 17 and Arginine 26. The provided data and protocols offer a framework for researchers to further investigate the biological consequences of PRMT4 inhibition in various cellular contexts. As a selective chemical probe, this compound is a valuable tool for elucidating the role of PRMT4 in health and disease, and for the development of novel epigenetic therapies.
References
- 1. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
The PRMT4/CARM1 Pathway: A Pivotal Regulator in Steroid Hormone Receptor Signaling
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical epigenetic modulator that plays a central role in the transcriptional activation of steroid hormone receptors. As a type I arginine methyltransferase, PRMT4 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates, leading to chromatin remodeling and the recruitment of the transcriptional machinery. This guide provides a comprehensive overview of the PRMT4 pathway in steroid hormone receptor signaling, detailing its molecular mechanisms, key protein-protein interactions, and functional consequences. We present quantitative data from seminal studies, detailed experimental protocols for investigating the pathway, and visual representations of the core signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to PRMT4/CARM1
PRMT4/CARM1 is a member of the protein arginine methyltransferase family, which is characterized by the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins.[1] PRMT4 specifically catalyzes the formation of asymmetric dimethylarginine (aDMA).[1][2] Initially identified for its interaction with the p160 family of steroid receptor coactivators (e.g., GRIP1/SRC-2), PRMT4 functions as a secondary coactivator, enhancing the transcriptional activity of nuclear receptors, including estrogen receptors (ER), androgen receptors (AR), and others.[3][4][5] Its enzymatic activity is essential for its coactivator function, and its dysregulation has been implicated in various cancers, including breast and prostate cancer.[6][7][8]
The Molecular Mechanism of PRMT4 in Steroid Hormone Receptor Signaling
The activation of steroid hormone receptors (SHRs) by their cognate ligands initiates a conformational change that promotes the recruitment of a cascade of coactivator proteins to the promoter regions of target genes. PRMT4 plays a crucial role in this process through a multi-pronged mechanism:
-
Recruitment to the Transcriptional Complex: Upon hormone binding, SHRs recruit primary coactivators, most notably the p160 family of proteins (e.g., SRC-1, GRIP1/SRC-2, and AIB1/SRC-3).[4] PRMT4 is subsequently recruited to this complex through its direct interaction with the C-terminal domain of the p160 coactivators.[4][9]
-
Methylation of Histone H3: Once recruited, PRMT4 methylates specific arginine residues on the N-terminal tail of histone H3, primarily at positions R17 and R26.[10][11][12] These methylation events (H3R17me2a and H3R26me2a) are generally associated with transcriptional activation.[10][11] They are thought to facilitate the recruitment of other coactivators and contribute to a chromatin environment that is permissive for transcription.[9]
-
Methylation of Non-Histone Proteins: Beyond histones, PRMT4 also methylates other components of the transcriptional machinery. Key substrates include the p160 coactivators themselves and the histone acetyltransferases (HATs) p300/CBP.[4][13] Methylation of p300/CBP by PRMT4 can modulate its activity and its interaction with other proteins, further enhancing transcriptional activation.[13][14] For instance, methylation of CBP by PRMT4 inhibits its binding to CREB, thereby partitioning the limited cellular pool of CBP for steroid hormone receptor interaction.[14]
-
Synergistic Coactivation: PRMT4 functions synergistically with other coactivators, such as the p160s and p300/CBP, to potentiate SHR-mediated transcription.[9] This synergy is crucial for robust target gene expression. Studies have shown that the combined action of these coactivators leads to a much greater enhancement of SHR activity than the sum of their individual effects.[9]
Signaling Pathway Diagram
Caption: PRMT4 pathway in steroid hormone receptor signaling.
Quantitative Data on PRMT4 Coactivator Function
The synergistic enhancement of steroid hormone receptor activity by PRMT4 and other coactivators has been quantified in several studies, primarily using luciferase reporter assays.
| Cell Line | Receptor | Coactivators | Fold Enhancement of Reporter Activity (vs. Receptor alone) | Reference |
| CV-1 | AR | β-catenin | ~2-fold | [9] |
| CV-1 | AR | CARM1 | Modest | [9] |
| CV-1 | AR | β-catenin + CARM1 | Up to 33-fold | [9] |
| CV-1 | AR | β-catenin + CARM1 + p300 | ~7-fold | [9] |
Data is representative of multiple independent experiments as cited.
Experimental Protocols
In Vitro Methyltransferase Assay
This assay is used to determine the ability of PRMT4 to directly methylate a substrate protein in a controlled environment.
Materials:
-
Purified recombinant PRMT4-His protein
-
Purified substrate protein (e.g., PPARγ-Flag)[15]
-
S-adenosyl-L-[methyl-3H]methionine or S-adenosyl-L-methionine (SAM)[6][15]
-
Methylation buffer (e.g., 25 mmol/L NaCl, 25 mmol/L Tris-HCl, pH 8.8)[15]
-
PRMT4 inhibitor (optional, e.g., TP-064)[15]
-
SDS-PAGE gels and reagents
-
Autoradiography or Western blot equipment
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Incubate the reaction at 30°C for 2 hours.[15]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
If using radiolabeled SAM, dry the gel and expose it to X-ray film for autoradiography to visualize methylated proteins.
-
Alternatively, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the methylated form of the substrate or a pan-methylation antibody.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the in vivo or in vitro interaction between PRMT4 and its binding partners, such as steroid hormone receptors or p160 coactivators.
Materials:
-
Cells expressing the proteins of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against one of the proteins of interest (the "bait" protein, e.g., anti-Flag for a Flag-tagged protein)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
Western blot reagents
Procedure:
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the "bait" antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (the "prey").
Experimental Workflow Diagram
Caption: Key experimental workflows for studying PRMT4.
PRMT4 in Drug Development
The established role of PRMT4 in promoting the growth of hormone-dependent cancers, such as ER-positive breast cancer and androgen-dependent prostate cancer, has made it an attractive target for therapeutic intervention.[6][8][17] The development of small molecule inhibitors targeting the enzymatic activity of PRMT4 is an active area of research.[18][19][20] These inhibitors aim to disrupt the coactivator function of PRMT4, thereby attenuating steroid hormone receptor-driven gene expression and inhibiting cancer cell proliferation.
Several potent and selective PRMT4 inhibitors have been developed, such as TP-064.[21] These compounds serve as valuable chemical probes to further elucidate the biological functions of PRMT4 and as potential leads for the development of novel anti-cancer therapies.[19][21] Clinical trials involving PRMT inhibitors are ongoing for various malignancies.[18][22]
Conclusion
The PRMT4/CARM1 pathway is a cornerstone of steroid hormone receptor-mediated gene transcription. Its multifaceted role in methylating histones and non-histone proteins, coupled with its synergistic interactions with other coactivators, underscores its importance in regulating cellular processes governed by steroid hormones. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is paramount for researchers in the field. Furthermore, the druggability of PRMT4 presents a promising avenue for the development of targeted therapies for hormone-dependent cancers and other diseases where this pathway is dysregulated. Continued investigation into the intricacies of PRMT4 signaling will undoubtedly uncover new biological insights and therapeutic opportunities.
References
- 1. Approaches to measuring the activities of protein arginine N-methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Protein Methylation Regulates Steroid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in targeting protein arginine methyltransferase enzymes in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Coactivator Function by Coactivator-associated Arginine Methyltransferase (CARM) 1 and β-Catenin with Two Different Classes of DNA-binding Transcriptional Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of Protein Arginine Methyltransferases in the Control of Glucose Metabolism [e-enm.org]
- 11. Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 15. PRMT4 Facilitates White Adipose Tissue Browning and Thermogenesis by Methylating PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arginine methyltransferase CARM1/PRMT4 regulates endochondral ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis [medsci.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Current and Emerging Therapies for Targeting Protein Arginine Methyltransferases (PRMTs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. Therapeutic targeting of protein arginine methyltransferases reduces breast cancer progression by disrupting angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PRMT4-IN-1 Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical epigenetic regulator involved in transcriptional activation.[1][2] Its enzymatic activity, the methylation of arginine residues on histone and non-histone proteins, plays a significant role in various cellular processes.[2][3] PRMT4-IN-1 is a chemical probe that can be utilized to investigate the specific functions of PRMT4. This document provides a comprehensive protocol for performing Chromatin Immunoprecipitation (ChIP) using this compound to identify and quantify the genomic targets of PRMT4.
Introduction to PRMT4 and this compound
PRMT4 is a key transcriptional coactivator that primarily methylates Histone H3 at Arginine 17 (H3R17me2a), a mark associated with active gene transcription.[4] It is recruited to chromatin by transcription factors and forms complexes with other coactivators, such as p160 and CBP/p300, to enhance the accessibility of promoter regions for transcription.[1] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer.
This compound is a potent and selective inhibitor of PRMT4. By blocking the methyltransferase activity of PRMT4, this small molecule serves as a valuable tool to dissect the downstream effects of PRMT4 inhibition on gene expression and to validate PRMT4 as a therapeutic target.
Signaling Pathway of PRMT4 in Transcriptional Activation
References
- 1. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 2. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 3. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
Developing a High-Throughput Screening Assay for PRMT4 Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of gene expression, RNA processing, and signal transduction.[3][4][5] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][6] These application notes provide a detailed protocol for a robust and sensitive high-throughput screening (HTS) assay to identify novel inhibitors of PRMT4. The primary method described is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based immunoassay that is well-suited for HTS due to its no-wash format and high sensitivity.[7][8]
PRMT4 Signaling Pathway
PRMT4 functions as a transcriptional coactivator by methylating various proteins, including histone H3 at arginine 17 (H3R17) and arginine 26 (H3R26).[1][9] This methylation event often leads to transcriptional activation. PRMT4 is recruited to chromatin by interacting with transcriptional activators like p160 and CBP/p300.[3] Its activity enhances the accessibility of promoter regions for transcription.[3] Furthermore, PRMT4 can methylate non-histone proteins, influencing their activity and cellular function. For instance, PRMT4-mediated methylation of the transcriptional coactivator CBP can modulate its interactions with other proteins.[3] In some cancers, such as hepatocellular carcinoma, PRMT4 has been shown to promote disease progression by activating the AKT/mTOR signaling pathway.[6]
PRMT4 signaling in transcription and cell proliferation.
Principle of the AlphaLISA® PRMT4 Inhibitor Screening Assay
The AlphaLISA® assay for PRMT4 measures the methylation of a biotinylated histone H3 peptide substrate.[7][8] The assay involves the enzymatic reaction of PRMT4 with the substrate and SAM. The detection of the methylated product is achieved using Streptavidin-coated Donor beads and Acceptor beads conjugated to an antibody that specifically recognizes the methylated arginine residue on the histone peptide.[7] When the methylated peptide is present, it brings the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen molecules that travel to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the amount of methylated substrate, and thus to the activity of PRMT4.[7] Potential inhibitors will decrease the enzymatic activity, leading to a reduction in the AlphaLISA® signal.
AlphaLISA experimental workflow for PRMT4 inhibition.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| PRMT4 (human, recombinant) | Reaction Biology | HMT-11-120 |
| Biotinylated Histone H3 (21-44) peptide | AnaSpec | 64641 |
| S-(5’-Adenosyl)-L-methionine (SAM) | Sigma-Aldrich | A7007 |
| S-(5'-Adenosyl)-L-homocysteine (SAH) | Sigma-Aldrich | A9384 |
| AlphaLISA® Anti-methyl-Arginine Acceptor beads | Revvity | AL151C |
| Alpha Streptavidin Donor beads | Revvity | 6760002 |
| AlphaLISA® 5X Epigenetics Buffer 1 | Revvity | AL008 |
| White opaque 384-well OptiPlate™ | Revvity | 6007290 |
| TopSeal™-A PLUS | Revvity | 6050195 |
Buffer and Reagent Preparation
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.
-
SAM Stock Solution: Prepare a 30 mM stock solution of SAM in 5 mM H2SO4/10% ethanol (v/v) in H2O. Aliquot and store at -80°C.[7]
-
Enzyme Working Solution: Dilute PRMT4 enzyme in Assay Buffer to the desired concentration (e.g., 4X the final concentration).
-
Substrate Working Solution: Dilute the biotinylated histone H3 peptide in Assay Buffer to the desired concentration (e.g., 4X the final concentration).
-
SAM Working Solution: Dilute the SAM stock solution in Assay Buffer to the desired concentration (e.g., 4X the final concentration).
-
Inhibitor Solutions: Prepare serial dilutions of test compounds in Assay Buffer (e.g., 2X the final concentration).
-
Detection Mix: Prepare the AlphaLISA® Acceptor beads at 100 µg/mL and Streptavidin Donor beads at 50 µg/mL in 1X Epigenetics Buffer 1.[7]
Assay Protocol (384-well format)
-
Compound Addition: Add 5 µL of the test compound solution or vehicle (Assay Buffer) to the wells of a white opaque 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the 4X PRMT4 enzyme working solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Add 2.5 µL of a 4X substrate/SAM mixture to each well to start the enzymatic reaction. The final reaction volume is 10 µL.
-
Enzymatic Reaction: Cover the plate with a TopSeal-A film and incubate for 60 minutes at room temperature.[7]
-
Reaction Termination and Detection: Add 5 µL of the AlphaLISA® Acceptor bead solution to stop the reaction. Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 10 µL of the Streptavidin Donor bead solution in subdued light.[7]
-
Final Incubation: Cover the plate with a TopSeal-A film and incubate for 30 minutes at room temperature in the dark.[7]
-
Signal Reading: Read the plate on an EnVision® or a similar plate reader capable of AlphaLISA® detection.
Data Analysis
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 x (1 - [(Signalinhibitor - Signalbackground) / (Signalno inhibitor - Signalbackground)])
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Enzyme Titration and Time Course
To determine the optimal enzyme concentration and reaction time, a matrix of PRMT4 concentrations and incubation times should be tested.
| PRMT4 Conc. (nM) | 30 min (RFU) | 60 min (RFU) | 90 min (RFU) | 120 min (RFU) |
| 0 | 500 | 510 | 520 | 530 |
| 2 | 2500 | 4500 | 6000 | 7000 |
| 5 | 6000 | 10000 | 13000 | 15000 |
| 10 | 12000 | 20000 | 25000 | 28000 |
| 20 | 20000 | 35000 | 42000 | 45000 |
Note: Representative data. Actual RFU values will vary.
SAM Titration
The optimal SAM concentration should be determined by performing the assay with varying concentrations of SAM at the determined optimal enzyme concentration and time.
| SAM Conc. (µM) | RFU |
| 0 | 550 |
| 0.1 | 8000 |
| 0.5 | 15000 |
| 1 | 22000 |
| 2 | 25000 |
| 5 | 26000 |
| 10 | 26500 |
Note: Representative data. The Km for SAM should be determined from this data.
Inhibitor IC50 Determination
The potency of known inhibitors or hit compounds is determined by generating a dose-response curve.
| Inhibitor Conc. (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 85.1 |
| 3 | 65.7 |
| 1 | 48.9 |
| 0.3 | 25.3 |
| 0.1 | 10.1 |
| 0 | 0 |
Note: Representative data for a hypothetical inhibitor.
Alternative and Orthogonal Assays
To confirm hits from the primary screen and elucidate the mechanism of action, various orthogonal assays can be employed.
-
Radiometric Assays: These are considered the gold standard for methyltransferase assays and involve the use of [3H]-SAM. The transfer of the radiolabeled methyl group to the substrate is measured.[10][11]
-
Chemiluminescent Assays: Similar to ELISA, these assays use an antibody specific to the methylated substrate and a secondary antibody conjugated to an enzyme like HRP for detection.[12]
-
AptaFluor® SAH Methyltransferase Assay: This assay directly detects the formation of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction, using an SAH-sensing riboswitch.[13]
-
Fluorescence Polarization (FP) Assays: FP can be used to monitor the binding of a fluorescently labeled ligand to PRMT4. Inhibitors that bind to the same site will displace the fluorescent ligand, resulting in a decrease in polarization.[14][15][16][17][18]
-
Cell-Based Assays: To assess the activity of inhibitors in a cellular context, western blotting can be used to measure the methylation of endogenous PRMT4 substrates, such as MED12 and BAF155, in treated cells.[2]
Conclusion
The described AlphaLISA®-based assay provides a robust, sensitive, and high-throughput method for the identification and characterization of PRMT4 inhibitors. The detailed protocols and data presentation guidelines will aid researchers in establishing this assay in their laboratories. The inclusion of orthogonal assays is crucial for hit validation and to ensure the identification of true and specific PRMT4 inhibitors for further drug development efforts.
References
- 1. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 4. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for PRMT4-IN-1 In Vitro Methyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1] This post-translational modification plays a crucial role in the regulation of various cellular processes, including transcriptional activation, signal transduction, and DNA repair.[1] Dysregulation of PRMT4 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[2]
PRMT4-IN-1 is a potent and selective inhibitor of PRMT4.[3] These application notes provide detailed protocols for performing in vitro methyltransferase assays to characterize the activity of PRMT4 and the inhibitory effects of compounds like this compound. Two primary methods are described: a traditional radioactive filter-binding assay and a non-radioactive, homogeneous AlphaLISA® assay.
Data Presentation: Inhibitor Activity and Selectivity
Quantitative analysis of inhibitor potency and selectivity is crucial for drug development. The following tables summarize the inhibitory activity of this compound and provide an example of a selectivity profile for another known PRMT4 inhibitor, TP-064.
Table 1: Inhibitory Activity of this compound against PRMT4
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | PRMT4 | 3.2 | Not Specified |
| [3] |
Table 2: Example Selectivity Profile of a PRMT4 Inhibitor (TP-064)
| Target Enzyme | IC50 | Fold Selectivity vs. PRMT4 |
| PRMT4 (CARM1) | < 10 nM | - |
| PRMT6 | 1.3 µM | >130-fold |
| PRMT1 | > 10 µM | >1000-fold |
| PRMT3 | > 10 µM | >1000-fold |
| PRMT5 | > 10 µM | >1000-fold |
| PRMT8 | 8.1 µM | >810-fold |
Note: A comprehensive selectivity profile for this compound against a panel of other PRMTs is not currently available in the public domain. The data for TP-064 is provided as an example of the expected selectivity for a potent PRMT4 inhibitor.
Signaling Pathway and Experimental Workflow
PRMT4-Mediated Transcriptional Activation
PRMT4 functions as a transcriptional coactivator by methylating histone H3 at arginine residues 17 and 26 (H3R17me2a, H3R26me2a), marks associated with active gene transcription.[1] It is recruited to gene promoters by transcription factors and nuclear receptors.
Experimental Workflow for In Vitro PRMT4 Methyltransferase Assay
The general workflow for assessing PRMT4 activity and inhibition involves incubating the enzyme with its substrate and the methyl donor, followed by detection of the methylated product.
Experimental Protocols
Protocol 1: Radioactive Filter-Binding Assay
This protocol is a standard method for measuring methyltransferase activity by quantifying the incorporation of a radiolabeled methyl group from [³H]-SAM into a substrate.
Materials and Reagents:
-
Recombinant human PRMT4 (CARM1)
-
Histone H3 peptide (e.g., residues 1-25) or full-length Histone H3
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT
-
Stop Solution: 7.5% (v/v) phosphoric acid
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing assay buffer, PRMT4 enzyme, and substrate at desired concentrations.
-
In a 96-well plate, add the test compound (e.g., this compound) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the master mix to each well.
-
Initiate the reaction by adding [³H]-SAM to each well. The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 1-2 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Filtration:
-
Stop the reaction by adding an equal volume of stop solution.
-
Spot the entire reaction volume onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each with 0.5% phosphoric acid to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol and allow the filter paper to dry completely.
-
-
Detection:
-
Place the dried filter paper spots into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
This protocol describes a non-radioactive, high-throughput method for measuring PRMT4 activity. It relies on the detection of a specific methylation mark on a biotinylated substrate using antibody-coated acceptor beads and streptavidin-coated donor beads.
Materials and Reagents:
-
Recombinant human PRMT4 (CARM1)
-
Biotinylated Histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound or other test compounds
-
AlphaLISA® anti-methylated substrate antibody
-
AlphaLISA® Acceptor beads (e.g., anti-species IgG coated)
-
AlphaLISA® Streptavidin Donor beads
-
AlphaLISA® Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well white OptiPlate™
-
Alpha-enabled microplate reader
Procedure:
-
Reaction Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the PRMT4 enzyme and the test compound. Incubate for 10-15 minutes at room temperature.
-
Prepare a substrate/cofactor mix containing the biotinylated Histone H3 peptide and SAM.
-
Initiate the reaction by adding the substrate/cofactor mix to each well. The final reaction volume is typically 10-20 µL.
-
-
Enzymatic Reaction:
-
Incubate the reaction plate at 30°C for 1-2 hours.
-
-
Detection:
-
Prepare a detection mix containing the AlphaLISA® anti-methylated substrate antibody and Acceptor beads in AlphaLISA® buffer.
-
Add the detection mix to each well to stop the enzymatic reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add AlphaLISA® Streptavidin Donor beads to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an Alpha-enabled microplate reader (excitation at 680 nm, emission at 615 nm).
-
-
Data Analysis:
-
The AlphaLISA® signal is proportional to the amount of methylated substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value as described in the radioactive assay protocol.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low signal in positive control | Inactive enzyme or substrate. | Verify the activity of the enzyme and substrate with a known potent activator or by using fresh reagents. |
| Suboptimal assay conditions. | Optimize enzyme and substrate concentrations, incubation time, and temperature. | |
| High background signal | Non-specific binding of antibody or beads. | Increase the number of washes (for radioactive assay) or add a blocking agent like BSA to the assay buffer. |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| Poor Z'-factor (<0.5) | High variability in assay signal. | Ensure accurate and consistent pipetting. Optimize reagent concentrations to maximize the signal-to-background ratio. |
| Inconsistent IC50 values | Compound precipitation or instability. | Check the solubility of the compound in the assay buffer. Prepare fresh compound dilutions for each experiment. |
| Variation in reagent quality. | Use reagents from the same lot for a series of experiments. |
References
Application Notes and Protocols for PRMT4-IN-1 Treatment in Cellular Methylation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a critical role in the regulation of various cellular processes, including transcriptional activation, signal transduction, and DNA repair.[3][4] Dysregulation of PRMT4 activity has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[2][5]
PRMT4-IN-1 is a potent and selective small molecule inhibitor of PRMT4. These application notes provide detailed protocols for the treatment of cells with this compound to analyze its effects on protein methylation. The included methodologies cover Western blotting and mass spectrometry for the qualitative and quantitative assessment of PRMT4 inhibition in a cellular context.
Mechanism of Action
This compound is a selective inhibitor of PRMT4 with a biochemical half-maximal inhibitory concentration (IC50) of 3.2 nM.[5] It functions by binding to the enzyme and preventing the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to its protein substrates.[3] This inhibition of methyltransferase activity leads to a reduction in the asymmetric dimethylarginine marks on PRMT4 substrates, thereby modulating downstream cellular pathways.
Data Presentation
Inhibitor Potency
The potency of PRMT4 inhibitors can be assessed both biochemically and in cellular assays. While this compound has a reported biochemical IC50, its cellular potency is crucial for designing effective experiments. The following table includes the biochemical IC50 of this compound and the cellular IC50 values of other well-characterized PRMT4 inhibitors, which can serve as a reference for determining the optimal concentration range for this compound in cell-based assays.
| Inhibitor | Assay Type | Target/Substrate | IC50 | Cell Line | Reference |
| This compound | Biochemical | PRMT4 | 3.2 nM | N/A | [5] |
| TP-064 | Cellular (Western Blot) | MED12 methylation | 43 ± 10 nM | Multiple Myeloma | [6][7] |
| TP-064 | Cellular (Western Blot) | BAF155 methylation | 340 ± 30 nM | Multiple Myeloma | [6][7] |
| MS049 | Cellular (Western Blot) | Med12-Rme2a | 1.4 ± 0.1 µM | HEK293 | [1][8] |
| MS049 | Cellular (Western Blot) | H3R2me2a | 0.97 ± 0.05 µM | HEK293 | [8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Substrate Methylation
This protocol describes how to assess the inhibition of PRMT4 in cells by analyzing the methylation status of its known substrates, such as BAF155 and MED12, using Western blotting.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Tissue culture plates and flasks
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-asymmetric dimethyl-arginine (for specific substrates like BAF155-Rme2a, MED12-Rme2a)
-
Anti-total BAF155
-
Anti-total MED12
-
Anti-Histone H3 (for histone methylation analysis)
-
Anti-H3R17me2a
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells (e.g., HEK293T, MCF7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in cell culture medium to the desired final concentrations. Based on data from similar inhibitors, a starting concentration range of 100 nM to 10 µM is recommended.[6][7][8]
-
Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for 48 to 72 hours. A 48-hour treatment is often sufficient to observe a significant decrease in methylation levels.[9][10]
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a 6-well) and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Transfer:
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the methylated substrate signal to the total substrate and the loading control.
-
Protocol 2: Mass Spectrometry Analysis of the Arginine Methylome
This protocol provides a general workflow for the quantitative analysis of protein arginine methylation in response to this compound treatment using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and mass spectrometry.[11][12]
Materials:
-
SILAC-compatible cell line
-
SILAC-grade DMEM/RPMI medium lacking L-arginine and L-lysine
-
"Light" L-arginine and L-lysine
-
"Heavy" L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂)
-
Dialyzed fetal bovine serum (FBS)
-
This compound
-
Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Anti-asymmetric dimethyl arginine antibody-conjugated beads for immunoprecipitation (IP)
-
Wash buffers for IP
-
Elution buffer for IP (e.g., 0.1% TFA)
-
C18 desalting columns/tips
-
LC-MS/MS system
Procedure:
-
SILAC Labeling:
-
Culture cells for at least five passages in "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
-
Cell Treatment:
-
Treat the "heavy" labeled cells with the desired concentration of this compound for 48-72 hours.
-
Treat the "light" labeled cells with vehicle (DMSO) for the same duration.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the "light" and "heavy" labeled cells separately.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein amount.
-
Lyse the combined cell pellet in urea-based lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Enrichment of Methylated Peptides:
-
Desalt the resulting peptide mixture using a C18 column.
-
Perform immunoprecipitation using anti-asymmetric dimethyl arginine antibody-conjugated beads to enrich for asymmetrically methylated peptides.[13][14]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched methylated peptides.
-
-
Mass Spectrometry Analysis:
-
Desalt the enriched peptides using C18 tips.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of methylated peptides using appropriate software (e.g., MaxQuant).
-
The ratio of "heavy" to "light" peptide signals will indicate the change in methylation status of specific sites upon this compound treatment.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT4 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of methylation.
Caption: Workflow for quantitative mass spectrometry of protein methylation.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 11. Large-Scale Identification of the Arginine Methylome by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 13. Immunoaffinity enrichment and mass spectrometry analysis of protein methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Cellular IC50 of PRMT4-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of PRMT4-IN-1 in a cellular context. Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in transcriptional regulation and signal transduction.[1][2] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. This compound is a selective inhibitor of PRMT4 with a reported biochemical IC50 of 3.2 nM.[3] This protocol outlines a robust Western blot-based method to quantify the cellular potency of this compound by monitoring the methylation status of known PRMT4 substrates, such as BAF155 and MED12.[1][4]
Introduction
PRMT4 is a Type I protein arginine methyltransferase that asymmetrically dimethylates its substrates.[1] It is involved in a multitude of cellular processes, including the regulation of gene expression through the methylation of histone H3 at arginines 17 and 26 (H3R17, H3R26) and various non-histone proteins like the transcriptional coactivators p300/CBP and the SWI/SNF chromatin remodeling complex subunit BAF155.[4][5] Given its role in cellular proliferation and survival pathways, inhibiting PRMT4 has emerged as a promising strategy in oncology.
This compound is a potent and selective small molecule inhibitor of PRMT4. To evaluate its efficacy within a cellular environment, it is essential to determine its cellular IC50. This value represents the concentration of the inhibitor required to reduce the PRMT4 methyltransferase activity by 50% in living cells. The following protocol provides a detailed methodology for a Western blot-based assay, a widely accepted method for quantifying the inhibition of post-translational modifications. This assay directly measures the on-target effect of this compound by assessing the methylation levels of endogenous PRMT4 substrates.
Signaling Pathway and Mechanism of Inhibition
PRMT4 acts as a transcriptional coactivator by methylating histone and non-histone proteins, which in turn modulates gene expression. The mechanism of action for many PRMT4 inhibitors, including presumably this compound, involves competitive inhibition at the S-adenosylmethionine (SAM) binding site, preventing the transfer of a methyl group to its substrates. By inhibiting PRMT4, the downstream methylation events are blocked, leading to alterations in gene expression and cellular phenotypes such as reduced proliferation, as has been observed in MCF7 breast cancer cells treated with this compound.[3][6]
Caption: PRMT4 signaling pathway and mechanism of this compound inhibition.
Experimental Protocols
This section details the protocol for determining the cellular IC50 of this compound using a Western blot-based assay to measure the methylation of the endogenous PRMT4 substrate, BAF155 or MED12.
Cell Culture and Treatment
-
Cell Line Selection: Human embryonic kidney cells (HEK293T) or human breast cancer cells (MCF7) are suitable for this assay as they express detectable levels of PRMT4 and its substrates.
-
Cell Seeding: Seed the selected cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations for the dose-response curve. A suggested starting range is 0.01, 0.1, 0.3, 1, 3, 10, 30, 100 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: Once the cells have adhered and reached approximately 50% confluency, replace the medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours. A 72-hour incubation period has been shown to be effective for observing changes in methylation for other PRMT4 inhibitors.[5]
Cell Lysis and Protein Quantification
-
Harvesting: After the incubation period, wash the cells twice with ice-cold PBS.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Anti-asymmetric dimethyl-Arginine (for BAF155 or MED12)
-
Anti-total BAF155 or Anti-total MED12
-
Anti-PRMT4 (optional, to check for effects on enzyme level)
-
Anti-GAPDH or Anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Data Analysis and IC50 Determination
-
Densitometry: Quantify the band intensities for the methylated substrate and the total substrate for each concentration of this compound.
-
Normalization: Normalize the methylated substrate signal to the total substrate signal for each lane. Further normalize this value to the loading control to account for any loading inaccuracies.
-
IC50 Calculation: Plot the normalized methylation levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Caption: Workflow for cellular IC50 determination of this compound.
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
| This compound [µM] | Normalized Methylated BAF155/MED12 Intensity (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.01 | [Experimental Value] | [Calculated Value] |
| 0.1 | [Experimental Value] | [Calculated Value] |
| 0.3 | [Experimental Value] | [Calculated Value] |
| 1 | [Experimental Value] | [Calculated Value] |
| 3 | [Experimental Value] | [Calculated Value] |
| 10 | [Experimental Value] | [Calculated Value] |
| 30 | [Experimental Value] | [Calculated Value] |
| 100 | [Experimental Value] | [Calculated Value] |
| Cellular IC50 (µM) | \multicolumn{2}{c | }{[Calculated from Curve Fit] } |
Summary of Quantitative Data for Known PRMT4 Inhibitors
To provide context, the following table summarizes the reported cellular IC50 values for other known PRMT4 inhibitors determined using similar Western blot-based assays.
| Inhibitor | Cell Line | Substrate Monitored | Incubation Time (h) | Cellular IC50 (µM) | Reference |
| TP-064 | HEK293T | BAF155-Rme2a | 48 | Not explicitly stated, but dose-dependent decrease shown | [1] |
| MS049 | HEK293 | Med12-Rme2a | 72 | 1.4 ± 0.1 | [5] |
This information can serve as a benchmark for the expected potency of PRMT4 inhibitors in a cellular context. The cellular IC50 is generally expected to be higher than the biochemical IC50 due to factors such as cell permeability and target engagement in a complex cellular environment.
References
- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. PRMT4/CARM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
Application Notes and Protocols for Studying Osteoblast Differentiation Using PRMT4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is an epigenetic regulator that plays a significant role in various cellular processes, including the differentiation of osteoblasts, the specialized cells responsible for bone formation. As one of the most prominently expressed PRMTs in osteogenic cells, PRMT4 modulates the expression of key genes involved in bone development through the methylation of histone and non-histone proteins. Dysregulation of PRMT4 activity has been implicated in bone-related disorders, making it a compelling target for therapeutic intervention.
PRMT4-IN-1 is a potent and selective small molecule inhibitor of PRMT4, offering a valuable tool for elucidating the precise functions of this enzyme in osteoblast differentiation and for exploring its potential in bone regeneration therapies. These application notes provide detailed protocols and guidelines for utilizing this compound to investigate its effects on osteoblast function.
Product Information: this compound
This compound is a highly selective inhibitor of PRMT4 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its specificity allows for targeted investigation of PRMT4's role, minimizing off-target effects.
| Property | Value |
| Target | Protein Arginine Methyltransferase 4 (PRMT4/CARM1) |
| IC50 | 3.2 nM |
| CAS Number | 912970-79-7 |
| Molecular Formula | C21H23N5O |
| Molecular Weight | 381.49 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C as a solid. In solution, store at -80°C and avoid repeated freeze-thaw cycles. |
PRMT4 Signaling in Osteoblast Differentiation
PRMT4 is involved in a complex signaling network that governs osteoblast differentiation. It can influence the expression of master regulatory transcription factors essential for bone formation, such as Runx2. Additionally, PRMT4 can modulate signaling pathways by methylating non-histone proteins, thereby affecting their activity and stability. The precise mechanisms are still under investigation, and this compound is an excellent tool to further dissect these pathways.
PRMT4 signaling in osteoblast differentiation.
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound on osteoblast differentiation. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Experimental Workflow Overview
Experimental workflow for this compound studies.
Cell Culture and Differentiation
Materials:
-
Mouse pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic Induction Medium: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound (stock solution in DMSO)
Procedure:
-
Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 24-well or 6-well plates) at a density that will allow them to reach 80-90% confluency at the start of the differentiation protocol.
-
Differentiation Induction: Once cells are confluent, replace the growth medium with Osteogenic Induction Medium.
-
This compound Treatment: Add this compound to the Osteogenic Induction Medium at various concentrations (e.g., a range from 10 nM to 1 µM is a good starting point for optimization). Include a DMSO vehicle control.
-
Medium Change: Replace the medium with fresh Osteogenic Induction Medium containing the respective treatments every 2-3 days.
Alkaline Phosphatase (ALP) Staining (Early Osteoblast Marker)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
ALP staining kit (containing p-nitrophenyl phosphate or a similar substrate)
Procedure:
-
After 7-10 days of differentiation, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the ALP staining solution according to the manufacturer's instructions until a color change is observed.
-
Wash the cells with PBS and visualize them under a microscope. Quantify the staining intensity if required using image analysis software.
Alizarin Red S Staining (Matrix Mineralization)
Materials:
-
PBS
-
Fixation solution (e.g., 70% ethanol)
-
Alizarin Red S solution (2% in distilled water, pH 4.1-4.3)
Procedure:
-
After 14-21 days of differentiation, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 70% ethanol for 1 hour at room temperature.
-
Wash the cells three times with distilled water.
-
Add the Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four to five times with distilled water.
-
Visualize the calcium deposits (stained red) under a microscope. For quantification, the stain can be eluted with a solution of 10% acetic acid and 20% methanol, and the absorbance can be measured at 450 nm.
Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for osteogenic marker genes (e.g., Runx2, Alp, Bglap [Osteocalcin]) and a housekeeping gene (e.g., Gapdh).
Procedure:
-
At desired time points (e.g., day 3, 7, and 14 of differentiation), harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
| Gene | Function | Typical Time of Peak Expression |
| Runx2 | Master transcription factor for osteogenesis | Early (Days 3-5) |
| Alp | Early marker of osteoblast differentiation | Mid (Days 7-14) |
| Bglap | Late marker of osteoblast differentiation, involved in mineralization | Late (Days 14-21) |
Western Blotting for Protein Expression
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against PRMT4, Runx2, ALP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
At selected time points, lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to the loading control.
Data Presentation and Interpretation
Summarize all quantitative data in tables for easy comparison between different concentrations of this compound and the control group. A decrease in ALP activity, mineralization, and the expression of osteogenic markers in the presence of this compound would suggest an inhibitory role of PRMT4 in osteoblast differentiation. Conversely, an enhancement would indicate a positive regulatory role.
These protocols provide a framework for investigating the role of PRMT4 in osteoblast differentiation using the selective inhibitor this compound. Careful optimization and appropriate controls are crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for Utilizing PRMT4-IN-1 in a Radiometric Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a crucial enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[1] Dysregulation of PRMT4 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[1] PRMT4-IN-1 is a potent and selective inhibitor of PRMT4. This document provides detailed application notes and protocols for utilizing this compound in a radiometric assay to determine its inhibitory activity against PRMT4.
Signaling Pathway
PRMT4 is a key player in transcriptional activation. It asymmetrically dimethylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptionally active chromatin. PRMT4 is recruited to gene promoters by nuclear receptors and other transcription factors, where it methylates histones and other coactivators, leading to a more open chromatin structure and enhanced gene expression.[2] Additionally, in certain cancers such as hepatocellular carcinoma, PRMT4 has been shown to promote tumor progression by activating the AKT/mTOR signaling pathway.[3]
Data Presentation
The inhibitory activity of this compound and other reference compounds against PRMT4 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of PRMT4 by 50% under the specified assay conditions.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PRMT4 | Biochemical | 3.2 | [2] |
| TP-064 | PRMT4 | Biochemical | <10 | MedChemExpress |
| SGC2085 | PRMT4 | Biochemical | 50 | MedChemExpress |
| MS049 | PRMT4/6 | Biochemical | 34 | MedChemExpress |
| AMI-1 | Type I PRMTs | Radiometric | 2886 | [4] |
| Ellagic Acid | PRMTs | Radiometric | 281 | [4] |
| SAH | PRMTs | Radiometric | 31 | [4] |
| Sinefungin | MTs | Radiometric | 52 | [4] |
Experimental Protocols
Radiometric Filter Binding Assay for PRMT4 Activity and Inhibition
This protocol describes a radiometric filter binding assay to measure the methyltransferase activity of PRMT4 and to determine the potency of inhibitors such as this compound. The assay relies on the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a histone H3 substrate. The radiolabeled histone H3 is then captured on a filter membrane, and the amount of radioactivity is quantified using a scintillation counter.
Materials and Reagents:
-
Recombinant human PRMT4 (CARM1)
-
Histone H3 (full-length or peptide)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF[1]
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Wash Solution: 5% TCA
-
Scintillation Cocktail
-
P81 phosphocellulose filter plates or paper
-
Microplate shaker
-
Filter manifold
-
Scintillation counter
Experimental Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it on ice.
-
Dilute recombinant PRMT4 enzyme, histone H3 substrate, and this compound to the desired concentrations in Assay Buffer. A typical final concentration for histone H3 is 5 µM and for [³H]-SAM is 1 µM.[5] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the PRMT4 enzyme.
-
Add the serially diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Initiate the methyltransferase reaction by adding a mixture of the histone H3 substrate and [³H]-SAM to each well.
-
The final reaction volume is typically 50 µL.
-
-
Incubation:
-
Seal the plate and incubate at 30°C for 60 minutes with gentle agitation.[1]
-
-
Stopping the Reaction and Precipitation:
-
Stop the reaction by adding an equal volume (50 µL) of cold 10% TCA to each well.
-
Incubate the plate on ice for at least 30 minutes to allow for protein precipitation.
-
-
Filtration and Washing:
-
Transfer the contents of each well to a P81 phosphocellulose filter plate.
-
Wash the wells of the filter plate three to five times with 200 µL of 5% TCA to remove unincorporated [³H]-SAM.
-
-
Drying and Scintillation Counting:
-
Dry the filter plate completely, typically at 60°C for 30-60 minutes or under a heat lamp.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Background Subtraction: Determine the background radioactivity from control wells containing no enzyme and subtract this value from all other measurements.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
Investigating DNA Double-Strand Break Repair with PRMT4-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has emerged as a critical regulator in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] PRMT4 is recruited to sites of DNA damage and plays a key role in promoting efficient repair, making it a compelling target for therapeutic intervention, particularly in oncology.[1][3] This document provides detailed application notes and experimental protocols for utilizing PRMT4-IN-1, a potent and selective inhibitor of PRMT4, to investigate DSB repair pathways.
Note: While the specific inhibitor "this compound" is not extensively documented in the available literature, this document will utilize data and protocols established for the well-characterized and selective PRMT4 inhibitor, TP-064 , as a surrogate. Researchers should validate the specific properties of their chosen PRMT4 inhibitor.
Mechanism of Action
PRMT4 is a Type I arginine methyltransferase that catalyzes the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone protein substrates.[4] In the context of DSB repair, PRMT4 is recruited to damage sites through an interaction with PARP1.[1] Its catalytic activity is essential for the subsequent release of PRMT4 from these sites, allowing the repair process to proceed.[1] One of the key non-histone substrates of PRMT4 in the DNA damage response is BRD4, an epigenetic reader. PRMT4-mediated methylation of BRD4 is crucial for its recruitment to acetylated chromatin at DNA lesions, which in turn facilitates the assembly of repair complexes.[5][6]
Inhibition of PRMT4 with a small molecule inhibitor like this compound is expected to disrupt this cascade, leading to impaired DSB repair, increased genomic instability, and potential sensitization of cancer cells to DNA-damaging agents.
Data Presentation
The following tables summarize key quantitative data for the PRMT4 inhibitor TP-064, which can serve as a reference for studies with this compound.
| Target/Substrate | Assay Type | IC50 |
| PRMT4 | Biochemical Assay | < 10 nM |
| BAF155 (in cells) | Western Blot | 340 ± 30 nM |
| MED12 (in cells) | Western Blot | 43 ± 10 nM |
| Table 1: In Vitro and Cellular Inhibitory Activity of TP-064.[7] |
| Cell Line | Treatment Duration | IC50 |
| NCI-H929 (Multiple Myeloma) | 6 days | ~1 µM |
| RPMI-8226 (Multiple Myeloma) | 6 days | ~1 µM |
| MM.1R (Multiple Myeloma) | 6 days | ~1 µM |
| Table 2: Effect of TP-064 on Cell Viability of Multiple Myeloma Cell Lines.[7] |
| Cancer Type | Synergistic Agent | Observed Effect |
| Breast Cancer Cells | Etoposide | Sensitizes cells to etoposide |
| Non-Small Cell Lung Cancer | PARP Inhibitors | Synergistic increase in cell death and DNA damage |
| Table 3: Synergistic Effects of TP-064 with DNA Damaging Agents.[7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PRMT4 signaling in DSB repair and its inhibition.
Caption: Western blot workflow for assessing PRMT4 inhibition.
Caption: Immunofluorescence workflow for γH2AX foci analysis.
Experimental Protocols
Protocol 1: Western Blot for Assessing PRMT4 Inhibition
This protocol allows for the quantitative assessment of PRMT4 inhibition by measuring the methylation status of its substrates, such as BAF155 and MED12.[8]
Materials:
-
Cells of interest (e.g., HEK293T, cancer cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-asymmetric dimethyl-BAF155
-
Anti-total BAF155
-
Anti-asymmetric dimethyl-MED12
-
Anti-total MED12
-
Anti-PRMT4
-
Anti-GAPDH or other loading control
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose range of this compound (and a vehicle control) for 48-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the methylated substrate signal to the total substrate and a loading control.
Protocol 2: Immunofluorescence for γH2AX Foci Formation
This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated histone H2AX (γH2AX), a marker for DSBs.[9][10]
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., etoposide, ionizing radiation)
-
Glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound for the desired time, followed by treatment with a DNA damaging agent to induce DSBs.
-
Fixation: Wash cells with PBS and fix with fixation solution for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization solution for 10-15 minutes at room temperature.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 3: Neutral Comet Assay
The neutral comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA double-strand breaks.[2]
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Gold)
-
Microscope slides
Procedure:
-
Cell Treatment: Treat cells in suspension or as a monolayer with this compound and a DNA damaging agent.
-
Cell Embedding: Mix a low number of cells with low melting point agarose and pipette onto a slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with neutral electrophoresis buffer and run at a low voltage. Fragmented DNA (from DSBs) will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail relative to the head using specialized software. The tail moment is a common metric used to quantify DNA damage.
Conclusion
This compound is a valuable tool for dissecting the role of PRMT4 in DNA double-strand break repair. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms of PRMT4 in maintaining genomic integrity and to explore its potential as a therapeutic target. By employing these methods, researchers can effectively investigate the impact of PRMT4 inhibition on DSB repair pathways and its potential for synergistic combinations with other anticancer agents.
References
- 1. PRMT4/CARM1 Is a Novel Factor Promoting DNA Double-Strand Break Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Arginine methylation of BRD4 by PRMT2/4 governs transcription and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine methylation of BRD4 by PRMT2/4 governs transcription and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. crpr-su.se [crpr-su.se]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT4-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of gene transcription, signal transduction, and DNA repair.[1] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][3] PRMT4-IN-1 is a potent and selective inhibitor of PRMT4, demonstrating significant potential as a chemical probe for studying PRMT4 biology and as a starting point for drug discovery programs. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns.
This compound: A Potent and Selective Inhibitor
This compound has been identified as a highly potent inhibitor of PRMT4 with a reported half-maximal inhibitory concentration (IC50) of 3.2 nM in biochemical assays.[4] Its selectivity for PRMT4 over other methyltransferases is a key attribute for its use as a specific tool compound. In cellular contexts, this compound has been shown to inhibit the relative viability of MCF7 breast cancer cells, demonstrating its cell permeability and target engagement in a cellular environment.[4]
Quantitative Data Summary
For comparative purposes, the table below includes data for this compound and other well-characterized, potent PRMT4 inhibitors that are often used in HTS.
| Compound | Target | Assay Type | IC50 (Biochemical) | IC50 (Cellular) | Notes |
| This compound | PRMT4 | Biochemical | 3.2 nM[4] | Inhibits MCF7 cell viability[4] | Selective PRMT4 inhibitor. |
| TP-064 | PRMT4 | Biochemical | < 10 nM[3] | BAF155: 340 ± 30 nM, MED12: 43 ± 10 nM[3] | Potent, selective, and cell-active chemical probe. Non-competitive with SAM and peptide substrate.[3] |
| Compound 17 | PRMT4/PRMT6 | Biochemical | PRMT4: 149 ± 24 nM, PRMT6: 90 ± 16 nM[5] | Med12-Rme2a: 1.4 ± 0.1 µM[5] | Dual inhibitor, non-competitive with SAM and peptide substrate.[5] |
| GSK3368715 | Type I PRMTs | Biochemical | PRMT4: 1148 nM[4] | - | Broad Type I PRMT inhibitor. |
| CARM1-IN-1 | CARM1 (PRMT4) | Biochemical | 8.6 µM (CARM1/PABP1)[4] | - | Selective inhibitor. |
PRMT4 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRMT4 signaling pathway and a general workflow for a high-throughput screening campaign targeting PRMT4.
Caption: PRMT4 (CARM1) signaling pathway in transcriptional activation.
Caption: General workflow for a PRMT4 high-throughput screening campaign.
Experimental Protocols
Below are detailed protocols for biochemical and cellular assays suitable for HTS of PRMT4 inhibitors like this compound. These are generalized protocols based on established methods and may require optimization for specific laboratory conditions and equipment.
Biochemical Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This protocol is adapted from a standard AlphaLISA assay for PRMT4 activity.[6]
1. Materials and Reagents:
-
Enzyme: Recombinant human PRMT4 (CARM1)
-
Substrate: Biotinylated Histone H3 (21-44) peptide
-
Methyl Donor: S-(5'-Adenosyl)-L-methionine (SAM)
-
Inhibitor: this compound (or other test compounds)
-
Detection Reagents: AlphaLISA anti-methyl-Arginine Acceptor beads, Streptavidin-coated Donor beads
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
Detection Buffer: 1x Epigenetics Buffer 1
-
Assay Plates: White opaque 384-well plates
2. Assay Procedure:
-
Prepare serial dilutions of this compound or other test compounds in Assay Buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of PRMT4 enzyme (e.g., 40 nM stock, for a final concentration of 10 nM) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2.5 µL of a mix containing biotinylated histone H3 peptide (e.g., 40 nM stock for a final concentration of 10 nM) and SAM (e.g., 8 µM stock for a final concentration of 2 µM).
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads (e.g., 100 µg/mL in Detection Buffer).
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Streptavidin Donor beads (e.g., 50 µg/mL in Detection Buffer).
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Assess assay quality by calculating the Z' factor from positive (no enzyme) and negative (DMSO) controls. A Z' factor > 0.5 is considered excellent for HTS.
Cellular Assay: Western Blot for Substrate Methylation
This protocol measures the ability of this compound to inhibit the methylation of endogenous PRMT4 substrates in a cellular context.[7][8]
1. Materials and Reagents:
-
Cell Line: HEK293T or other suitable cell line with detectable PRMT4 substrate methylation.
-
Inhibitor: this compound
-
Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and antibiotics.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibody against asymmetrically dimethylated MED12 or BAF155.
-
Primary antibody against total MED12 or BAF155 (for loading control).
-
HRP-conjugated secondary antibody.
-
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.
2. Assay Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
3. Data Analysis:
-
Quantify the band intensities for both the methylated and total substrate.
-
Normalize the methylated protein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition of methylation at each inhibitor concentration relative to the DMSO control.
-
Determine the cellular IC50 value by plotting the normalized data and fitting to a dose-response curve.
Conclusion
This compound is a valuable tool for investigating the biological functions of PRMT4 and for the discovery of novel therapeutic agents. The provided application notes and protocols offer a framework for the successful implementation of this compound in high-throughput screening campaigns. Researchers should optimize these protocols for their specific experimental setup to ensure robust and reproducible results. The combination of potent biochemical and cellular assays will facilitate the identification and characterization of new modulators of PRMT4 activity.
References
- 1. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
Application Notes and Protocols for Studying c-Myb-dependent Transcription Using PRMT4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that modulates gene expression through the methylation of arginine residues on histone and non-histone proteins.[1][2] PRMT4 has been identified as a critical coactivator of the transcription factor c-Myb, a master regulator of hematopoiesis.[3][4] The c-Myb/PRMT4 axis plays a crucial role in the proliferation and differentiation of hematopoietic cells, and its dysregulation is implicated in various cancers, particularly leukemia.[5][6]
PRMT4-IN-1 is a selective inhibitor of PRMT4, providing a valuable chemical tool to probe the function of PRMT4 in cellular processes, including c-Myb-dependent transcription.[7] These application notes provide a comprehensive guide for utilizing this compound to investigate the role of PRMT4 in regulating the transcriptional activity of c-Myb.
This compound: A Selective Inhibitor of PRMT4
This compound is a small molecule inhibitor that selectively targets the methyltransferase activity of PRMT4.
| Compound | CAS Number | In Vitro IC50 (PRMT4) | Selectivity |
| This compound | 1020399-49-8[8][9] | 7.1 µM[9] | Highly selective for PRMT4 over PRMT1 (IC50 = 63 µM) and SET7 (IC50 = 943 µM).[9] |
Note: Another source reports an IC50 of 3.2 nM for this compound.[7] Researchers should consult the specific batch datasheet for precise potency information.
Signaling Pathway of PRMT4 in c-Myb-dependent Transcription
The following diagram illustrates the established signaling pathway where PRMT4 acts as a coactivator for c-Myb-dependent transcription.
Experimental Protocols
The following protocols are generalized for the use of a selective PRMT4 inhibitor like this compound to study its effects on c-Myb-dependent transcription in a relevant cell line (e.g., K562, Jurkat, or other hematopoietic cell lines).
Experimental Workflow
Protocol 1: Cell Viability Assay
Objective: To determine the effect of PRMT4 inhibition on the viability and proliferation of c-Myb-dependent cancer cells.
Materials:
-
Hematopoietic cell line (e.g., K562)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT reagent (or other viability assay reagent like CellTiter-Glo®)
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
For MTT assay, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of PRMT4, c-Myb, and downstream targets.
Materials:
-
Cells treated with this compound as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against PRMT4, c-Myb, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
After treatment with this compound for the desired time, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS and lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR)
Objective: To quantify the effect of PRMT4 inhibition on the mRNA expression levels of c-Myb target genes.
Materials:
-
Cells treated with this compound.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for c-Myb target genes (e.g., c-MYC, GATA3, CDC7) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Representative Data
The following table presents representative data on the effect of PRMT4 inhibition on the expression of known c-Myb target genes in a hematopoietic cell line, based on published studies using PRMT4 knockdown.[3] Similar results would be expected with the use of a potent and selective PRMT4 inhibitor like this compound.
| c-Myb Target Gene | Function | Expected Change in mRNA Expression upon PRMT4 Inhibition |
| c-MYC | Transcription factor, cell cycle progression | Decrease[3] |
| GATA3 | Transcription factor, T-cell development | Decrease[3] |
| CDC7 | Cell division cycle 7-related protein kinase | Decrease[3] |
| Mim-1 | Myb-induced myeloid protein-1 | Decrease[3] |
Conclusion
This compound serves as a valuable tool for dissecting the role of PRMT4 in c-Myb-dependent transcription. The protocols and information provided herein offer a framework for researchers to design and execute experiments to investigate this critical signaling pathway. By utilizing this compound, scientists can further elucidate the molecular mechanisms underlying c-Myb-driven gene expression and explore the therapeutic potential of targeting PRMT4 in diseases characterized by aberrant c-Myb activity.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 3. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MYB – A regulatory factor in hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myb is an essential downstream target for homeobox-mediated transformation of hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRMT4/CARM1 Inhibitor - Cayman Chemical [bioscience.co.uk]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
PRMT4-IN-1 solubility and stability in DMSO
A Guide to the Solubility and Stability of a Representative PRMT4 Inhibitor (TP-064) in DMSO
Disclaimer: The following information is provided for research purposes only. As "PRMT4-IN-1" is a generic designation, this guide uses the well-characterized and potent PRMT4 inhibitor, TP-064 , as a representative example. The data and protocols provided are based on publicly available information for TP-064 and may serve as a valuable resource for handling similar small molecule inhibitors of Protein Arginine Methyltransferase 4 (PRMT4).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of PRMT4 inhibitors like TP-064?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of TP-064 and other small molecule inhibitors due to its excellent solubilizing properties for organic compounds.
Q2: My TP-064 powder is not dissolving completely in DMSO. What can I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of compounds. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Vortexing and Sonication: After adding DMSO to the powder, vortex the solution thoroughly. If solids persist, ultrasonication for a few minutes can aid in dissolution.
-
Gentle Warming: Gently warming the solution to 37-60°C can also help to dissolve the compound. However, be cautious with heat as it may degrade sensitive compounds. Always refer to the manufacturer's instructions if available.[1][2]
-
Check Concentration: Ensure you are not exceeding the maximum solubility of the compound in DMSO. Refer to the solubility data table below.
Q3: I observed precipitation in my DMSO stock solution after storing it at -20°C. Is the compound degraded?
A3: Not necessarily. Precipitation upon cooling can occur if the solution is close to its saturation point. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If the precipitate does not go back into solution after warming and vortexing/sonication, the compound may have degraded, and it is advisable to prepare a fresh stock solution.
Q4: How should I store my PRMT4 inhibitor stock solution in DMSO?
A4: For optimal stability, aliquot the high-concentration stock solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months or longer), it is highly recommended to store the aliquots at -80°C.[1][3][4]
Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1%, to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Quantitative Data: Solubility and Stability of TP-064 in DMSO
The following tables summarize the solubility and recommended storage conditions for the representative PRMT4 inhibitor, TP-064, in DMSO.
Table 1: Solubility of TP-064 in DMSO
| Parameter | Value | Notes | Source(s) |
| Solubility | 30 - 125 mg/mL | Solubility can vary between batches and depends on the purity and solid-state form of the compound. Gentle warming and sonication may be required to achieve higher concentrations. | [1][2][4][5] |
| Molar Concentration | ~65 - 272 mM | Calculated based on a molecular weight of 458.6 g/mol . | [1][2][4] |
Table 2: Stability of TP-064 Stock Solution in DMSO
| Storage Temperature | Storage Period | Recommendations | Source(s) |
| -20°C | up to 1 month | Suitable for short-term storage of working aliquots. | [1][3][4] |
| -80°C | up to 6 months | Recommended for long-term storage to maintain compound integrity. | [1][3][4] |
Experimental Protocols
Below are detailed methodologies for preparing and using a DMSO stock solution of a PRMT4 inhibitor in common experimental settings.
Protocol 1: Preparation of a 10 mM Stock Solution of TP-064 in DMSO
Materials:
-
TP-064 powder (Molecular Weight: 458.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing the TP-064 powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh 4.586 mg of TP-064 powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. If necessary, place the vial in an ultrasonic bath for 5-10 minutes. The solution should be clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw: Retrieve a single-use aliquot of the 10 mM TP-064 stock solution from -80°C and allow it to thaw at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important Consideration: To prevent precipitation of the compound, add the DMSO stock solution to the aqueous cell culture medium while gently vortexing or mixing. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
PRMT4 Signaling Pathway and Inhibition
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), plays a crucial role in transcriptional regulation. It asymmetrically dimethylates arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins. This post-translational modification is generally associated with transcriptional activation. PRMT4 is often recruited to gene promoters by nuclear receptors and other transcription factors, where it acts as a transcriptional coactivator.
PRMT4 inhibitors like TP-064 are small molecules that typically bind to the active site of PRMT4, preventing the binding of the methyl donor S-adenosylmethionine (SAM) and subsequent methylation of its substrates. By inhibiting the enzymatic activity of PRMT4, these compounds can block the downstream signaling events that lead to altered gene expression and cellular responses, making them valuable tools for studying the biological roles of PRMT4 and as potential therapeutic agents.
References
- 1. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 2. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 3. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CARM1 Aggregation in Western Blotting
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for resolving issues related to Coactivator-Associated Arginine Methyltransferase 1 (CARM1) aggregation during Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my CARM1 protein appear as a high molecular weight smear or get stuck in the well during Western blotting?
A1: CARM1 has intrinsic biochemical properties that make it prone to forming SDS-resistant aggregates.[1][2] This aggregation is primarily driven by hydrophobic interactions and is highly influenced by sample preparation conditions, particularly high temperatures and protein concentration.[1][3] When samples are boiled in standard loading buffer, CARM1 can form aggregates that are too large to properly enter and migrate through the polyacrylamide gel, resulting in bands that are stuck in the well or appear as a high molecular weight smear.[3][4]
Q2: What is the expected molecular weight of CARM1?
A2: The expected molecular weight of human CARM1 (also known as PRMT4) is approximately 63 kDa.[5][6] However, due to post-translational modifications (PTMs) or the aggregation issues discussed here, it may appear at a different size or as multiple species.[7][8][9]
Q3: Can CARM1 aggregation be prevented?
A3: Yes, aggregation can be significantly minimized or prevented by modifying standard sample preparation protocols. Key adjustments include avoiding heat denaturation, increasing the SDS concentration in the loading buffer, and removing reducing agents like DTT.[3][4]
Troubleshooting Guide
If you are observing high molecular weight bands, smears, or signal in the stacking gel/well for CARM1, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for CARM1 Aggregation
Caption: A logical workflow for diagnosing and solving CARM1 aggregation issues.
Data Presentation: Impact of Optimized Protocol
Recent studies have shown that modifying the sample preparation method can completely rescue CARM1 migration in SDS-PAGE. The following table summarizes the expected outcomes when comparing a standard protocol to an optimized one.
| Parameter | Standard Protocol | Optimized Protocol | Expected Outcome |
| Denaturation Temp. | 95°C for 5-10 min | Room Temperature for 30 min | Reduces heat-induced aggregation[3] |
| SDS Concentration | ~2% | 6% | Improves protein unfolding and solubilization |
| Reducing Agent | DTT or β-ME present | DTT or β-ME absent | Prevents aggregation promoted by reducing agents[3] |
| CARM1 Appearance | High MW smear/band in well | Clear band at ~63 kDa | Successful monomer detection |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for CARM1
This protocol is designed to prevent the aggregation of CARM1 during sample preparation for Western blotting.
Materials:
-
Cell lysate containing CARM1
-
2x Optimized CARM1 Sample Buffer (see recipe below)
-
Microcentrifuge tubes
Optimized 2x CARM1 Sample Buffer Recipe:
-
125 mM Tris-HCl, pH 6.8
-
12% (w/v) SDS (Increased from the standard 4%)
-
20% (v/v) Glycerol
-
0.02% (w/v) Bromophenol Blue
-
No DTT or β-mercaptoethanol
Procedure:
-
Quantify the protein concentration of your cell or tissue lysate using a standard protein assay (e.g., BCA).
-
In a fresh microcentrifuge tube, dilute your lysate to the desired final concentration with the 2x Optimized CARM1 Sample Buffer. For example, mix 15 µL of lysate with 15 µL of 2x buffer.
-
Do not boil the samples. Instead, incubate the tubes at room temperature for 30 minutes.[3][4]
-
After incubation, vortex the samples briefly.
-
Load 10-30 µg of total protein per lane onto your SDS-PAGE gel.
-
Proceed immediately with electrophoresis.
Diagram: Western Blot Workflow Highlighting Critical Stepsdot
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT4/CARM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. PRMT4/CARM1 (C31G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
PRMT4/CARM1 Antibody Specificity in Western Blots: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using antibodies against Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in Western blotting experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your Western blotting experiments with PRMT4/CARM1 antibodies.
Question: Why am I observing multiple bands in my Western blot for PRMT4?
Answer: The appearance of multiple bands in a Western blot for PRMT4 can arise from several factors, ranging from biological phenomena to technical issues. Here are the most common causes and their solutions:
-
Protein Isoforms: PRMT4/CARM1 has multiple isoforms. Some antibodies may detect more than one isoform, leading to the appearance of multiple bands. For instance, some polyclonal antibodies can detect endogenous levels of total PRMT4/CARM1 isoform 1 and isoform 3.[1]
-
Post-Translational Modifications (PTMs): PRMT4 itself can be subject to post-translational modifications such as phosphorylation, ubiquitination, or glycosylation. These modifications can alter the protein's apparent molecular weight on an SDS-PAGE gel, resulting in multiple bands.[2][3]
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to bands at a lower molecular weight than expected.[2][4][5] To mitigate this, always work with fresh samples, keep them on ice, and use a lysis buffer supplemented with a fresh protease inhibitor cocktail.[4][5]
-
Protein Aggregation: Higher molecular weight bands may be due to the formation of protein aggregates that are not fully denatured by SDS and boiling.[2][6] Incomplete denaturation can be a particular issue with CARM1.[6] Increasing the SDS concentration in the sample buffer and ensuring complete reduction of disulfide bonds can help resolve these aggregates.[4][6]
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate, leading to non-specific bands.[2][4]
Question: The observed band for PRMT4 is at a different molecular weight than predicted. What could be the reason?
Answer: A discrepancy between the observed and predicted molecular weight of PRMT4 (predicted at ~66 kDa[7]) is a common issue. Here’s what might be happening:
-
Post-Translational Modifications (PTMs): As mentioned above, PTMs can significantly increase the apparent molecular weight of a protein.[3]
-
Splice Variants: Different splice variants of PRMT4 may exist in your cell or tissue type, which could have different molecular weights.[4]
-
Incomplete Denaturation: If the protein is not fully denatured, it may not migrate through the gel according to its true molecular weight.[4][6]
Question: I am seeing high background on my PRMT4 Western blot. How can I reduce it?
Answer: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[4][8] Try titrating your antibodies to find the optimal concentration.
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature).[3]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of your washes with TBST.[2]
-
Contaminated Buffers: Ensure all your buffers are freshly made and free of contaminants.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about PRMT4 antibody specificity and validation.
Question: How can I validate the specificity of my PRMT4 antibody?
Answer: Validating the specificity of your PRMT4 antibody is crucial for reliable results. Here are several recommended approaches:
-
Use of Positive and Negative Controls:
-
Positive Control: Use a cell line or tissue known to express PRMT4 to confirm that your antibody can detect the target protein.[9][10] Many antibody datasheets will suggest a suitable positive control.[9][10]
-
Negative Control: Use a cell line or tissue known not to express PRMT4, or a knockout/knockdown cell line, to ensure the antibody does not produce a signal in the absence of the target protein.[10]
-
-
Knockdown or Knockout (KO) Validation: The most rigorous way to validate antibody specificity is to use siRNA or shRNA to knockdown PRMT4 expression or use a KO cell line.[11] A specific antibody should show a significantly reduced signal in the knockdown or knockout sample compared to the wild-type control.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Immunoprecipitate PRMT4 from your cell lysate using your antibody and then identify the precipitated proteins using mass spectrometry. The most abundant protein identified should be PRMT4.
-
Peptide Competition: Pre-incubate your antibody with the immunizing peptide. This should block the antibody from binding to PRMT4 on the Western blot membrane, leading to a loss of signal.[4]
Question: What are the recommended controls for a PRMT4 Western blot?
Answer: A well-controlled Western blot is essential for interpreting your results accurately. Here are the key controls to include:
-
Positive Control Lysate: A lysate from a cell line known to express PRMT4 (e.g., HeLa, NIH/3T3).[1][9][12]
-
Negative Control Lysate: A lysate from a PRMT4 knockout cell line or a cell line with very low PRMT4 expression.[10]
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes.[13]
-
No Primary Antibody Control: Incubate a lane with only the secondary antibody to check for non-specific binding of the secondary antibody.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for Western blotting with PRMT4 antibodies. These are starting points and may require optimization for your specific experimental conditions.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Application | Recommended Starting Dilution | Source/Notes |
| Polyclonal PRMT4/CARM1 | Western Blotting | 1:1000 | Typical starting range; optimize based on antibody datasheet.[1] |
| Monoclonal PRMT4/CARM1 | Western Blotting | 1:500 - 1:2000 | Optimize based on antibody datasheet and signal intensity. |
| HRP-conjugated Secondary | Western Blotting | 1:2000 - 1:10000 | Optimize based on primary antibody and detection system.[13] |
Table 2: Western Blotting Buffer Components
| Buffer | Key Components | Purpose | Source/Notes |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Cell lysis and protein extraction | A commonly used buffer for total cell lysates.[13] |
| Laemmli Sample Buffer (4x) | Tris-HCl, SDS, Glycerol, Bromophenol Blue, β-mercaptoethanol or DTT | Protein denaturation and loading | Heat samples at 95°C for 5-8 minutes before loading.[13] |
| Blocking Buffer | 5% Non-fat Dry Milk or 5% BSA in TBST | Blocks non-specific binding sites on the membrane | The choice between milk and BSA may depend on the specific antibody.[3] |
Experimental Protocols
Detailed Western Blotting Protocol for PRMT4
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Heat samples at 95°C for 5-10 minutes.
-
Load 20-30 µg of total protein per lane onto a polyacrylamide gel.[13]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary PRMT4 antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Signal Detection:
Visualizations
Caption: Troubleshooting flowchart for unexpected PRMT4 Western blot results.
Caption: Simplified signaling pathway of PRMT4/CARM1.
Caption: Logical workflow for PRMT4 antibody validation.
References
- 1. PRMT4/CARM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 6. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arigobio.com [arigobio.com]
- 8. google.com [google.com]
- 9. Recommended controls for western blot | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PRMT4 Inhibitors
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding resistance to Protein Arginine Methyltransferase 4 (PRMT4/CARM1) inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing unexpected resistance to a PRMT4 inhibitor. What are the potential general mechanisms?
A: Acquired resistance to targeted therapies like PRMT4 inhibitors can arise through several mechanisms, even if not yet specifically documented for PRMT4 inhibitors in literature. Based on established principles of drug resistance, potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating parallel pro-survival pathways. Key examples include the PI3K/Akt/mTOR and MAPK/ERK pathways, which can promote cell survival and proliferation independently of PRMT4 activity.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1][3]
-
Alterations in DNA Damage Repair (DDR): PRMTs are involved in the DNA damage response.[1] Cells may adapt to PRMT4 inhibition by enhancing other DDR pathways, thereby mitigating the cytotoxic effects of the inhibitor, especially when used in combination with DNA-damaging agents.
-
Target Modification: Although less common, mutations in the PRMT4 gene could alter the drug-binding site, preventing the inhibitor from effectively engaging its target.
Q2: Is the initial sensitivity or acquired resistance to a PRMT4 inhibitor correlated with PRMT4 mRNA expression levels?
A: Not necessarily. Studies using the potent and selective PRMT4 inhibitor TP-064 have shown that the anti-proliferative effect across various cancer cell lines does not correlate with the mRNA expression levels of PRMT4.[4] This strongly suggests that the cellular context, such as the status of other signaling pathways and downstream effectors, is more critical in determining sensitivity than the expression level of the target enzyme itself.[4]
Q3: What are the most reliable biomarkers to confirm that my PRMT4 inhibitor is engaging its target within the cell?
A: The most direct method is to measure the methylation status of known PRMT4 substrates via Western blot. PRMT4 asymmetrically dimethylates specific arginine residues. Key validated substrates include:
-
MED12 (Mediator complex subunit 12): Inhibition of PRMT4 leads to a rapid and dose-dependent decrease in MED12 methylation.[4]
-
BAF155 (SMARCC1): This subunit of the SWI/SNF chromatin-remodeling complex is another well-established substrate.[4]
-
Histone H3 (H3R17me2a): Methylation of Histone H3 at arginine 17 is a classic mark of PRMT4 activity associated with transcriptional activation.[5]
A successful experiment will show a decrease in the signal for these methylated substrates while the total protein levels of MED12, BAF155, and Histone H3 remain unchanged.
Q4: What combination strategies could potentially overcome or prevent resistance to PRMT4 inhibitors?
A: Combining a PRMT4 inhibitor with a second agent can enhance efficacy and circumvent resistance. Rational combinations include:
-
Co-targeting Bypass Pathways: If resistance is mediated by the activation of survival pathways, co-treatment with inhibitors of PI3K, Akt, or MEK could be effective.[1][2]
-
Synergy with PARP Inhibitors: PRMT inhibition can lead to a defective DNA replication stress response by suppressing ATR signaling.[6][7] This creates a synthetic vulnerability, making cancer cells more sensitive to PARP inhibitors, regardless of their homologous recombination status.[6][7]
-
Combination with Chemotherapy or Other Targeted Agents: PRMTs are known to play a role in resistance to various therapies.[3][8] Using PRMT4 inhibitors may re-sensitize resistant cells to conventional chemotherapies or other targeted drugs like EGFR inhibitors.
Troubleshooting Experimental Issues
Problem 1: My Western blot shows no decrease in substrate methylation (e.g., MED12-Rme2a) after treating cells with a PRMT4 inhibitor.
-
Is the inhibitor active?
-
Solution: Confirm the identity and purity of your inhibitor. If possible, test its activity in a cell-free biochemical assay. Ensure it has been stored correctly and that the correct concentration was used. For compounds dissolved in DMSO, avoid repeated freeze-thaw cycles.
-
-
Is the treatment duration sufficient?
-
Solution: Inhibition of substrate methylation can depend on the turnover rate of the protein and the specific methylation mark. While some effects are visible within 24 hours, a time course experiment (e.g., 24, 48, 72 hours) is recommended to find the optimal endpoint.[9]
-
-
Are you using the correct antibodies and concentrations?
-
Solution: Use antibodies specifically validated for detecting the methylated form of the substrate. Optimize primary and secondary antibody concentrations. Always include a positive control (untreated or vehicle-treated cells) and a negative control (e.g., a PRMT4 knockout cell line, if available). Ensure your loading control is stable across treatments.
-
-
Is there an issue with cell lysis or protein extraction?
-
Could the cells be completely resistant?
-
Solution: If all technical aspects are correct, the cells may have a strong intrinsic or acquired resistance mechanism. Perform a dose-response cell viability assay (e.g., CTG, MTS) to confirm if the inhibitor has any effect on proliferation.
-
Problem 2: The cell viability assay (e.g., CellTiter-Glo®, MTS) gives highly variable or unexpected results.
-
Is cell seeding density consistent?
-
Solution: Inconsistent cell numbers at the start of the experiment are a major source of variability. Always perform an accurate cell count (e.g., with a hemocytometer or automated counter) before seeding plates. Ensure even cell distribution in each well by using proper pipetting technique.
-
-
Is the inhibitor concentration accurate?
-
Solution: Perform serial dilutions carefully. When preparing plates, mix the inhibitor-containing media thoroughly before adding to the wells to ensure a homogenous concentration.
-
-
Is there an "edge effect" on the plate?
-
Solution: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.
-
-
Is the assay incubation time optimal?
-
Solution: Follow the manufacturer's protocol for the specific viability reagent. For reagents like MTS, incubation time can be critical and should be optimized to ensure the signal is within the linear range of the plate reader.
-
Quantitative Data Summaries
Quantitative data is essential for evaluating inhibitor potency, selectivity, and the degree of resistance.
Table 1: Selectivity Profile of a Potent PRMT4 Inhibitor (TP-064)
This table summarizes the inhibitory activity (IC₅₀) of TP-064 against a panel of protein arginine methyltransferases, demonstrating its high selectivity for PRMT4.
| Target Enzyme | Biochemical IC₅₀ | Fold Selectivity vs. PRMT4 |
| PRMT4 (CARM1) | < 10 nM | - |
| PRMT6 | 1.3 µM | > 130-fold |
| PRMT8 | 8.1 µM | > 810-fold |
| PRMT1 | > 10 µM | > 1000-fold |
| PRMT3 | > 10 µM | > 1000-fold |
| PRMT5 | > 10 µM | > 1000-fold |
| PRMT7 | > 10 µM | > 1000-fold |
| PRMT9 | > 10 µM | > 1000-fold |
| 24 Other Methyltransferases | > 10 µM | > 1000-fold |
| Data sourced from Nakayama et al., 2018.[11] |
Table 2: Cellular Activity of TP-064 on PRMT4 Substrates
This table shows the cellular IC₅₀ values for the inhibition of substrate methylation by TP-064 in multiple myeloma cell lines.
| Cellular Substrate | Cellular IC₅₀ (Methylation Inhibition) |
| MED12 | 43 ± 10 nM |
| BAF155 | 340 ± 30 nM |
| Data sourced from Nakayama et al., 2018.[4] |
Table 3: Illustrative Example of Acquired Resistance Profile
This hypothetical table illustrates a typical shift in inhibitor sensitivity that might be observed after generating a drug-resistant cell line. A >5-fold increase in IC₅₀ is generally considered a significant indicator of acquired resistance.
| Cell Line | PRMT4 Inhibitor (e.g., TP-064) IC₅₀ | Fold Resistance |
| Parental MCF7 (Sensitive) | 250 nM | 1x |
| Resistant MCF7-Res (Generated) | 2.8 µM | 11.2x |
Visual Diagrams
Caption: Potential mechanisms of resistance to PRMT4 inhibitors.
References
- 1. Protein arginine methyltransferases (PRMTs): Orchestrators of cancer pathogenesis, immunotherapy dynamics, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising role of protein arginine methyltransferases in overcoming anti-cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PRMT blockade induces defective DNA replication stress response and synergizes with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT blockade induces defective DNA replication stress response and synergizes with PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with PRMT4-IN-1
Disclaimer: Publicly available data on a compound specifically named "PRMT4-IN-1" is limited. This guide has been developed using the known characteristics of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and data from well-characterized, selective PRMT4 inhibitors as representative examples. The troubleshooting advice and protocols provided are based on general principles for this class of inhibitors and may require optimization for your specific molecule and experimental system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected outcomes that researchers may encounter during experiments with PRMT4 inhibitors.
Question 1: The observed cellular potency of my PRMT4 inhibitor is significantly weaker than its biochemical IC50.
Answer: A discrepancy between biochemical and cellular potency is a frequent observation. The biochemical IC50 for this compound is reported to be 3.2 nM, but its effect in a cellular environment can be influenced by multiple factors.
Troubleshooting Guide:
-
Cellular Permeability: The inhibitor may have poor membrane permeability.
-
Recommendation: Assess compound permeability using a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 permeability assay.
-
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps like P-glycoprotein (MDR1), which actively remove it from the cell.
-
Recommendation: Test for efflux by co-incubating the inhibitor with known efflux pump blockers (e.g., verapamil or cyclosporin A) and re-evaluating its potency.
-
-
High Intracellular SAM Concentration: PRMT4 inhibitors are often competitive with the S-adenosylmethionine (SAM) cofactor.[1] High intracellular concentrations of SAM can outcompete the inhibitor, leading to reduced efficacy.
-
Recommendation: Quantify intracellular SAM levels in your cell line. Some cell culture media formulations can impact SAM levels.
-
-
Compound Stability and Solubility: The inhibitor may be unstable or precipitate in cell culture media.
-
Recommendation: Confirm the solubility of the inhibitor in your specific media. Prepare fresh stock solutions and minimize freeze-thaw cycles. Assess compound stability over the time course of your experiment using methods like HPLC-MS.
-
Question 2: I am not observing the expected phenotype (e.g., decreased cell proliferation, change in gene expression) after inhibitor treatment.
Answer: The biological outcome of PRMT4 inhibition can be highly dependent on the cellular context. PRMT4 is involved in complex, sometimes opposing, cellular processes, and its function can vary significantly between different cell types.
Troubleshooting Guide:
-
Confirm Target Engagement: First, verify that the inhibitor is engaging with PRMT4 in your cells at the concentrations used.
-
Recommendation: Perform a Western blot to measure the methylation of a known PRMT4-specific substrate, such as MED12 or BAF155.[2] A decrease in the asymmetric dimethylation of these substrates (e.g., Med12-Rme2a) is a direct indicator of target inhibition.
-
-
Cellular Context and Protein Complexes: PRMT4 can exist in different multi-protein complexes depending on the cell type. For instance, in HEK293 and Molt-4 cells, PRMT4 is found in ~500 kDa complexes, whereas in MCF-7 cells, it is in smaller ~100 kDa complexes.[3] This can alter its substrate specificity and biological function.
-
Recommendation: Characterize the PRMT4 interactome in your specific cell line using co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) to understand its functional context.
-
-
Redundancy and Compensatory Mechanisms: Other PRMTs might compensate for the loss of PRMT4 activity. It has been observed that the knockdown of PRMT1 can unexpectedly lead to an upregulation of PRMT4 (CARM1) expression.[4] Similar compensatory effects could occur when PRMT4 is inhibited.
-
Recommendation: Use RT-qPCR or Western blotting to analyze the expression levels of other type I PRMTs (e.g., PRMT1, PRMT6) following inhibitor treatment to check for compensatory upregulation.
-
-
Dual Role of PRMT4: PRMT4 can act as both a transcriptional coactivator and, in certain contexts like RUNX1-mediated repression, as a corepressor.[5][6] The net effect of inhibition will depend on which function is dominant in your model system.
-
Recommendation: Perform transcriptomic analysis (RNA-seq) to get a global view of the gene expression changes induced by the inhibitor. This can reveal whether the dominant effect is activation or repression of specific pathways.
-
Question 3: My cells show unexpected toxicity or a phenotype that suggests off-target activity.
Answer: While this compound is reported as selective, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. The most likely off-target for a PRMT4 inhibitor is the structurally similar PRMT6.
Troubleshooting Guide:
-
Assess Selectivity: The inhibitor may be affecting other PRMTs or kinases.
-
Recommendation: If possible, profile the inhibitor against a panel of methyltransferases, particularly PRMT6. Use a structurally distinct PRMT4 inhibitor as a control to see if it recapitulates the phenotype. Additionally, consider using a negative control compound if available, which is structurally similar but biochemically inactive.
-
-
Use a Rescue Experiment: Confirm that the observed phenotype is due to on-target PRMT4 inhibition.
-
Recommendation: Transfect cells with a drug-resistant mutant of PRMT4. If the phenotype is reversed in the presence of the inhibitor, it is likely an on-target effect. Alternatively, a CRISPR/Cas9 knockout of PRMT4 should mimic the inhibitor's phenotype if the effect is on-target.
-
-
Titrate Concentration: Off-target effects are often more pronounced at higher concentrations.
-
Recommendation: Perform a detailed dose-response curve for both the desired on-target effect (e.g., substrate demethylation) and the unexpected toxic effect. If there is a therapeutic window where the on-target effect is observed without toxicity, use concentrations within this range for subsequent experiments.
-
Quantitative Data
Data for PRMT4 inhibitors should be carefully compared. Below is the reported biochemical potency for this compound and a representative selectivity profile for another well-characterized selective PRMT4 inhibitor, TP-064.
Table 1: Biochemical Potency of this compound
| Compound | Target Enzyme | IC50 Value |
| This compound | PRMT4 (CARM1) | 3.2 nM |
Data sourced from MedChemExpress.[2]
Table 2: Representative Selectivity Profile of a PRMT4 Inhibitor (TP-064)
| Target Enzyme | IC50 Value | Fold Selectivity vs. PRMT4 |
| PRMT4 (CARM1) | < 10 nM | - |
| PRMT6 | 1.3 µM | > 130-fold |
| PRMT8 | 8.1 µM | > 810-fold |
| PRMT1 | > 10 µM | > 1000-fold |
| PRMT3 | > 10 µM | > 1000-fold |
| PRMT5 | > 10 µM | > 1000-fold |
| PRMT7 | > 10 µM | > 1000-fold |
| PRMT9 | > 10 µM | > 1000-fold |
| 24 Other PKMTs & DNMTs | > 10 µM | > 1000-fold |
This table shows data for TP-064 and is intended to be representative of a selective PRMT4 inhibitor.[7]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PRMT4 acts as a transcriptional coactivator for nuclear receptors.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Key Experimental Protocols
Protocol 1: Western Blot for Cellular PRMT4 Target Engagement
This protocol assesses the inhibition of PRMT4 by measuring the asymmetric dimethylation of its substrate, MED12.
Materials:
-
Cells of interest
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-MED12 (Asymmetric Di-Methyl Arg)
-
Mouse anti-Total MED12
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies (HRP-conjugated):
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 48-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (20-30 µg per lane), denature samples, and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-MED12-Rme2a and anti-Total MED12, diluted according to manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities. A decrease in the ratio of methylated MED12 to total MED12 indicates successful target engagement.
Protocol 2: Cell Viability (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability, proliferation, or cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Biochemical Inhibition Assay (AlphaLISA - Overview)
This protocol provides a high-level overview of a homogenous, no-wash assay to determine the biochemical IC50 of an inhibitor.
Principle: The assay measures the methylation of a biotinylated histone H3 peptide substrate by the PRMT4 enzyme.[8] The methylated product is detected by an antibody-conjugated AlphaLISA Acceptor bead and Streptavidin-coated Donor beads. When in proximity, a laser excites the Donor beads to release singlet oxygen, which activates the Acceptor beads to emit a chemiluminescent signal proportional to the amount of methylation.
Key Steps:
-
Reaction Setup: In a 384-well plate, add the PRMT4 enzyme and the test inhibitor (this compound) at various concentrations.
-
Initiation: Start the enzymatic reaction by adding a mix of the biotinylated H3 peptide substrate and the SAM cofactor. Incubate at room temperature.
-
Detection: Stop the reaction and initiate detection by adding a mix of the anti-methyl-arginine Acceptor beads and Streptavidin Donor beads.
-
Incubation: Incubate the plate in the dark to allow for bead-analyte binding.
-
Reading: Read the plate on an Alpha-enabled plate reader.
-
Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT4 blocks myeloid differentiation by assembling a methyl-RUNX1-dependent repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
Technical Support Center: Accounting for PRMT4-IN-1 Effects on Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PRMT4-IN-1 in their experiments. The information is designed to help interpret effects on cell viability and address common experimental challenges.
Troubleshooting Guides
When unexpected or inconsistent results arise in cell viability assays with this compound, a systematic approach to troubleshooting is essential. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density: Variations in cell number can significantly alter the response to the inhibitor. 2. Cell passage number: Cells at high passage numbers can exhibit altered sensitivity to inhibitors due to genetic drift. 3. Inhibitor instability: Repeated freeze-thaw cycles or improper storage can degrade the compound. | 1. Standardize cell seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. 2. Use low-passage cells: Maintain a consistent and low passage number for all experiments. 3. Prepare fresh dilutions: Aliquot the stock solution and prepare fresh dilutions for each experiment. |
| No significant decrease in viability in expectedly sensitive cell lines | 1. Suboptimal inhibitor concentration: The concentration range may be too low to elicit a response. 2. Incorrect assessment of cell line sensitivity: The cell line may not be dependent on PRMT4 activity for survival. 3. Short incubation time: The effects of PRMT4 inhibition on cell viability may be time-dependent and require longer exposure. | 1. Perform a broad dose-response: Test a wide range of this compound concentrations to determine the optimal inhibitory range. 2. Confirm PRMT4 expression and activity: Verify the expression and activity of PRMT4 in your cell line. 3. Conduct a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours). |
| Unexpected toxicity in resistant/control cell lines | 1. High inhibitor concentration: At high concentrations, off-target effects can lead to cytotoxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be toxic to the cells. | 1. Titrate the inhibitor: Use the lowest effective concentration determined from dose-response studies. 2. Maintain low solvent concentration: Ensure the final solvent concentration is non-toxic (typically <0.5%) and consistent across all wells, including controls. |
| Observed effects are not due to PRMT4 inhibition | 1. Off-target effects of this compound: The inhibitor may be affecting other cellular targets. | 1. Perform rescue experiments: If possible, overexpress a PRMT4 mutant that is resistant to the inhibitor to see if it rescues the phenotype. 2. Use a structurally distinct PRMT4 inhibitor: Confirm the phenotype with another selective PRMT4 inhibitor. 3. Measure target engagement: Directly assess the inhibition of PRMT4 methyltransferase activity in treated cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell viability?
A1: this compound is a selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with an IC50 of 3.2 nM.[1] PRMT4 is an enzyme that plays a crucial role in gene regulation by methylating histone and non-histone proteins.[2] By inhibiting PRMT4's enzymatic activity, this compound can disrupt these processes, leading to effects on cell proliferation, cell cycle, and apoptosis.[3][4] Inhibition of PRMT4 has been shown to induce G1 cell cycle arrest and apoptosis in certain cancer cell lines.[4]
Q2: How can I confirm that the observed effects on cell viability are a direct result of PRMT4 inhibition?
A2: To confirm on-target activity, you can perform several experiments:
-
Western Blot Analysis: Assess the methylation status of known PRMT4 substrates, such as MED12 and BAF155.[5] A decrease in the asymmetric dimethylation of these substrates in this compound treated cells would indicate target engagement.[5]
-
Rescue Experiments: Overexpression of a drug-resistant PRMT4 mutant should reverse the effects of this compound on cell viability.
-
Use of a Negative Control: A structurally similar but inactive compound can help differentiate on-target from off-target effects.
Q3: What are the key signaling pathways affected by PRMT4 inhibition that could influence cell viability?
A3: PRMT4 is involved in several critical signaling pathways that regulate cell survival and proliferation. Inhibition of PRMT4 can impact:
-
AKT/mTOR Pathway: PRMT4 can activate the AKT/mTOR pathway, which promotes cell proliferation and survival. Inhibition of PRMT4 may lead to the downregulation of this pathway.
-
p53 Signaling: PRMT4 has been shown to interact with and modulate the activity of the tumor suppressor p53, which can influence cell cycle arrest and apoptosis.
-
TGF-β/Smad Pathway: PRMT4 can activate the TGF-β/Smad signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[6]
Q4: What is a standard starting protocol for a cell viability assay with this compound?
A4: A common method is the MTT or MTS assay, which measures mitochondrial metabolic activity as an indicator of cell viability. A general protocol is provided in the "Experimental Protocols" section below. It is crucial to optimize the cell seeding density and the concentration range of this compound for your specific cell line.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Key signaling pathways modulated by PRMT4 and targeted by this compound.
Experimental Workflow Diagram
Caption: A systematic workflow for troubleshooting this compound effects on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Studies with PRMT4 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during in vivo studies with Protein Arginine Methyltransferase 4 (PRMT4/CARM1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is PRMT4 and why is it a therapeutic target?
A1: Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is an enzyme that plays a crucial role in various cellular processes, including the regulation of gene expression, signal transduction, and DNA repair.[1] PRMT4 catalyzes the methylation of arginine residues on both histone and non-histone proteins, which influences chromatin structure and gene expression.[1] Overexpression of PRMT4 has been linked to the progression of several cancers, including breast, prostate, and colorectal cancers, making it a promising therapeutic target.[1]
Q2: What are the main challenges observed with first-generation PRMT4 inhibitors in vivo?
A2: Conventional PRMT4 inhibitors have faced several challenges in in vivo settings, including inadequate efficacy, the development of acquired resistance, and an inability to inhibit the non-enzymatic functions of PRMT4.[2][3] Some inhibitors that show high potency in biochemical assays lack significant activity in cellular or in vivo models.[4]
Q3: What are the newer generations of PRMT4 inhibitors being developed for in vivo use?
A3: To overcome the limitations of earlier inhibitors, newer strategies are being employed. These include the development of Proteolysis Targeting Chimeras (PROTACs), such as C199, which induce the degradation of the PRMT4 protein rather than just inhibiting its enzymatic activity.[2][5] Dual inhibitors targeting both PRMT4 and other related enzymes like PRMT6 (e.g., MS049) are also being explored.[6] These next-generation inhibitors often exhibit improved in vivo properties, such as longer half-lives and greater anti-tumor activity.[2][7]
Q4: What are the key considerations before initiating an in vivo study with a PRMT4 inhibitor?
A4: Before starting an in vivo experiment, it is critical to:
-
Confirm in vitro potency: Ensure the inhibitor is active in relevant cancer cell lines.[8]
-
Establish a robust xenograft model: Determine the optimal cell number for injection, the injection site, and the expected tumor growth rate.[8]
-
Develop a suitable formulation: The inhibitor's solubility and stability in the delivery vehicle are crucial for consistent bioavailability.[8]
-
Review existing preclinical data: Use data from similar compounds to inform the initial dose selection and administration schedule.[8]
Q5: What are pharmacodynamic (PD) biomarkers and why are they important for in vivo PRMT4 inhibitor studies?
A5: Pharmacodynamic (PD) biomarkers are molecular indicators that demonstrate a drug has engaged with its target and elicited a biological response.[9][10] For PRMT4 inhibitors, these can include measuring the methylation status of known substrates like PABP1 or SmB.[11][12] Monitoring PD biomarkers in tumor and blood samples is crucial to confirm target engagement in vivo, optimize dosing schedules, and understand the relationship between target inhibition and anti-tumor efficacy.[9][10][13]
Troubleshooting Guide
Issue 1: Poor Oral Bioavailability and Inconsistent Efficacy
Question: My PRMT4 inhibitor shows high potency in vitro, but in my mouse xenograft model, I see minimal tumor growth inhibition and high variability between animals after oral administration. What could be the cause and how can I troubleshoot this?
Answer: This discrepancy is often due to poor oral bioavailability, which can stem from several factors.[14]
Potential Causes and Solutions:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic, leading to poor dissolution in gastrointestinal fluids.[14][15]
-
Low Intestinal Permeability: The inhibitor may not be efficiently crossing the intestinal wall to enter circulation.[15]
-
Solution: Medicinal chemistry efforts can be directed towards creating a prodrug with improved permeability by masking polar functional groups.[17]
-
-
High First-Pass Metabolism: The inhibitor may be extensively metabolized by the liver before reaching systemic circulation, which reduces the concentration of the active drug.[15]
-
Solution: While challenging to modify without altering the core molecule, understanding the metabolic pathways can inform the design of next-generation inhibitors with improved metabolic stability.[16]
-
-
Efflux Transporter Activity: The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestine, which actively remove it from cells.[15]
-
Solution: Co-administration with a P-gp inhibitor can be tested in preclinical models to assess if this improves systemic exposure.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in vivo efficacy.
Issue 2: Significant Animal Toxicity
Question: My PRMT4 inhibitor is causing significant weight loss (>15%) and other signs of toxicity in my animal model, even at doses where anti-tumor efficacy is moderate. How can I manage this?
Answer: Toxicity is a common challenge in in vivo studies and can be either on-target (related to PRMT4 inhibition in healthy tissues) or off-target.
Potential Causes and Solutions:
-
Off-Target Effects: The inhibitor may be interacting with other proteins, causing unintended toxicity.
-
Solution: Perform a kinase panel or similar off-target screening to identify potential interactions. If a structurally different inhibitor targeting PRMT4 is available, test it to see if the toxicity profile is different.
-
-
On-Target Toxicity: PRMT4 is expressed in normal tissues, and its inhibition may lead to adverse effects.[18]
-
Solution 1 (Dose Reduction): Lower the dose or change the dosing schedule (e.g., from daily to every other day) to find a better-tolerated regimen.[19]
-
Solution 2 (Combination Therapy): Combine a lower, non-toxic dose of the PRMT4 inhibitor with another anti-cancer agent. This can sometimes lead to synergistic effects, allowing for efficacy at a reduced toxicity.[4][20]
-
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve the inhibitor may be causing the toxicity.
-
Solution: Run a control group that receives only the vehicle to assess its tolerability. If the vehicle is toxic, explore alternative formulations.
-
Issue 3: Lack of Target Engagement in Tumor Tissue
Question: Despite adequate plasma exposure of my PRMT4 inhibitor, I am not seeing a significant reduction in the methylation of PRMT4 substrates in the tumor tissue. What should I do?
Answer: This suggests that while the drug is in circulation, it may not be reaching its target within the tumor at a sufficient concentration or for a long enough duration.
Potential Causes and Solutions:
-
Poor Tumor Penetration: The inhibitor may have physicochemical properties that limit its ability to penetrate solid tumor tissue.
-
Solution: Conduct a tissue distribution study to measure the concentration of the inhibitor in the tumor versus the plasma at various time points.
-
-
Rapid Clearance from Tumor: The inhibitor might enter the tumor but be quickly cleared.
-
Solution: Analyze the pharmacokinetics not just in plasma but also in tumor tissue to understand the exposure profile at the site of action.
-
-
Insufficient Target Occupancy: The dose may not be high enough to achieve the necessary level of target inhibition for a sustained period.
-
Solution: Perform a dose-escalation study and measure pharmacodynamic biomarkers in the tumor at each dose level to establish a relationship between dose, exposure, and target engagement.[19]
-
Data Presentation: In Vivo Efficacy of Selected PRMT4 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Efficacy (Tumor Growth Inhibition) | Toxicity Notes | Reference |
| EZM2302 | Multiple Myeloma (RPMI-8226) | SCID Mice | 300 mg/kg, oral (p.o.), twice daily for 21 days | 63% | Well-tolerated up to 150 mg/kg; some body weight loss at 300 mg/kg. | [21],[19] |
| iCARM1 | Breast Cancer (MCF7) | Nude Mice | 25 mg/kg, intraperitoneal (i.p.), daily | Significant tumor growth suppression (TGI not quantified) | No significant body weight loss observed. | [21],[4] |
| C199 (PROTAC) | Multiple Myeloma | Nude Mice | 40-80 mg/kg, i.p., twice daily for 20 days | 78% | No obvious organ toxicity observed. | [5],[2] |
Experimental Protocols
Protocol 1: Mouse Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a PRMT4 inhibitor in a subcutaneous xenograft mouse model.
Methodology:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line (e.g., RPMI-8226 for multiple myeloma) under standard conditions.[21]
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).[21]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[21]
-
-
Inhibitor Formulation and Administration:
-
Monitoring:
-
Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health of the animals for any signs of toxicity.[21]
-
-
Study Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach a predefined endpoint size or after a set treatment duration.
-
Excise tumors and weigh them.
-
Calculate the percentage of tumor growth inhibition (TGI).
-
A portion of the tumor can be flash-frozen or fixed for pharmacodynamic biomarker analysis.[19]
-
Experimental Workflow Diagram:
Caption: Workflow for a typical in vivo xenograft efficacy study.
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of a PRMT4 inhibitor after administration.
Methodology:
-
Animal Preparation:
-
Use healthy mice (e.g., CD-1 or Swiss Albino) and acclimate them for at least one week.[22]
-
For intravenous (IV) administration, catheterization of a blood vessel (e.g., jugular vein) may be required.
-
-
Dose Preparation and Administration:
-
Blood Sample Collection:
-
Plasma Processing:
-
Bioanalysis:
-
Quantify the concentration of the inhibitor in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[22]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t½), and area under the curve (AUC).[25]
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess target engagement of a PRMT4 inhibitor in tumor tissue.
Methodology:
-
Sample Collection:
-
At the end of an efficacy study (or at specific time points during the study), euthanize the animals and excise the tumors.[19]
-
Immediately flash-freeze the tumor tissue in liquid nitrogen and store it at -80°C.
-
-
Tissue Lysis and Protein Extraction:
-
Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for methylated PRMT4 substrates (e.g., asymmetrically dimethylated PABP1 - PABP1me2a) and total protein levels of the substrate (e.g., total PABP1) as a loading control.[11][19]
-
Use an antibody against a housekeeping protein (e.g., GAPDH) to ensure equal loading.[19]
-
-
Quantification and Analysis:
-
Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantify the band intensities using densitometry software.
-
Normalize the methylated substrate signal to the total substrate or housekeeping protein signal.
-
Compare the levels of the methylation mark in the inhibitor-treated groups to the vehicle control group to determine the percentage of inhibition.[19]
-
PRMT4 Signaling Pathway Diagram:
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Development of a Selective and Potent PRMT4 PROTAC Degrader with Efficacy against Multiple Myeloma in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Development of a Selective and Potent PRMT4 PROTAC Degrader with Efficacy against Multiple Myeloma in Vitro and in Vivo - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. Pharmacodynamic Biomarkers | Pharmacological Effects | Parallel Reaction Monitoring [biognosys.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of hnRNP-A1 as a pharmacodynamic biomarker of type I PRMT inhibition in blood and tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
- 20. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. unmc.edu [unmc.edu]
- 25. protocols.io [protocols.io]
Technical Support Center: PRMT4-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and navigate challenges in experiments involving the PRMT4 inhibitor, PRMT4-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1] PRMT4 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a key role in the regulation of gene expression, signal transduction, and DNA repair.[1][2] this compound functions as a competitive inhibitor, binding to the active site of PRMT4 to block the binding of its natural substrate, S-adenosylmethionine (SAM), thereby preventing the methylation of target proteins.[1]
Q2: What are the known cellular substrates of PRMT4 that can be used to monitor inhibitor activity?
Several cellular substrates can be used to monitor the activity of PRMT4 inhibitors like this compound. Commonly used substrates for assessing PRMT4 activity in cells include:
-
BAF155 (SMARCC1): A component of the SWI/SNF chromatin remodeling complex.[3][4]
-
Mediator complex subunit 12 (MED12): A subunit of the Mediator complex involved in transcriptional regulation.[3][4][5]
-
Histone H3: PRMT4 methylates arginine residues on histone H3, specifically at positions R17 and R26 (H3R17me2a, H3R26me2a), which are marks associated with active gene transcription.[1]
-
RUNX1: A transcription factor involved in hematopoiesis.[6]
A reduction in the asymmetric dimethylation of these substrates upon treatment with this compound can serve as a direct indicator of its inhibitory activity in a cellular context.[3][4]
Q3: How can I be sure that the observed phenotype is a specific result of PRMT4 inhibition?
Ensuring the specificity of an observed phenotype is crucial. Here are several key strategies:
-
Use a Negative Control: Whenever possible, use a structurally similar but inactive analog of the inhibitor. For other PRMT4 inhibitors like MS049, a negative control (MS049N) has been developed.[5] If a specific negative control for this compound is not available, using a structurally unrelated PRMT4 inhibitor can help confirm the phenotype.
-
Perform Dose-Response Experiments: The observed phenotype should correlate with the IC50 of this compound for inhibiting PRMT4 activity. A significant discrepancy between the effective concentration for the phenotype and the enzymatic IC50 may suggest off-target effects.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of PRMT4 knockdown (using siRNA or shRNA) or knockout.[4][7] Similar phenotypes would strongly suggest on-target activity.
-
Rescue Experiments: If possible, a rescue experiment can be performed by overexpressing a resistant mutant of PRMT4 to see if it reverses the phenotype caused by the inhibitor.
-
Monitor Target Engagement: Directly measure the inhibition of PRMT4 activity in your experimental system by assessing the methylation status of known PRMT4 substrates via Western blot.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of PRMT4 substrate methylation observed. | 1. Compound Instability/Degradation: this compound may be unstable under your experimental conditions. 2. Low Compound Permeability: The inhibitor may not be effectively entering the cells. 3. Suboptimal Assay Conditions: Incorrect incubation time, inhibitor concentration, or cell density. | 1. Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -80°C and avoid repeated freeze-thaw cycles. 2. Verify cellular uptake. If permeability is an issue, consider using a different cell line or a delivery agent, though this may introduce other artifacts. 3. Optimize the inhibitor concentration based on its known IC50. A typical incubation time for cellular assays is 48-72 hours.[3][4] Ensure cells are in the logarithmic growth phase. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions. 2. Inconsistent Compound Handling: Variations in the preparation and storage of this compound solutions. 3. Technical Variability in Assays: Inconsistent loading in Western blots or variations in antibody quality. | 1. Use cells within a consistent passage number range. Seed cells at the same density and ensure they reach a similar confluency before treatment. 2. Adhere to a strict protocol for preparing and storing the inhibitor. 3. Use loading controls for Western blotting and ensure consistent antibody dilutions and incubation times. Validate antibody specificity. |
| Observed phenotype does not match known PRMT4 biology. | 1. Off-Target Effects: this compound may be inhibiting other proteins, particularly other PRMTs. 2. Compensatory Mechanisms: Inhibition of PRMT4 may lead to the upregulation of other PRMTs, confounding the results.[8] | 1. Perform a selectivity screen against other PRMT family members if possible. Use a structurally different PRMT4 inhibitor to see if the same phenotype is observed.[8] 2. Check the expression levels of other PRMTs (e.g., PRMT1, PRMT5) after this compound treatment via RT-qPCR or Western blot to identify any compensatory changes.[8] |
| Cell death or unexpected cytotoxicity. | 1. Off-Target Toxicity: The inhibitor may be causing cell death through mechanisms unrelated to PRMT4 inhibition. 2. High Inhibitor Concentration: The concentration used may be too high, leading to non-specific toxicity. | 1. Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic profile of this compound in your cell model.[9] 2. Conduct a dose-response experiment to find the optimal concentration that inhibits PRMT4 without causing significant cell death. |
Experimental Protocols
Western Blot for Monitoring PRMT4 Inhibition in Cells
This protocol allows for the assessment of this compound activity by measuring the methylation status of endogenous PRMT4 substrates.
Materials:
-
Cells (e.g., HEK293T)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-asymmetric dimethyl-BAF155, anti-asymmetric dimethyl-MED12, anti-total BAF155, anti-total MED12, anti-PRMT4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a DMSO vehicle control for 48-72 hours.[3][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the chemiluminescent signal.
-
Analysis: Perform densitometry analysis to quantify the levels of methylated substrates relative to total substrate and a loading control. A dose-dependent decrease in the methylation signal indicates PRMT4 inhibition.[3][4]
In Vitro PRMT4 Methylation Assay (Radiometric)
This biochemical assay directly measures the enzymatic activity of recombinant PRMT4 and its inhibition by this compound.
Materials:
-
Recombinant human PRMT4
-
Substrate (e.g., Histone H3 or a specific peptide)
-
This compound
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose)[10]
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microfuge tube, prepare a reaction mixture containing methylation buffer, recombinant PRMT4, and the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at 30°C for 1 hour.[10]
-
Stop Reaction: Stop the reaction by adding 2x SDS sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Transfer to a PVDF membrane, dry the membrane, and expose it to X-ray film or a phosphorimager to detect the radiolabeled methylated substrate.
-
Quantification: The intensity of the radioactive signal is proportional to PRMT4 activity. IC50 values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway and Inhibition
Caption: Mechanism of PRMT4 inhibition by this compound.
Experimental Workflow: Western Blot for PRMT4 Inhibition
Caption: Workflow for assessing PRMT4 inhibition by Western blot.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PRMT4/CARM1 Is a Novel Factor Promoting DNA Double-Strand Break Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4 blocks myeloid differentiation by assembling a methyl-RUNX1-dependent repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 and PRMT4 Regulate Oxidative Stress-Induced Retinal Pigment Epithelial Cell Damage in SIRT1-Dependent and SIRT1-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: PRMT4-IN-1 Versus Other CARM1 Inhibitors for Cancer Research
A detailed comparison of the efficacy, selectivity, and experimental applications of leading CARM1 inhibitors to guide researchers in oncology and drug discovery.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), has emerged as a critical therapeutic target in various cancers, including breast, prostate, and multiple myeloma.[1] Its role in transcriptional regulation and other key cellular processes makes it a focal point for the development of small molecule inhibitors.[1][2] This guide provides an objective comparison of PRMT4-IN-1 (also reported as iCARM1) against other notable CARM1 inhibitors, supported by experimental data to aid researchers in selecting the optimal tool for their studies.
Performance Comparison of CARM1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and other well-characterized CARM1 inhibitors like EZM2302 and TP-064.
Table 1: Biochemical Inhibitory Activity
| Inhibitor | Target | IC50 | Assay Conditions | Substrate | Reference |
| This compound (iCARM1) | CARM1 | 12.3 µM | In vitro methylation assay | Synthetic peptide (H3R17) | [3] |
| EZM2302 (GSK3359088) | CARM1 | 6 nM | Biochemical assay | Not specified | [4][5] |
| TP-064 | CARM1 | < 10 nM | Biochemical assay | Not specified | [6] |
| CARM1-IN-3 Dihydrochloride | CARM1 | 70 nM | Biochemical assay | Not specified | [4][7] |
Table 2: Cellular Activity and Efficacy
| Inhibitor | Cell Line | EC50 / Cellular IC50 | Assay Type | Key Findings | Reference |
| This compound (iCARM1) | MCF7 (Breast Cancer) | Not specified | Cell Proliferation Assay | Potently suppressed breast cancer cell growth | [3][8] |
| EZM2302 | RPMI-8226 (Multiple Myeloma) | 0.038 µM (PABP1 methylation) | Cellular Methylation Assay | Induces cell stasis in multiple myeloma cell lines with nanomolar IC50 values | [5] |
| TP-064 | Multiple Myeloma Cell Lines | 340 ± 30 nM (BAF155 methylation), 43 ± 10 nM (MED12 methylation) | Cellular Methylation Assay | Inhibited proliferation and arrested cells in G1 phase | [6] |
This compound (iCARM1) has demonstrated potent anti-proliferative effects in breast cancer models.[3][8] When compared to EZM2302 and TP-064 in an in vitro methylation assay using a synthetic H3R17 peptide as a substrate, iCARM1 was found to be more potent.[3] It's important to note that assay conditions can significantly impact IC50 values.[3] EZM2302 and TP-064 have shown high potency in biochemical assays and efficacy in multiple myeloma cell lines.[4][5][6]
CARM1 Signaling Pathways
CARM1 is a key regulator in several signaling pathways critical to cancer development and progression. Understanding these pathways is crucial for interpreting the effects of CARM1 inhibitors.
CARM1 in p53-Mediated DNA Damage Response
Upon DNA damage, CARM1 can be activated and plays a role in the p53 signaling pathway.[9] Knockdown of CARM1 has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in multiple myeloma cells.[9] This suggests that CARM1 inhibitors could enhance the anti-tumor effects of DNA-damaging agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
In Vitro CARM1 Enzyme Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of CARM1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant CARM1 enzyme
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
-
This compound and other inhibitors
-
Stop Solution (e.g., 10% Trichloroacetic acid)
-
Filter plates and scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add the CARM1 enzyme to each well.
-
Add the diluted inhibitors to the wells and pre-incubate for 15-30 minutes at room temperature to allow for binding to the enzyme.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health and growth rate.
Materials:
-
Cancer cell lines (e.g., MCF7, RPMI-8226)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and other inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the inhibitors in the complete culture medium.
-
Remove the existing medium from the wells and add the medium containing the inhibitors.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.[11][12]
Conclusion
The selection of a CARM1 inhibitor depends on the specific research question and experimental context. This compound (iCARM1) presents a promising option, particularly for studies in breast cancer, with reports of high potency.[3][8] EZM2302 and TP-064 are well-established, highly potent inhibitors with demonstrated efficacy in multiple myeloma.[4][5][6] Researchers should carefully consider the available data on biochemical potency, cellular activity, and selectivity when choosing an inhibitor. The provided experimental protocols offer a starting point for the in vitro and cellular characterization of these and other novel CARM1 inhibitors. As the field of epigenetic drug discovery continues to evolve, the development and rigorous comparison of selective chemical probes like this compound will be instrumental in advancing our understanding of CARM1's role in cancer and in the development of new therapeutic strategies.
References
- 1. EZM2302 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
A Head-to-Head Comparison of PRMT4 Inhibitors: PRMT4-IN-1 vs. TP-064
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for elucidating the biological roles of protein arginine methyltransferase 4 (PRMT4) and for validating it as a therapeutic target. This guide provides a comprehensive comparison of two notable PRMT4 inhibitors, PRMT4-IN-1 and TP-064, summarizing their performance based on available experimental data.
Protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, and its dysregulation has been implicated in several cancers. This guide offers a detailed side-by-side comparison of this compound and TP-064, presenting their biochemical and cellular activities, selectivity profiles, and effects on cancer cell lines.
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for this compound and TP-064, facilitating a direct comparison of their potency and selectivity.
Table 1: Biochemical Activity and Selectivity
| Target | This compound IC₅₀ | TP-064 IC₅₀ | Fold Selectivity (TP-064 vs. Other PRMTs) |
| PRMT4 (CARM1) | 3.2 nM [1] | < 10 nM [1] | - |
| PRMT1 | Data not available | > 10,000 nM | > 1000-fold |
| PRMT3 | Data not available | > 10,000 nM | > 1000-fold |
| PRMT5 | Data not available | > 10,000 nM | > 1000-fold |
| PRMT6 | Data not available | 1,300 nM | > 130-fold |
| PRMT7 | Data not available | > 10,000 nM | > 1000-fold |
| PRMT8 | Data not available | 8,100 nM | > 810-fold |
| PRMT9 | Data not available | > 10,000 nM | > 1000-fold |
Table 2: Cellular Activity
| Cellular Target/Process | This compound | TP-064 |
| BAF155 Dimethylation IC₅₀ | Data not available | 340 ± 30 nM |
| MED12 Dimethylation IC₅₀ | Data not available | 43 ± 10 nM[1] |
| Cell Line (Cancer Type) | Effect | GI₅₀ / Effect |
| MCF7 (Breast Cancer) | Inhibits relative viability[1] | Data not available |
| NCI-H929 (Multiple Myeloma) | Data not available | Induces G1 cell cycle arrest |
| RPMI-8226 (Multiple Myeloma) | Data not available | Inhibits proliferation |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated.
Detailed Methodologies
Biochemical PRMT4 Inhibition Assay (General Protocol)
This assay quantifies the ability of an inhibitor to block the methyltransferase activity of PRMT4 in a controlled in vitro setting.
-
Reaction Setup: A reaction mixture is prepared containing recombinant human PRMT4 enzyme, a suitable substrate (e.g., histone H3 peptide), and S-adenosyl-L-methionine (SAM), the methyl donor, in an appropriate assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or TP-064) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation reaction to proceed.
-
Detection: The extent of methylation is quantified. This can be achieved through various methods, such as radiometric assays using [³H]-SAM, or non-radiometric methods like antibody-based detection of the methylated product (e.g., ELISA or Western blot).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable curve.
Cellular Substrate Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the methylation of endogenous PRMT4 substrates within a cellular context.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293 or a cancer cell line) is cultured and treated with varying concentrations of the inhibitor for a defined period (e.g., 48-72 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for the methylated form of the substrate of interest (e.g., anti-methyl-BAF155 or anti-methyl-MED12) and an antibody against the total (unmodified) form of the substrate as a loading control.
-
Signal Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent or fluorescent detection system. The band intensities are quantified, and the level of the methylated substrate is normalized to the total substrate level. The cellular IC₅₀ for the inhibition of substrate methylation can then be calculated.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into a multi-well plate (e.g., 96-well) at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a set period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: A reagent that measures cell viability is added to each well. For example, in an MTT assay, a tetrazolium salt is converted to a colored formazan product by metabolically active cells. In a CellTiter-Glo® assay, the amount of ATP, indicative of viable cells, is measured via a luminescent reaction.
-
Data Acquisition and Analysis: The signal (absorbance or luminescence) is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) is then determined from the dose-response curve.
Conclusion
Both this compound and TP-064 are potent inhibitors of PRMT4 in biochemical assays. TP-064 has been more extensively characterized in the public domain, with demonstrated cellular activity, including the inhibition of substrate methylation and anti-proliferative effects in multiple myeloma cell lines, along with a well-defined selectivity profile against other PRMTs.
While this compound shows high biochemical potency, there is currently a lack of publicly available data on its selectivity against other methyltransferases and its broader cellular effects. Further characterization of this compound is necessary to enable a more comprehensive and direct comparison with TP-064. For researchers selecting a chemical probe, TP-064 currently offers a more complete dataset for interpreting experimental results.
References
Specificity Analysis of PRMT4 Inhibitor MS049: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the protein arginine methyltransferase 4 (PRMT4) inhibitor, MS049, against other members of the PRMT family. The information presented herein is intended to support research and drug development efforts by offering a clear overview of the inhibitor's specificity, supported by experimental data and detailed methodologies.
Introduction to PRMT4 and MS049
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[2] The PRMT family is classified into three types based on the methylation state they produce.[3]
PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a Type I PRMT that asymmetrically dimethylates its substrates.[3][4] It acts as a transcriptional coactivator for nuclear hormone receptors and other transcription factors by methylating histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a) and various non-histone proteins.[5][6] Dysregulation of PRMT4 activity has been implicated in several cancers, making it an attractive therapeutic target.[7][8]
MS049 is a potent and selective, cell-active dual inhibitor of PRMT4 and PRMT6.[3][9] Its high selectivity makes it a valuable chemical probe for studying the biological functions of these enzymes.
Quantitative Specificity Analysis of MS049
The inhibitory activity of MS049 against a panel of PRMT enzymes was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative measure of the inhibitor's specificity.
| Enzyme | Type | IC50 (nM) | Selectivity over PRMT4 (fold) |
| PRMT4 | I | 34 | 1 |
| PRMT6 | I | 43 | 1.26 |
| PRMT1 | I | >13,000 | >382 |
| PRMT3 | I | >22,000 | >647 |
| PRMT8 | I | 1,600 | 47 |
| PRMT5 | II | No Inhibition | - |
| PRMT7 | III | No Inhibition | - |
| PRMT9 | II | No Inhibition | - |
Data sourced from Cayman Chemical and Shen et al., 2016.[3][10]
As the data indicates, MS049 exhibits high potency against PRMT4 and PRMT6, with significantly lower activity against other Type I PRMTs and no activity against Type II and Type III PRMTs tested.[10]
Experimental Protocols
The determination of IC50 values for MS049 was primarily conducted using a radioisotope-based filter-binding assay. This method is a gold standard for quantifying the in vitro activity of methyltransferases due to its high sensitivity.[11]
Radioisotope-Based Filter-Binding Assay
Principle: This assay measures the transfer of a radioactively labeled methyl group from S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) to a specific substrate by a PRMT enzyme. The resulting radiolabeled substrate is captured on a filter membrane, and the amount of radioactivity is quantified using a scintillation counter.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific PRMT enzyme, its corresponding substrate (e.g., histone H3 for PRMT4), and the inhibitor (MS049) at various concentrations in an appropriate assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [3H]-SAM. The final concentration of [3H]-SAM is typically kept at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature).[12]
-
Reaction Termination and Filtration: The reaction is stopped, typically by the addition of a quenching solution. The reaction mixture is then transferred to a filter plate (e.g., a phosphocellulose or glass fiber filter) which binds the methylated substrate.
-
Washing: The filter plate is washed multiple times with a wash buffer to remove unincorporated [3H]-SAM and other reaction components.
-
Scintillation Counting: A scintillant is added to the wells of the filter plate, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The measured radioactivity is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Substrates Used for Different PRMTs: [13]
-
PRMT1, PRMT3, PRMT8: Histone H4
-
PRMT4: Histone H3
-
PRMT5: Histone H2A
-
PRMT6, PRMT7: GST-GAR
Visualizing PRMT4's Role and Inhibition Measurement
To better understand the context of PRMT4 inhibition and the experimental workflow, the following diagrams are provided.
Caption: PRMT4 signaling pathway in transcriptional activation.
Caption: Workflow for IC50 determination by radiometric assay.
Conclusion
The data presented in this guide demonstrates that MS049 is a highly potent and selective dual inhibitor of PRMT4 and PRMT6. Its specificity against other PRMT family members, particularly the lack of activity against Type II and Type III PRMTs, makes it an excellent tool for elucidating the specific roles of PRMT4 and PRMT6 in cellular processes and for validating them as therapeutic targets in various diseases. The detailed experimental protocol provides a foundation for reproducing these findings and for the further characterization of this and other PRMT inhibitors.
References
- 1. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 5. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 6. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unpacking the Efficacy of PRMT4 Inhibitors PRMT4-IN-1 and EZM2302
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has emerged as a compelling therapeutic target for various malignancies. The development of potent and selective inhibitors against this enzyme is a critical step towards validating its therapeutic potential. This guide provides a detailed comparative analysis of two notable PRMT4 inhibitors, PRMT4-IN-1 and EZM2302, focusing on their biochemical and cellular efficacy, supported by experimental data and detailed methodologies.
Biochemical Potency: A Close Race at the Bench
Both this compound and EZM2302 demonstrate high potency in biochemical assays, exhibiting inhibitory concentrations in the low nanomolar range. This indicates that both compounds are highly effective at directly inhibiting the enzymatic activity of PRMT4 in a controlled, in vitro setting.
| Inhibitor | Target | Biochemical IC50 | Reference |
| This compound | PRMT4/CARM1 | 3.2 nM | [1] |
| EZM2302 | PRMT4/CARM1 | 6 nM | [2][3] |
Table 1: Biochemical Efficacy of this compound and EZM2302. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzymatic activity of PRMT4 by 50% in a biochemical assay.
Cellular Efficacy: Where Divergence Begins
While biochemically similar in potency, the cellular activity of these inhibitors reveals important distinctions. EZM2302 has been more extensively characterized in cellular contexts, demonstrating potent inhibition of the methylation of known PRMT4 substrates and anti-proliferative effects in cancer cell lines. In contrast, detailed quantitative cellular data for this compound is less readily available in the public domain, although it has been shown to inhibit the viability of MCF7 breast cancer cells.
A key aspect of evaluating PRMT4 inhibitors is their differential effects on histone versus non-histone substrates. Studies comparing EZM2302 with another potent PRMT4 inhibitor, TP-064, have revealed that while both are effective, EZM2302 preferentially inhibits the methylation of non-histone substrates, with limited impact on histone methylation in cellular assays[4]. This substrate-selective inhibition highlights the nuanced mechanisms of action that can differ between potent PRMT4 inhibitors.
| Inhibitor | Cell Line | Assay | Cellular IC50 | Reference |
| This compound | MCF7 | Relative Viability | Not explicitly quantified | [1] |
| EZM2302 | RPMI-8226 (Multiple Myeloma) | PABP1 Methylation | 38 nM | [2] |
| SmB Demethylation (EC50) | 18 nM | [2] | ||
| Hematopoietic Cancer Cell Lines (Panel of 36) | Proliferation | < 100 µM for 9 of 15 multiple myeloma lines | [2] |
Table 2: Cellular Efficacy of this compound and EZM2302. This table summarizes the available data on the cellular activity of the two inhibitors, including their impact on substrate methylation and cell proliferation.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the PRMT4 signaling pathway and the experimental workflows used to assess their efficacy.
Caption: PRMT4 signaling pathway and points of inhibition.
Caption: Experimental workflow for PRMT4 inhibitor evaluation.
Experimental Protocols
Biochemical PRMT4 Methyltransferase Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT4 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone H3 peptide substrate.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT4 enzyme, a biotinylated histone H3 peptide substrate, and the test inhibitor (this compound or EZM2302) at various concentrations in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and transfer the mixture to a filter paper. Wash to remove unincorporated [³H]-SAM. The amount of incorporated radioactivity, which is proportional to PRMT4 activity, is measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Substrate Methylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block PRMT4-mediated methylation of its endogenous substrates within a cellular context.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF7 or RPMI-8226) and treat with increasing concentrations of this compound or EZM2302 for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the methylated form of a PRMT4 substrate (e.g., asymmetrically dimethylated PABP1). Also, probe for the total protein level of the substrate and a loading control (e.g., GAPDH) for normalization.
-
Detection and Analysis: Following incubation with a secondary antibody, detect the signal using a chemiluminescence-based system. Quantify the band intensities to determine the dose-dependent inhibition of substrate methylation and calculate the cellular IC50.
Conclusion
Both this compound and EZM2302 are potent biochemical inhibitors of PRMT4. However, the currently available data suggests that EZM2302 has been more extensively profiled in cellular systems, demonstrating clear target engagement and anti-proliferative effects. The nuanced differences in substrate selectivity observed between potent PRMT4 inhibitors like EZM2302 and TP-064 underscore the importance of comprehensive cellular characterization. For researchers, the choice between these inhibitors will depend on the specific biological question being addressed. Further head-to-head comparative studies, especially those including detailed cellular characterization of this compound, will be invaluable in fully elucidating the therapeutic potential of targeting PRMT4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Activity of PRMT4-IN-1 Across Different Cell Lines
This guide provides a comprehensive comparison of the activity of the selective PRMT4 inhibitor, PRMT4-IN-1, in various cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant protocols, and visualizes associated cellular pathways and workflows.
Data Presentation: Cross-Validation of PRMT4 Inhibitor Activity
The following table summarizes the known in vitro activity of this compound and provides a comparative look at other notable PRMT4 inhibitors. This allows for an objective assessment of their potency and cellular effects.
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | PRMT4 | MCF7 | Cell Viability | - | [1] |
| PRMT4 (enzyme) | - | Biochemical Assay | 3.2 nM | [1] | |
| TP-064 | PRMT4 | HEK293T | Western Blot (BAF155-Rme2a) | 340 nM | [1][2] |
| PRMT4 | HEK293T | Western Blot (MED12-Rme2a) | 43 nM | [1][2] | |
| PRMT4 (enzyme) | - | Biochemical Assay | <10 nM | [1][3] | |
| MS049 | PRMT4, PRMT6 | HEK293 | Western Blot (Med12-Rme2a) | 1.4 µM | [4] |
| PRMT4 (enzyme) | - | Biochemical Assay | 34 nM | [4] | |
| PRMT6 (enzyme) | - | Biochemical Assay | 43 nM | [4] | |
| CARM1-IN-1 | CARM1 (PRMT4) | - | Biochemical Assay (CARM1/PABP1) | 8.6 µM | [1] |
| GSK3368715 | Type I PRMTs | - | Biochemical Assay (PRMT4) | 1148 nM | [1] |
| AMI-1 | Pan-PRMT | - | Biochemical Assay (CARM1) | 74 µM | [5] |
Note: While this compound shows high biochemical potency, detailed cross-cell line viability data is not extensively published. The provided protocols can be utilized to generate such comparative data.
Experimental Protocols
To facilitate the cross-validation of this compound and other inhibitors in your cell lines of interest, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of an inhibitor that affects cell viability.[5][6]
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound or other inhibitors (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Histone and Non-Histone Protein Methylation
This protocol is used to assess the inhibition of PRMT4's methyltransferase activity in a cellular context by measuring the methylation status of its substrates, such as Histone H3 at Arginine 17 (H3R17me2a) or BAF155 and MED12.[7][8][9]
Materials:
-
Cell lines treated with inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R17me2a, anti-BAF155-Rme2a, anti-MED12-Rme2a, anti-total H3, anti-total BAF155, anti-total MED12, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of the PRMT4 inhibitor for a designated time (e.g., 48-72 hours).[7]
-
Harvest the cells, wash with ice-cold PBS, and lyse them using RIPA buffer on ice.[8]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the methylated protein signal to the total protein and loading control.
Mandatory Visualizations
PRMT4 (CARM1) Signaling Pathway
Caption: PRMT4 (CARM1) signaling pathway in transcriptional activation.
Experimental Workflow for Cross-Validation of this compound Activity
Caption: Workflow for assessing this compound activity across cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to the In Vitro and In Vivo Effects of the PRMT4 Inhibitor TP-064
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of TP-064, a potent and highly selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a key enzyme in various cellular processes, and its dysregulation has been implicated in several cancers, making it a significant therapeutic target.[1] This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective overview of TP-064's performance.
Data Presentation: Quantitative Analysis of TP-064's Effects
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of TP-064.
Table 1: In Vitro Inhibitory Activity of TP-064
| Target/Substrate | Assay Type | IC50 Value | Reference |
| Biochemical Activity | |||
| PRMT4 (CARM1) | Methyltransferase Assay | < 10 nM | [2][3][4] |
| PRMT6 | Methyltransferase Assay | 1.3 µM | [1][4] |
| PRMT1, PRMT3, PRMT5, PRMT7, PRMT8, PRMT9 | Methyltransferase Assay | > 10 µM | [1][4] |
| 24 Other Protein Lysine & DNA Methyltransferases | Various | > 10 µM | [1] |
| Cellular Activity | |||
| MED12 Dimethylation | Western Blot (HEK293 cells) | 43 ± 10 nM | [2][3] |
| BAF155 Dimethylation | Western Blot (HEK293 cells) | 340 ± 30 nM | [2][3] |
Table 2: Cellular Effects of TP-064 on Cancer Cell Lines
| Cell Line (Cancer Type) | Effect | Metric | Value | Reference |
| NCI-H929 (Multiple Myeloma) | Growth Inhibition | GI50 | 0.2 µM | [3] |
| RPMI-8226 (Multiple Myeloma) | Growth Inhibition | GI50 | 0.8 µM | [3] |
| MM.1R (Multiple Myeloma) | Growth Inhibition | IC50 | ~1 µM (6 days) | [5] |
| Endometrial Cancer Cell Lines | Growth Inhibition & Apoptosis Induction | - | - | [6] |
| NCI-H929 (Multiple Myeloma) | Cell Cycle Arrest | G1 Phase Arrest | - | [2][7] |
In Vitro Effects of TP-064
TP-064 demonstrates high potency and selectivity for PRMT4 in biochemical assays, with a half-maximal inhibitory concentration (IC50) of less than 10 nM.[2][3] Its selectivity for PRMT4 is over 100-fold greater than for other PRMTs, including the most structurally related PRMT6.[1] In cellular contexts, TP-064 effectively inhibits the methylation of known PRMT4 substrates, such as MED12 and BAF155, in a dose-dependent manner.[2][8]
Functionally, TP-064 has been shown to inhibit the proliferation of a subset of multiple myeloma and endometrial cancer cell lines.[2][6] This anti-proliferative effect is associated with the induction of G1 phase cell cycle arrest.[2][7] Furthermore, in endometrial cancer cells, TP-064 has been observed to induce apoptosis.[6]
In Vivo Effects of TP-064
While detailed in vivo efficacy studies for TP-064 in xenograft models are not extensively published, the inhibitor is noted to be suitable for in vivo use.[9] The therapeutic potential of targeting PRMT4 has been demonstrated with a similar potent and selective CARM1 inhibitor, EZM2302, which showed anti-tumor activity in a multiple myeloma xenograft model when administered orally.[10] This suggests that TP-064 may hold similar promise for in vivo applications.
PRMT4 knockdown has been shown to inhibit angiogenesis in vivo, indicating a potential therapeutic avenue for PRMT4 inhibitors in diseases driven by blood vessel formation.[11] Patient-derived xenograft (PDX) models are increasingly used for preclinical evaluation of targeted therapies and represent a valuable platform for future in vivo studies of TP-064.[12][13][14]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are summaries of key experimental protocols used to characterize the effects of TP-064.
Biochemical PRMT4 Methyltransferase Inhibition Assay
This assay quantifies the ability of TP-064 to inhibit the enzymatic activity of PRMT4 in vitro.
-
Principle: Recombinant human PRMT4 is incubated with a substrate (e.g., histone H3 peptide) and a methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM). The transfer of the radiolabeled methyl group to the substrate is measured in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
A reaction mixture is prepared containing assay buffer, recombinant PRMT4, and the peptide substrate.
-
Varying concentrations of TP-064 or a vehicle control (DMSO) are added.
-
The reaction is initiated by the addition of [3H]-SAM.
-
After incubation, the reaction is stopped, and the radiolabeled methylated substrate is captured on a filter.
-
Incorporated radioactivity is measured using a scintillation counter.
-
The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[4]
-
Cellular Western Blot Analysis of Substrate Methylation
This protocol assesses the ability of TP-064 to inhibit the methylation of endogenous PRMT4 substrates within cells.
-
Principle: Cells are treated with TP-064, and the methylation status of specific PRMT4 substrates (e.g., BAF155, MED12) is determined by Western blotting using antibodies that specifically recognize the methylated form of the protein.
-
Procedure:
-
Cells are treated with a dose range of TP-064 or a negative control for a specified duration (e.g., 48-72 hours).[15]
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against the methylated substrate and total substrate (as a loading control).
-
HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Band intensities are quantified to determine the extent of methylation inhibition.[5]
-
Cell Proliferation Assay
This assay evaluates the effect of TP-064 on the growth of cancer cell lines.
-
Principle: Cell viability is measured after a period of treatment with the inhibitor. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After allowing the cells to attach, they are treated with a serial dilution of TP-064.
-
The cells are incubated for a specified period (e.g., 3 or 6 days).[2][7]
-
The cell viability reagent is added, and luminescence is measured using a plate reader.
-
The growth inhibition (GI50) or IC50 value is calculated from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of TP-064 on cell cycle distribution.
-
Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Procedure:
-
Cells are treated with TP-064 or a vehicle control.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase and stained with PI.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is quantified.[16]
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the action of TP-064.
References
- 1. benchchem.com [benchchem.com]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Histone arginine methyltransferase CARM1 selective inhibitor TP-064 induces apoptosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Evaluating the Selectivity Profile of Novel PRMT4 Inhibitors: A Comparative Guide
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage response.[1][2] Its role as a transcriptional coactivator for nuclear receptors and other transcription factors has implicated it in the pathogenesis of several cancers, including breast, prostate, and multiple myeloma, making it an attractive therapeutic target.[3][4][5]
The development of potent and selective small-molecule inhibitors is crucial for validating PRMT4 as a therapeutic target and for dissecting its specific biological functions.[4][6] Poor selectivity against other members of the PRMT family can lead to off-target effects and complicate the interpretation of experimental results.[4][7] This guide provides an objective comparison of the selectivity profiles of several novel PRMT4 inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate chemical tools for their studies.
Comparative Analysis of Inhibitor Selectivity
The primary distinction between the evaluated compounds lies in their target specificity and potency across the PRMT family. While some inhibitors, like TP-064, offer high selectivity for PRMT4, others, such as MS023 and GSK3368715, exhibit a broader inhibitory profile against Type I PRMTs.[2][8] MS049 presents as a potent dual inhibitor of PRMT4 and the closely related PRMT6.[6][8]
The choice between a selective and a pan-inhibitor depends on the research question. TP-064 is an ideal tool to probe the specific functions of PRMT4.[2] In contrast, pan-Type I inhibitors like MS023 are more suited for studying the global effects of asymmetric dimethylarginine inhibition or for therapeutic strategies where targeting multiple PRMTs may be beneficial.[2]
Table 1: Inhibitory Activity (IC50/Kiapp) of Selected PRMT4 Inhibitors
| Target Enzyme | TP-064 (IC50) | MS023 (IC50) | MS049 (IC50) | GSK3368715 (Kiapp) |
| PRMT4 (CARM1) | < 10 nM [1][4][9] | 83 nM [8][10][11] | 34 nM [6][8] | 81 nM [12] |
| PRMT1 | > 10 µM[1][13] | 30 nM[10][11] | >10,000 nM[6] | 1.5 - 3.1 nM[9][12] |
| PRMT3 | > 10 µM[1][13] | 119 nM[10][11] | >10,000 nM[6] | 48 nM[9][12] |
| PRMT5 | > 10 µM[1][13] | Inactive[14] | Inactive[6] | N/A |
| PRMT6 | 1.3 µM[1][4][13] | 4 nM[10][11] | 43 nM[6][8] | 5.7 nM[9][12] |
| PRMT7 | > 10 µM[1][13] | Inactive[14] | Inactive[6] | N/A |
| PRMT8 | 8.1 µM[4][13] | 5 nM[10][11] | >1,500 nM[6] | 1.7 nM[9][12] |
| Other Methyltransferases | > 10 µM[4][13] | Inactive[10][14] | Inactive[6] | N/A |
Note: Data is compiled from multiple sources. Assay conditions may vary between studies. "Inactive" indicates no significant inhibition was observed. N/A indicates data not available.
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of enzyme inhibitors. Below are generalized protocols for key experiments used in the characterization of PRMT4 inhibitors.
Biochemical Inhibitory Assay (Radiometric)
This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of compounds against PRMT enzymes in vitro.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the specific recombinant PRMT enzyme (e.g., PRMT4), a biotinylated peptide substrate (e.g., a histone H3 tail peptide), and S-[³H]-adenosyl-L-methionine ([³H]-SAM) as the methyl donor in an appropriate assay buffer.[2][15]
-
Inhibitor Addition : The test compound (e.g., TP-064) is added at various concentrations, typically in a serial dilution format. A vehicle control (e.g., DMSO) is run in parallel.[2][15]
-
Reaction Initiation and Incubation : The enzymatic reaction is initiated by adding one of the core components (e.g., [³H]-SAM or enzyme).[15][16] The mixture is then incubated for a set period (e.g., 1 hour) at a controlled temperature (e.g., 30°C).[15][16]
-
Reaction Quenching : The reaction is stopped, often by the addition of a strong acid or by adding streptavidin-coated scintillation proximity assay (SPA) beads, which bind to the biotinylated peptide substrate.
-
Signal Detection : In the case of SPA, as the [³H]-methyl group is transferred to the peptide, the radiolabel is brought into close proximity with the scintillant in the bead, generating a light signal that is measured by a microplate scintillation counter.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the resulting dose-response curve to a four-parameter logistic equation using non-linear regression analysis.[13]
Cellular Substrate Methylation Assay (Western Blot)
This assay confirms target engagement and assesses the inhibitor's potency within a cellular context by measuring the methylation of known endogenous PRMT4 substrates.[2][15]
-
Cell Treatment : Culture appropriate cells (e.g., HEK293 or multiple myeloma cell lines) and treat them with the inhibitor at a range of concentrations for a specified duration (e.g., 48-72 hours).[4][16]
-
Cell Lysis : Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a standard method like the BCA assay.[2][16]
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting : Block the membrane and then incubate it with a primary antibody specific to the methylated form of a known PRMT4 substrate (e.g., asymmetrically dimethylated BAF155 or MED12).[4][13] Subsequently, probe with an appropriate HRP-conjugated secondary antibody.[16]
-
Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate.[16] Use a loading control (e.g., total protein levels of the substrate or a housekeeping protein like GAPDH or β-actin) to normalize the signal. Quantify the band intensities to determine the IC50 for the inhibition of substrate methylation in a cellular environment.
Mandatory Visualizations
PRMT4 Signaling Pathway
PRMT4 plays a key role in transcriptional activation. It is recruited to chromatin by transcription factors and methylates histone H3 at arginines 17 and 26 (H3R17/26me2a), marks associated with active gene transcription.[3][17] PRMT4 also methylates other proteins involved in transcription, such as the coactivators CBP/p300, which can enhance their activity.[17][18]
PRMT4's role in transcriptional coactivation.
Experimental Workflow for Inhibitor Profiling
The discovery and characterization of novel PRMT inhibitors follow a structured workflow, progressing from initial screening to in vivo validation. This process ensures a thorough evaluation of a compound's potency, selectivity, and potential therapeutic utility.
Generalized workflow for PRMT inhibitor characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Synthesis of Selective PRMT4 Inhibitors: A New Chemotype for Development of Cancer Therapeutics* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 18. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biochemical and Cellular Assays of PRMT4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available inhibitors targeting Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a key enzyme in various cellular processes, including transcriptional regulation and signal transduction, making it a significant target in drug discovery, particularly in oncology. This document summarizes the performance of several PRMT4 inhibitors based on experimental data from biochemical and cellular assays, offering a valuable resource for researchers selecting appropriate tools for their studies.
Introduction to PRMT4
PRMT4 is a type I protein arginine methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, resulting in the formation of asymmetric dimethylarginine (aDMA). This post-translational modification plays a crucial role in modulating protein function and is implicated in various signaling pathways, including steroid hormone receptor signaling and the AKT/mTOR pathway. Dysregulation of PRMT4 activity has been linked to several cancers, driving the development of specific inhibitors.
Biochemical and Cellular Assay Comparison
The following tables summarize the inhibitory activity of several commercially available PRMT4 inhibitors. Biochemical assays typically measure the direct inhibition of PRMT4's methyltransferase activity on a specific substrate, while cellular assays assess the inhibitor's efficacy within a cellular context by measuring the methylation of endogenous substrates.
Biochemical Assay Data
| Inhibitor | PRMT4 IC50 | Other PRMTs IC50 | Assay Type |
| TP-064 | <10 nM[1][2][3][4][5] | PRMT6: 1.3 µM[1][3] | Radiometric |
| MS049 | 34 nM[6][7][8][9] | PRMT6: 43 nM[7][8][9] | Radiometric |
| PRMT4-IN-1 | 3.2 nM[6] | - | - |
| SGC2085 | 50 nM[6] | PRMT6: 5.2 µM[6] | - |
| AH237 | 2.8 nM[10][11] | PRMT5: 0.42 nM; PRMT1: 5.9 µM; PRMT7: 831 nM[11] | Radiometric |
| II757 | 5.05 nM[10] | PRMT1: 16 nM; PRMT3: 555 nM; PRMT5: 16 nM; PRMT6: 16 nM; PRMT7: 555 nM; PRMT8: 16 nM[10] | Radiometric |
| CARM1-IN-1 | 8.6 µM (on PABP1)[6][12] | PRMT1: >667 µM; SET7: >667 µM[6][12] | - |
| GSK3368715 | 1148 nM[6][13][14] | PRMT1: 3.1 nM; PRMT3: 48 nM; PRMT6: 5.7 nM; PRMT8: 1.7 nM[6][13][14] | Radiometric |
| EML108 (4a) | 43 nM[15][16] | - | Radiometric |
| 12c | 0.42 µM[15][16] | PRMT1: >10 µM; PRMT3: >10 µM; PRMT5: >50 µM[15][16] | Radiometric |
Cellular Assay Data
| Inhibitor | Substrate | Cellular IC50 | Cell Line |
| TP-064 | BAF155 | 340 nM[1][3] | HEK293[3] |
| MED12 | 43 nM[1][3] | HEK293[3] | |
| MS049 | Med12 | 1.4 µM[7] | HEK293[7] |
| H3R2me2a | 0.97 µM[7][8] | HEK293[7][8] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PRMT4 signaling pathway and the general workflows for the biochemical and cellular assays discussed in this guide.
Caption: PRMT4 methylates histones and coactivators to regulate gene expression and activates the AKT/mTOR pathway.
Caption: General workflow for a radiometric biochemical assay to determine PRMT4 inhibitor IC50 values.
Caption: Workflow for a cellular assay using Western blot to assess PRMT4 inhibitor activity.
Experimental Protocols
Radiometric Biochemical Assay for PRMT4 Activity
This protocol is a generalized procedure for determining the in vitro IC50 values of PRMT4 inhibitors using a radiometric assay.
Materials:
-
Recombinant human PRMT4 enzyme
-
Histone H3 peptide (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)[17]
-
PRMT4 inhibitors
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing PRMT4 enzyme and the histone H3 substrate in the assay buffer.
-
Add the PRMT4 inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[17]
-
Stop the reaction, typically by adding trichloroacetic acid (TCA) to precipitate the methylated substrate.
-
Transfer the reaction mixture to a filter paper and wash to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot Assay for PRMT4 Substrate Methylation
This protocol details the steps to measure the inhibition of PRMT4-mediated methylation of endogenous substrates like BAF155 and MED12 in a cellular context.[18][19]
Materials:
-
Cell line (e.g., HEK293T)[19]
-
Cell culture medium and supplements
-
PRMT4 inhibitor and a negative control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-aDMA-BAF155, anti-total BAF155, anti-aDMA-MED12, anti-total MED12, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of the PRMT4 inhibitor and the negative control for 48-72 hours.[18] Include a vehicle control.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer.[18]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.[18]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again with TBST and then apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. Normalize the methylated substrate signal to the total substrate signal and the loading control.
-
Calculate the cellular IC50 value by plotting the normalized band intensities against the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. oncotarget.com [oncotarget.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Structural Showdown: Unraveling the Diverse Binding Modes of PRMT4 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their targets is paramount for designing next-generation therapeutics. This guide provides a detailed structural comparison of different binding modes employed by inhibitors of Protein Arginine Methyltransferase 4 (PRMT4), a key epigenetic regulator implicated in cancer and other diseases. We delve into the molecular mechanisms of inhibition, supported by quantitative binding data and detailed experimental protocols.
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), plays a crucial role in transcriptional regulation by methylating arginine residues on histone and non-histone proteins.[1] Its dysregulation is linked to various cancers, making it an attractive therapeutic target.[2] Small molecule inhibitors of PRMT4 have been developed that exhibit distinct binding mechanisms, which can be broadly categorized into three main types: S-adenosylmethionine (SAM)-competitive, substrate-competitive, and bisubstrate inhibition. A fourth potential mechanism, allosteric inhibition, has been identified in other PRMT family members, suggesting a promising avenue for future PRMT4 inhibitor development.[3]
Comparative Analysis of PRMT4 Inhibitor Binding Modes
The efficacy and selectivity of PRMT4 inhibitors are intrinsically linked to their mode of interaction with the enzyme. The following sections dissect the structural basis of the three primary binding modes, providing a comparative overview of their mechanisms.
SAM-Competitive Inhibition
SAM-competitive inhibitors function by directly competing with the endogenous methyl donor, S-adenosylmethionine, for binding to the cofactor binding pocket of PRMT4.[4] These inhibitors often mimic the adenosine moiety of SAM to occupy this highly conserved site.
A prime example of a SAM-competitive inhibitor is YD1113 . Structural studies reveal that the adenosine part of YD1113 forms key hydrogen bonds with residues such as Gln159, Glu214, Ala215, Val242, and Glu243, while also engaging in a pi-pi stacking interaction with Phe150.[5] A unique feature of YD1113 is its benzyl urea group, which extends into a novel hydrophobic pocket formed by Arg168, Ile197, and Leu198, and establishes a pi-pi interaction with Tyr172.[5][6] This interaction with a less conserved region contributes to its selectivity.[6]
Substrate-Competitive Inhibition
Substrate-competitive inhibitors, in contrast, target the binding site of the protein substrate, preventing the enzyme from recognizing and methylating its target arginine residues.[2] This class of inhibitors often requires the presence of SAM or its product, S-adenosylhomocysteine (SAH), for effective binding, suggesting a cooperative binding mechanism.[2][7]
TP-064 is a potent and selective substrate-competitive inhibitor of PRMT4.[2][4] X-ray crystallography has shown that TP-064 binds to the substrate-binding pocket adjacent to the cofactor.[2] Its binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. Notably, the binding of TP-064 appears to be non-competitive with respect to the peptide substrate in some kinetic assays, a phenomenon that has been observed for other methyltransferase inhibitors.[2][8] This suggests that the primary binding affinity of the substrate may be derived from interactions outside the immediate arginine-binding pocket, allowing for the simultaneous binding of both the inhibitor and the substrate to form a non-productive ternary complex.[2]
Bisubstrate Inhibition
Bisubstrate inhibitors represent a rational design approach that simultaneously targets both the SAM and the substrate binding pockets. These molecules typically consist of a SAM-like moiety linked to a substrate-mimicking group, thereby occupying a larger portion of the active site and potentially offering higher affinity and selectivity.
Several bisubstrate inhibitors of PRMT4 have been developed and structurally characterized. These inhibitors generally feature an adenosine or aza-adenosine scaffold to engage the SAM binding site, connected via a linker to a guanidinium or a guanidine isostere that mimics the substrate arginine. The adenosine portion forms interactions similar to those of SAM-competitive inhibitors, while the arginine-mimicking group extends into the substrate binding channel, forming interactions with key catalytic residues like Glu-257 and Glu-266. The length and composition of the linker have been shown to be critical for achieving selectivity between different PRMT family members.
Quantitative Comparison of PRMT4 Inhibitors
The following table summarizes the quantitative binding affinities and inhibitory concentrations for representative PRMT4 inhibitors from each binding mode category.
| Inhibitor | Binding Mode | Target | Assay | IC50 (nM) | Kd (nM) | Reference |
| YD1113 | SAM-Competitive | PRMT4 | Varies | <5 (as part of YD1290) | - | [6] |
| TP-064 | Substrate-Competitive | PRMT4 | Radiometric | < 10 | 7.1 | [2][4] |
| Bisubstrate Inhibitor 9 | Bisubstrate | PRMT4 | Radiometric | 800 | 11.1 | |
| Bisubstrate Inhibitor 10 | Bisubstrate | PRMT4 | Radiometric | 800 | 25.3 | |
| MS023 | Pan-Type I PRMT Inhibitor | PRMT4 | Varies | 83 | - | |
| AH237 | Bisubstrate | PRMT4 | Varies | 2.8 | - | [8] |
Visualizing the Binding Modes
The following diagrams, generated using the DOT language, illustrate the distinct binding modes of PRMT4 inhibitors.
Figure 1: Conceptual diagrams of the three major PRMT4 inhibitor binding modes.
Experimental Protocols
The characterization of PRMT4 inhibitors relies on a suite of biochemical and biophysical assays. Below are detailed methodologies for key experiments cited in this guide.
Radiometric Methyltransferase Assay (for IC50 determination of TP-064)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.
Materials:
-
Recombinant human PRMT4
-
Histone H3 (1-25) peptide substrate
-
[³H]-S-adenosyl-L-methionine
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Tween-20
-
Inhibitor stock solution (in DMSO)
-
96-well filter plates (e.g., phosphocellulose membrane)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing PRMT4 enzyme and the histone H3 peptide substrate in the assay buffer.
-
Add serial dilutions of the test inhibitor (e.g., TP-064) or vehicle (DMSO) to the reaction mixture in the wells of a 96-well plate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to the filter plate and wash multiple times with 10% TCA to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) (for Kd determination of bisubstrate inhibitors)
ITC directly measures the heat change upon binding of an inhibitor to the target protein, allowing for the determination of the dissociation constant (Kd).
Materials:
-
Purified recombinant PRMT4
-
Bisubstrate inhibitor
-
ITC buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP
-
S-adenosylhomocysteine (SAH) (to pre-saturate the SAM binding pocket if measuring binding to the substrate pocket)
Procedure:
-
Dialyze the PRMT4 protein and dissolve the inhibitor in the same ITC buffer to minimize heat of dilution effects.
-
Load the PRMT4 solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), enthalpy of binding (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) can be calculated.
X-ray Crystallography (for structural determination of inhibitor-PRMT4 complexes)
This technique provides high-resolution structural information on how an inhibitor binds to its target protein.
Procedure:
-
Protein Expression and Purification: Express and purify the catalytic domain of human PRMT4.
-
Crystallization: Co-crystallize the purified PRMT4 with the inhibitor and a cofactor or cofactor analog (e.g., SAH). This is typically done using vapor diffusion methods (hanging or sitting drop) by screening a wide range of crystallization conditions (precipitants, pH, temperature).
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known PRMT4 structure as a search model. The inhibitor and cofactor are then built into the electron density map, and the entire complex is refined to obtain the final high-resolution structure.[2]
Conclusion
The structural and mechanistic diversity of PRMT4 inhibitors provides a rich landscape for the development of novel therapeutics. SAM-competitive, substrate-competitive, and bisubstrate inhibitors each present unique advantages and challenges in terms of potency, selectivity, and potential for drug resistance. While a potent and selective allosteric inhibitor for PRMT4 remains to be discovered, the identification of allosteric sites in other PRMTs suggests this is a viable and exciting future direction for the field.[3] The detailed understanding of these distinct binding modes, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of the next generation of PRMT4-targeted therapies.
References
- 1. RePub, Erasmus University Repository: Identification and in silico structural analysis of Gallus gallus protein arginine methyltransferase 4 (PRMT4) [repub.eur.nl]
- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and biochemical evaluation of bisubstrate inhibitors of protein arginine N-methyltransferases PRMT1 and CARM1 (PRMT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PRMT4-IN-1: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of PRMT4-IN-1, a small molecule inhibitor used in research. Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available, as is common for novel research compounds, it is imperative to treat this substance as potentially hazardous. The following procedures are based on established best practices for the disposal of uncharacterized small molecule inhibitors.[1]
Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1] Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the drain.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.[3]
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, pipette tips, weighing papers, and contaminated lab paper, should be collected in a designated, clearly labeled hazardous waste container for solids.[1][3]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental solutions, and the initial solvent rinses of "empty" containers, must be collected in a dedicated, leak-proof hazardous waste container for liquids.[1][3] The container must be chemically compatible with the solvents used (e.g., glass or high-density polyethylene for organic solvents).[1]
-
Sharps: Needles and blades must always be managed as biohazardous waste, even if only used with chemicals, and placed in an appropriate sharps container.[4]
Waste containers must be kept tightly closed except when adding waste and stored in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]
| Waste Type | Examples | Container Type |
| Solid Hazardous | Contaminated gloves, pipette tips, tubes, weighing paper, lab paper | Labeled, leak-proof container for solid waste |
| Liquid Hazardous | Unused stock solutions, working solutions, first container rinsate | Labeled, compatible, leak-proof container |
| Sharps | Needles, blades | Puncture-resistant sharps container |
Step-by-Step Disposal Protocol
-
Decontamination of Labware: All glassware and equipment that have come into contact with this compound must be decontaminated. A standard procedure involves a thorough rinse with an appropriate solvent, which is then collected as hazardous liquid waste.[3] This is followed by a standard wash with soap and water.[3]
-
Disposal of Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent.[3] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[3][5] After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory waste, in accordance with institutional policies.[3]
-
Spill Cleanup: In the event of a spill, it should be treated as a major incident.[1] Evacuate the area and notify your supervisor and EHS department immediately.[1] All materials used for spill cleanup, such as absorbent pads and contaminated PPE, must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[4]
-
Arranging for Disposal: Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1] Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name (this compound), the solvent(s), and approximate concentrations.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for segregating and disposing of this compound waste.
By adhering to these procedures, laboratory personnel can mitigate risks, ensure a safe working environment, and maintain regulatory compliance.
References
Personal protective equipment for handling PRMT4-IN-1
Prudent Safety Practices
As a selective inhibitor of PRMT4, PRMT4-IN-1 is a biologically active molecule.[1] Until specific toxicological data is available, it is essential to treat this compound as potentially hazardous. Standard laboratory procedures for handling chemicals of unknown toxicity should be strictly followed.
Hazard Assessment:
-
Toxicity: The toxicological properties of this compound have not been fully elucidated. It should be handled with care to avoid exposure.
-
Irritation: Assume the compound may cause skin and eye irritation upon contact.[2]
-
Sensitization: The potential for respiratory or skin sensitization is unknown.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical barrier to exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them frequently, especially if contaminated. |
| Eye Protection | Use chemical safety goggles with side shields. |
| Skin and Body | A lab coat must be worn. Ensure it is fully buttoned. For procedures with a risk of splashing, consider additional protective clothing. |
| Respiratory | When handling the powder form outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is recommended. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is typically -20°C for long-term stability.
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated set of spatulas and weighing papers.
-
Clean all equipment and the work surface thoroughly after use.
3. Handling of Solutions:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, date, and your initials.
-
Avoid generating aerosols. When pipetting, dispense the liquid gently against the wall of the receiving vessel.
-
Keep containers tightly closed when not in use.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as listed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials: this compound solid, anhydrous DMSO, appropriate vials, and pipettes.
-
-
Weighing the Compound:
-
In the chemical fume hood, carefully weigh the desired amount of this compound into a tared vial.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound solid.
-
Cap the vial securely and vortex gently until the solid is completely dissolved. Sonication may be used if necessary.
-
-
Storage and Labeling:
-
Label the vial clearly with "this compound, 10 mM in DMSO," the date of preparation, and your initials.
-
Store the stock solution at -20°C. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Dispose of unused stock solutions and experimental solutions containing this compound in a designated hazardous liquid waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) with the rinsate collected as hazardous liquid waste, followed by standard washing procedures.
-
-
Consult Local Regulations:
-
Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for any questions.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Disclaimer: This guide is intended for informational purposes only and is based on general laboratory safety principles. It is not a substitute for a formal risk assessment and the specific safety procedures established by your institution. Always consult your institution's EHS department for guidance on handling specific chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
